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2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Documentation Hub

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  • Product: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde
  • CAS: 1864061-70-0

Core Science & Biosynthesis

Foundational

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0): A Comprehensive Technical Guide for Drug Discovery and Bioconjugation

Executive Summary In the rapidly evolving landscape of medicinal chemistry and chemical biology, nitrogen-rich heterocycles serve as foundational scaffolds for novel therapeutics. 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and chemical biology, nitrogen-rich heterocycles serve as foundational scaffolds for novel therapeutics. 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0) is a highly specialized, versatile building block[1]. Featuring a stable 1,2,3-triazole core flanked by ethyl and methyl substituents, its highly reactive C4-carbaldehyde (formyl) group makes it an indispensable intermediate for synthesizing complex pharmaceutical leads, bioisosteres, and site-specific protein bioconjugates.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, field-proven guide to the physicochemical properties, synthetic pathways, and validated experimental protocols associated with this compound.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The 2H-isomer configuration of the triazole ring provides distinct electronic properties compared to its 1H-counterparts, influencing both its solubility and the electrophilicity of the formyl group.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde
CAS Registry Number 1864061-70-0[1]
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Core Scaffold 1,2,3-Triazole
Key Reactive Moiety C4-Carbaldehyde (Formyl group)
Structural Analogs 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde[2]

Mechanistic Pathways & Synthesis

The synthesis of highly substituted 1,2,3-triazole-4-carbaldehydes generally relies on the regioselective construction of the triazole core followed by targeted functionalization. While traditional Huisgen cycloadditions require high temperatures and yield mixed isomers, modern approaches utilize transition-metal catalysis (CuAAC or RuAAC) or metal-free organocatalytic methods to achieve high regioselectivity[3].

For the 2-ethyl-5-methyl derivative, the synthesis typically involves the formation of a triazole intermediate, followed by N-alkylation (which often requires careful chromatographic separation of 1H and 2H isomers) and subsequent C-formylation (e.g., via Vilsmeier-Haack conditions or oxidation of a primary alcohol).

Synthesis A Azide + Alkyne Precursors B 1,3-Dipolar Cycloaddition (Regioselective) A->B Cu(I) / Ru(II) Catalyst C 1,2,3-Triazole Core B->C D N-Alkylation (Ethyl) & C-Formylation C->D Base, Et-X, Oxidant E 2-Ethyl-5-methyl-2H- 1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0) D->E Isolation & Purification

Figure 1: Synthetic pathway for substituted 1,2,3-triazole-4-carbaldehydes.

Reactivity & Applications in Drug Discovery

The 1,2,3-triazole ring is a well-established bioisostere for amide bonds, offering enhanced metabolic stability, resistance to enzymatic degradation, and improved hydrogen-bonding capabilities[3]. The C4-carbaldehyde group of CAS 1864061-70-0 serves as a versatile anchor for drug discovery workflows.

Through Wittig reactions, reductive aminations, and Knoevenagel condensations, this scaffold can be rapidly diversified into libraries of thienostilbenes, kinase inhibitors, or cholinesterase inhibitors[4].

DrugDiscovery S1 Triazole-4-carbaldehyde Scaffold S2 Wittig / Condensation Reactions S1->S2 S3 Library Generation (e.g., Thienostilbenes) S2->S3 Diversification S4 High-Throughput Screening S3->S4 in vitro assays S5 Lead Optimization (SAR Analysis) S4->S5 Hit-to-Lead

Figure 2: Triazole-4-carbaldehyde application in hit-to-lead drug discovery workflows.

Advanced Bioconjugation: N-Terminal Protein Modification

Beyond small-molecule synthesis, triazole-4-carbaldehydes (TA4C) have emerged as highly efficient reagents for the site-specific modification of proteins. Recent literature demonstrates that TA4C derivatives can selectively label the N-terminus of bioactive peptides and proteins under mild conditions with excellent conversion rates (e.g., >90% for ribonuclease A)[5]. This allows for the precise conjugation of fluorophores, PEG chains, or biotin without disrupting the protein's tertiary structure.

Bioconjugation P Target Protein (N-terminal Amine) C Condensation Reaction (Mild Aqueous Conditions) P->C T Triazole-4-carbaldehyde Derivative T->C I Imine / Schiff Base Intermediate C->I -H2O R Reductive Amination (NaCNBH3) I->R F Stable N-Terminal Bioconjugate R->F

Figure 3: Site-specific N-terminal protein modification using triazole carbaldehydes.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol A: Synthesis of Triazole-Derived Imines (Schiff Bases)

Objective: Diversify the 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold via condensation with primary amines for SAR library generation[4].

  • Preparation: Dissolve 1.0 eq (100 mg) of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in 2 mL of anhydrous 1,4-dioxane.

    • Causality: Anhydrous solvent is critical to prevent the hydrolysis of the reversible imine product back into the starting aldehyde.

  • Amine Addition: Add 1.2 eq of the target primary amine (e.g., benzylamine) to the solution.

  • Catalysis & Dehydration: Add 50 mg of activated 4Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity, while the molecular sieves drive the equilibrium forward by physically sequestering the water byproduct.

  • Incubation & Monitoring: Stir the mixture at 50°C for 12–24 hours under an argon atmosphere.

    • Self-Validation Step: Monitor the reaction via ¹H NMR. The reaction is deemed complete when the distinct aldehyde proton signal (~10.0–10.2 ppm) completely disappears, replaced by the characteristic imine (CH=N) proton signal at ~8.2–8.5 ppm.

  • Isolation: Filter the mixture to remove the molecular sieves, concentrate under reduced pressure, and purify via flash column chromatography (DCM/EtOAc gradient).

Protocol B: Site-Specific N-Terminal Protein Bioconjugation

Objective: Attach a functional probe to a target protein using the triazole-4-carbaldehyde motif[5].

  • Buffer Optimization: Prepare a 100 μM solution of the target protein in 100 mM phosphate buffer at pH 6.0–6.5.

    • Causality: This specific pH window selectively targets the N-terminal α-amine (pKa ~7.8), which remains partially unprotonated and nucleophilic, while ensuring that lysine ε-amines (pKa ~10.5) remain fully protonated and unreactive.

  • Reagent Addition: Add 10 eq of the functionalized triazole-4-carbaldehyde derivative (dissolved in DMSO; ensure final DMSO concentration is ≤5% v/v to prevent protein denaturation).

  • Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.

  • Reduction (Stabilization): Add 20 eq of Sodium Cyanoborohydride (NaCNBH₃) and incubate for an additional 1 hour.

    • Causality: NaCNBH₃ is a mild reducing agent that selectively reduces the transient imine to a stable secondary amine at pH 6.0 without prematurely reducing the unreacted aldehyde or cleaving protein disulfide bonds.

  • Purification: Remove excess small molecules via Size-Exclusion Chromatography (SEC) or dialysis against standard PBS.

    • Self-Validation Step: Analyze the purified conjugate using intact-protein High-Resolution Mass Spectrometry (HRMS). A successful reaction is validated by a mass shift exactly corresponding to the molecular weight of the triazole tag minus one water molecule (if unreduced) or plus two hydrogen atoms (if reduced).

Analytical Characterization Standards

For researchers utilizing CAS 1864061-70-0, rigorous analytical characterization is mandatory before downstream application:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the highly deshielded aldehyde proton singlet at ~10.1 ppm. The ethyl group will present as a distinct quartet (~4.4 ppm) and triplet (~1.5 ppm), while the methyl group on the triazole ring will appear as a singlet (~2.4 ppm).

  • IR Spectroscopy: A strong, sharp absorption band at ~1690–1710 cm⁻¹ is indicative of the C=O stretch of the conjugated carbaldehyde.

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 140.1.

References

  • ChemicalBook, "2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0)",
  • MDPI - Organics, "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles",
  • PubMed, "Triazolecarbaldehyde Reagents for One-Step N-Terminal Protein Modific
  • KU Leuven, "Synthesis of 1,2,3-triazoles and biological evalu
  • BLD Pharm, "2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde",

Sources

Exploratory

The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: Physicochemical Properties, Synthesis, and Analytical Characterization Executive Summary: The 1,2,3-triazole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique chemical properties and its role as a stable building block in the synthesis of pharmacologically active agents. This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight. Furthermore, this document outlines a generalized, robust synthetic strategy and details the critical analytical methodologies, including mass spectrometry and NMR spectroscopy, required for its unambiguous characterization and structural verification. This whitepaper is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile heterocyclic compound.

The 1,2,3-triazole ring system has garnered significant attention in the scientific community, evolving into what is often described as a "privileged" scaffold in drug discovery and materials science.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is noted for its aromaticity, high dipole moment, and remarkable stability to metabolic degradation, oxidation, and reduction. Its ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions makes it an excellent pharmacophore or a rigid linker to connect different molecular fragments.[2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and versatile, further cementing their importance.[3][4] Derivatives such as 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde serve as crucial intermediates, where the aldehyde functional group offers a reactive handle for further synthetic elaboration into more complex molecular architectures.[5][6]

Physicochemical and Structural Properties

The precise identity and characteristics of a molecule are fundamental to its application. For 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, these properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde
Molecular Formula C₆H₉N₃O
SMILES CCN1N=C(C(=N1)C=O)C
InChI InChI=1S/C6H9N3O/c1-3-9-7-5(2)6(4-10)8-9/h4H,3H2,1-2H3
InChIKey FSOMDUWOVKREMM-UHFFFAOYSA-N

Source: PubChem CID 121552357[7]

Molecular Weight

The molecular weight is a critical parameter, directly impacting reaction stoichiometry, analytical characterization, and pharmacological modeling.

ParameterValue (Da)Description
Molecular Weight 139.156The average mass of the molecule calculated from the standard atomic weights of its constituent elements.
Monoisotopic Mass 139.07456The mass of the molecule calculated using the mass of the most abundant isotope of each element.[7] This is the value most relevant for high-resolution mass spectrometry.

Source: PubChem CID 121552357[7]

Synthetic Strategy and Mechanistic Considerations

A plausible approach involves the cycloaddition of ethyl azide with 2-butynal. However, thermal cycloadditions often lead to a mixture of regioisomers and require harsh conditions.[4] A more controlled, modern approach would leverage metal catalysis to ensure high regioselectivity. Ruthenium-catalyzed methods, for instance, are known to favor the synthesis of 1,5-disubstituted triazoles, while copper-catalyzed reactions famously yield the 1,4-disubstituted isomer. The target molecule is a 2,4,5-trisubstituted derivative, suggesting a multi-step synthesis starting from simpler precursors.

A generalized workflow for synthesizing such a scaffold is outlined below. The key is to introduce the substituents regioselectively onto the triazole core.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate Product cluster_modification Functional Group Modification cluster_product Final Product A Ethyl Azide (Et-N3) C [3+2] Cycloaddition (e.g., Metal-catalyzed) A->C B Substituted Alkyne (e.g., Acetoacetaldehyde derivative) B->C D Triazole Precursor C->D Regioselective Ring Formation E Oxidation / Formylation D->E Introduction of Aldehyde F 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde E->F

Caption: Generalized workflow for the synthesis of the target triazole.

Analytical Characterization and Structural Elucidation

Confirming the molecular weight and elucidating the precise structure of a synthesized compound are paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for unambiguous characterization.[1][8]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[9] For a polar molecule like a triazole derivative, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, primarily showing the molecular ion or a common adduct.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and methanol (both containing 0.1% formic acid to promote protonation). This step separates the target compound from any impurities or unreacted starting materials.[10]

  • Ionization: Introduce the column effluent into an ESI source operating in positive ion mode. The formic acid in the mobile phase facilitates the formation of the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.[9] Alternatively, a triple quadrupole (QqQ) instrument can be used for targeted quantification.[11][12]

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the monoisotopic mass of the protonated molecule. The high-resolution measurement allows for the confirmation of the elemental formula.

Predicted Mass Spectrometry Adducts

AdductFormulaCalculated m/z
[M+H]⁺ [C₆H₁₀N₃O]⁺140.0818
[M+Na]⁺ [C₆H₉N₃ONa]⁺162.0638
[M+K]⁺ [C₆H₉N₃OK]⁺178.0377
[M-H]⁻ [C₆H₈N₃O]⁻138.0673

Source: Predicted values based on monoisotopic mass from PubChem.[7]

G A Purified Compound B LC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D High-Resolution Mass Analyzer (TOF) C->D E Data System D->E F Mass Spectrum (Peak at m/z 140.0818) E->F

Caption: Workflow for molecular weight verification by LC-MS.

NMR Spectroscopy for Structural Isomer Confirmation

While MS confirms the molecular formula and weight, it cannot distinguish between structural isomers. The unambiguous assignment of the ethyl, methyl, and carbaldehyde groups to the correct positions on the 2H-1,2,3-triazole ring requires Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for definitive structure elucidation.[8][13]

Expected ¹H NMR Signals:

  • Ethyl Group (CH₂CH₃): A quartet around 4.0-4.5 ppm (N-CH₂) and a triplet around 1.4-1.6 ppm (-CH₃).

  • Methyl Group (-CH₃): A singlet around 2.3-2.6 ppm (C-CH₃).

  • Aldehyde Proton (-CHO): A singlet around 9.5-10.5 ppm.

Expected ¹³C NMR Signals:

  • Aldehyde Carbonyl (C=O): A signal in the downfield region, ~180-190 ppm.

  • Triazole Ring Carbons: Two distinct signals in the aromatic region, ~130-150 ppm.

  • Ethyl Group Carbons: Signals for the -CH₂- (~45-55 ppm) and -CH₃ (~13-17 ppm) carbons.

  • Methyl Group Carbon: A signal for the ring-attached methyl group, ~10-15 ppm.

2D HMBC (Heteronuclear Multiple Bond Correlation) experiments would be particularly crucial to establish long-range correlations, for example, between the aldehyde proton and its attached ring carbon, and between the protons of the ethyl and methyl groups and their neighboring carbons on the triazole ring, confirming the substitution pattern.[14]

Potential Applications in Research and Drug Development

The 1,2,3-triazole core is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][15] The title compound, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, is not an end-product therapeutic itself but rather a highly valuable synthetic intermediate.[6] The aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Reductive Amination: To introduce diverse amine-containing side chains, building molecular complexity.

  • Wittig Reaction: To form carbon-carbon double bonds, extending the molecular scaffold.[5]

  • Condensation Reactions: To form Schiff bases or other heterocyclic systems.

By using this compound as a starting point, medicinal chemists can rapidly generate libraries of more complex molecules for screening against various biological targets, such as enzymes or receptors, accelerating the hit-to-lead optimization process in drug discovery.

Conclusion

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is a well-defined chemical entity with a monoisotopic mass of 139.07456 Da. Its characterization relies on a synergistic application of high-resolution mass spectrometry for precise mass determination and a suite of NMR techniques for unambiguous structural assignment. As a functionalized derivative of the pharmacologically significant 1,2,3-triazole scaffold, it represents a valuable and versatile building block for the synthesis of novel compounds in the fields of drug development, agrochemicals, and material science.

References

  • American Chemical Society.
  • PubMed.
  • Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Springer Nature Experiments. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole.
  • Oxford Academic.
  • RSC Publishing.
  • Arabian Journal of Chemistry. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF)
  • PubMed. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry.
  • PMC. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
  • PubChem. 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde.
  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • Chem-Impex. 1H-[8][9][11]triazole-4-carbaldehyde.

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Foundational

A Technical Guide to the Structural Elucidation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-Ethyl-5-methyl-2H-1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. The triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1] The strategic placement of an ethyl group at the N2 position, a methyl group at C5, and a carbaldehyde at C4 creates a unique chemical entity with potential applications in drug discovery and materials science. This document outlines a plausible synthetic pathway and details the multi-faceted analytical approach required for its unambiguous structural confirmation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a robust, self-validating protocol.

Introduction: The Significance of Substituted Triazoles

The 1,2,3-triazole ring system is a prominent scaffold in a wide array of pharmaceutical agents due to its unique physicochemical properties.[1] It can act as a bioisostere for other functional groups and engage in hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets. The substitution pattern on the triazole ring dictates its biological activity and pharmacokinetic profile. N2-substituted 1,2,3-triazoles, in particular, have garnered significant interest for their distinct electronic and steric properties compared to their N1- and N3-substituted counterparts. The aldehyde functionality at the C4 position serves as a versatile synthetic handle for further molecular elaboration, making the target molecule a valuable intermediate in the synthesis of more complex bioactive compounds.

Proposed Synthetic Pathway

Step 1: Synthesis of 5-methyl-2H-1,2,3-triazole-4-carbaldehyde

The synthesis would likely begin with the base-catalyzed condensation of a suitable three-carbon precursor with an azide source, followed by formylation at the C4 position.

Step 2: N2-Alkylation with Ethyl Iodide

The subsequent step involves the selective N2-alkylation of the 5-methyl-2H-1,2,3-triazole-4-carbaldehyde intermediate with ethyl iodide in the presence of a suitable base and solvent. The regioselectivity of this alkylation is a critical factor, and reaction conditions would need to be optimized to favor the formation of the N2-substituted product over the N1- and N3-isomers.

Structural Elucidation Workflow

The unambiguous determination of the structure of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde necessitates a synergistic application of modern analytical techniques. The following sections detail the expected outcomes and interpretation of data from NMR, MS, and IR spectroscopy.

Diagram of the Structural Elucidation Workflow:

Structural Elucidation Workflow Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Structure Final Structure Elucidated NMR->Structure MS->Structure IR->Structure Fragmentation Pathway Proposed MS/MS Fragmentation M [M+H]⁺ m/z = 140 F1 Loss of CO (m/z = 112) M->F1 - CO F2 Loss of C₂H₄ (m/z = 112) M->F2 - C₂H₄ F3 Loss of N₂ (m/z = 112) M->F3 - N₂

Caption: A simplified diagram showing potential initial fragmentation pathways of the protonated molecular ion of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule.

Predicted IR Data Wavenumber (cm⁻¹)Functional Group
C-H stretch (aldehyde)~2820 and ~2720Aldehyde C-H
C=O stretch (aldehyde)~1690 - 1715Aldehyde C=O
C=N and N=N stretch~1400 - 1600Triazole ring
C-H stretch (aliphatic)~2850 - 3000Ethyl and Methyl C-H
  • Expertise: The two characteristic C-H stretching bands for the aldehyde proton are often weak but are diagnostic. The strong carbonyl stretch is a key indicator of the aldehyde group. The fingerprint region will contain a complex pattern of absorptions characteristic of the substituted triazole ring.

Conclusion

The structural elucidation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By combining a plausible synthetic strategy with a detailed analysis of the expected spectroscopic data from NMR, MS, and IR, a high degree of confidence in the final structure can be achieved. This guide provides a robust framework for researchers and scientists in the field of drug development to approach the characterization of novel triazole derivatives, ensuring scientific integrity and accelerating the discovery of new chemical entities.

References

  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem.
  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry.
  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Journal of Science.
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c]t[4][5][6]riazole Derivatives. ChemRxiv. Available at:

  • Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate a. ResearchGate.
  • 2-ethyl-2h-1,2,3-triazole-4-carbaldehyde. PubChemLite.
  • 1H--[4][5][7]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available at:

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

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Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, the 1,2,3-triazole scaffold has garnered significant attention...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar for innovation. Among these, the 1,2,3-triazole scaffold has garnered significant attention due to its unique physicochemical properties, including a high dipole moment, metabolic stability, and capacity for hydrogen bonding.[1] The specific derivative, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, represents a novel entity with potential applications stemming from the reactive aldehyde functionality appended to the stable triazole core.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with this molecule. As experimental data for this specific compound is not yet available in public literature, this document provides a robust framework for its physical characterization.[2] We will present computationally predicted properties and detail the rigorous, validated experimental protocols required to determine these properties empirically. The causality behind each experimental choice is explained to ensure that the described protocols are not merely procedural but are understood as self-validating systems for generating reliable data.

Predicted Physicochemical Properties

Computational modeling provides a valuable starting point for understanding the physical characteristics of a novel molecule. The following table summarizes key properties for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde predicted through established algorithms. These values are essential for planning experimental work, such as selecting appropriate solvent systems or estimating appropriate sample quantities.

PropertyPredicted ValueSource
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.15 g/mol [2]
Monoisotopic Mass 139.07455 Da[2]
XlogP 0.7[2]
Hydrogen Bond Donors 0PubChem Calculation
Hydrogen Bond Acceptors 3 (N, N, O)PubChem Calculation
Rotatable Bonds 2PubChem Calculation

Table 1: Computationally Predicted Properties of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the empirical determination of the primary physical properties of a novel solid organic compound. The logic behind each protocol is grounded in fundamental chemical principles to ensure data integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of <2°C), whereas impurities lead to a depression and broadening of the melting range.[3] The Thiele tube method is a classic and reliable technique for this determination.[4]

Causality: The Thiele tube is designed to ensure uniform heating of a heat-transfer fluid (like mineral oil) via convection currents. This slow, controlled heating is paramount for accurately observing the temperature at which the solid-to-liquid phase transition begins and ends.[3]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is finely powdered using a mortar and pestle.[5]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is then tapped gently to ensure dense packing.[6]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the level of the heating oil.[4]

  • Heating: The thermometer and capillary assembly are inserted into the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently with a micro-burner.[7]

  • Observation: The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[5]

Melting_Point_Workflow A Powder Sample B Pack Capillary Tube A->B 1-2 mm height C Assemble Thiele Tube Apparatus B->C D Heat Side Arm Gently (1-2°C/min) C->D Uniform convection E Observe Phase Transition D->E F Record T_initial & T_final E->F First droplet to last crystal

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for low-melting solids, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] The micro-reflux method using a Thiele tube is suitable for small sample quantities.

Causality: This method determines the temperature at which the liquid's vapor pressure overcomes the atmospheric pressure. As the sample is heated, air is expelled from the inverted capillary tube. Upon cooling, the vapor pressure inside the capillary drops. When the external atmospheric pressure is greater than the vapor pressure of the liquid, the liquid is forced back into the capillary. The temperature at which this occurs is the equilibrium point, i.e., the boiling point.[7]

Protocol:

  • Sample Preparation: A small fusion tube is filled with approximately 0.5 mL of the liquid sample.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end down.[8]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer, similar to the melting point setup.

  • Heating: The assembly is placed in a Thiele tube and heated. A steady stream of bubbles should emerge from the open end of the inverted capillary tube.[9]

  • Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.[7][8]

Solubility Determination

Understanding a compound's solubility in various solvents is critical for its application in assays, formulations, and reaction chemistry. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]

Causality: This method establishes a true equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid is present and allowing sufficient time for equilibrium to be reached, the measured concentration of the dissolved compound represents its maximum solubility under the specified conditions (solvent and temperature).[11]

Protocol:

  • Preparation of Saturated Solution: An excess amount of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (e.g., 2 mg) is added to a known volume of the desired solvent (e.g., 1 mL) in a vial. A range of solvents of varying polarities (e.g., water, ethanol, DMSO, dichloromethane) should be tested.[12]

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration through a low-binding filter.[11]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.[12]

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at constant T) A->B C Separate Phases (Centrifuge/Filter) B->C E Analyze Supernatant (HPLC/LC-MS) C->E D Prepare Calibration Curve D->E Standard concentrations F Calculate Concentration E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Spectral Characteristics

While experimental spectra are not available, the molecular structure allows for the prediction of key spectral features that are crucial for identity confirmation.

  • ¹H NMR: The spectrum is expected to show a quartet and a triplet for the N-ethyl group, a singlet for the C-methyl group, a singlet for the aldehyde proton, and a singlet for the triazole ring proton. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.

  • ¹³C NMR: Distinct signals are expected for the ethyl carbons, the methyl carbon, the triazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde.

  • FTIR: The spectrum should exhibit a characteristic C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹, and C=N and N=N stretching from the triazole ring will be present in the 1400-1600 cm⁻¹ region.[13][14]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 139, although it may be of low abundance.[15] Fragmentation patterns would likely involve the loss of the ethyl group or the formyl group. Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ at m/z 140.08.[2]

Conclusion

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is a novel compound with significant potential. Although its physical properties have not been empirically documented, this guide provides the necessary framework for their determination. By combining computational predictions with rigorous, well-understood experimental protocols, researchers can generate the high-quality data required for advancing their work in drug development and chemical sciences. The integrity of such foundational data is paramount, and the methodologies outlined herein are designed to ensure accuracy, reproducibility, and a clear understanding of the principles behind the measurements.

References

  • Mass spectrometry is a standard technique for the analytical investigation of molecules and complex mixtures. It is important in determining the elemental composition of a molecule and in gaining partial structural insights using mass spectral fragmentations. The final structure confirmation of an unknown organic compound is always performed with a set of independent methods such as one- (1D) and two-dimensional (2D) nuclear magnetic resonance spectroscopy (NMR) or infrared spectroscopy and X-ray crystallography and other spectroscopic methods. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. Retrieved March 10, 2026, from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved March 10, 2026, from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide | PDF. Retrieved March 10, 2026, from [Link]

  • LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Kerns, E. H., & Di, L. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Science & Technology Today, 3(5), 158-163. Retrieved March 10, 2026, from [Link]

  • PubChemLite. (n.d.). 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved March 10, 2026, from [Link]

  • LCGC International. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. Retrieved March 10, 2026, from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved March 10, 2026, from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved March 10, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved March 10, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved March 10, 2026, from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved March 10, 2026, from [Link]

  • Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Retrieved March 10, 2026, from [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved March 10, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 10, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved March 10, 2026, from [Link]

  • Mediterranean Archaeology and Archaeometry. (n.d.). FTIR ANALYSIS FOR THE EVALUATION OF SOME TRIAZOLE FUNGICIDES FOR THE TREATMENT OF WOODEN ARTIFACTS. Retrieved March 10, 2026, from [Link]

  • Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved March 10, 2026, from [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental (a)[15] and theoretical (b) IR spectra of triazole. Retrieved March 10, 2026, from [Link]

  • PubChemLite. (n.d.). 2-ethyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved March 10, 2026, from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved March 10, 2026, from [Link]

  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved March 10, 2026, from [Link]

  • Scribd. (n.d.). Determination of Boiling Point | PDF. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927. Retrieved March 10, 2026, from [Link]

  • Guan, Q., et al. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved March 10, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established principles of heterocyclic chemistry to provide a robust technical resource.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in pharmaceutical and materials chemistry due to its unique combination of properties. The triazole ring is generally stable to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates. Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The 1,2,3-triazole nucleus can also serve as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's steric and electronic properties to improve its efficacy and reduce side effects.

Nomenclature and Structural Elucidation

IUPAC Name: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Molecular Formula: C₆H₉N₃O

SMILES: CCN1N=C(C(=N1)C=O)C

InChI Key: FSOMDUWOVKREMM-UHFFFAOYSA-N

The structure consists of a 1,2,3-triazole ring substituted with an ethyl group at the N2 position, a methyl group at the C5 position, and a carbaldehyde (formyl) group at the C4 position. The "2H" designation indicates that the ethyl substituent is on the second nitrogen atom of the triazole ring.

Physicochemical and Spectroscopic Properties

PropertyValue/PredictionSource
Molecular Weight 139.15 g/mol Calculated
XlogP (predicted) 0.7PubChem[1]
Monoisotopic Mass 139.07455 DaPubChem[1]
Predicted Collision Cross Section ([M+H]⁺) 126.7 ŲPubChem[1]
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.General knowledge of similar compounds

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. A singlet will correspond to the methyl group on the triazole ring, and another singlet for the aldehydic proton, which would be the most downfield signal. The chemical shifts would be influenced by the electronic environment of the triazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methyl carbon, the aldehydic carbonyl carbon, and the two carbons of the triazole ring. The carbonyl carbon will appear at a characteristic downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups and the triazole ring will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, the formyl group, or cleavage of the triazole ring.

Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

A specific, detailed synthesis protocol for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is not currently published. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted 1,2,3-triazoles, particularly the Huisgen 1,3-dipolar cycloaddition.

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the cycloaddition of an ethyl azide with a suitable alkyne precursor, followed by formylation.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-propyne (or a suitable precursor) in a solvent such as THF or a mixture of water and a miscible organic solvent.

  • Addition of Azide: Add ethyl azide to the reaction mixture.

  • Catalysis (optional): For improved regioselectivity and milder reaction conditions, a copper(I) catalyst (e.g., copper(I) iodide) and a ligand (e.g., a tertiary amine) can be added. This is a variation of the "click chemistry" reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent if a catalyst was used. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-ethyl-5-methyl-2H-1,2,3-triazole by column chromatography on silica gel.

Step 2: Formylation of 2-Ethyl-5-methyl-2H-1,2,3-triazole

  • Vilsmeier-Haack Reaction: A common method for formylating electron-rich heterocycles is the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Formylation: Add the synthesized 2-ethyl-5-methyl-2H-1,2,3-triazole to the pre-formed Vilsmeier reagent.

  • Reaction: Heat the reaction mixture, typically at temperatures ranging from 60 to 100 °C, for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Chemical Reactivity and Key Reactions

The reactivity of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is dictated by the aldehyde functional group and the triazole ring.

Reactions of the Aldehyde Group:

The carbaldehyde group is a versatile functional handle for a variety of chemical transformations.

  • Condensation Reactions: It can readily undergo condensation with primary amines to form Schiff bases (imines). For example, reaction with hydrazine hydrate would yield the corresponding hydrazone.[2][3] This can be further reacted to form more complex heterocyclic systems.[2][3]

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile, in the presence of a base like piperidine, would lead to the formation of a new carbon-carbon double bond.[2][3]

  • Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation of the aldehyde group would yield the corresponding carboxylic acid, 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.[4]

Reactivity of the Triazole Ring:

The 1,2,3-triazole ring is generally a stable aromatic system.[5] However, it can participate in certain reactions:

  • Electrophilic Substitution: While the triazole ring is electron-deficient, electrophilic substitution at the carbon atoms is generally difficult.

  • N-Alkylation/Arylation: Further substitution at the remaining nitrogen atom (N1 or N3) is possible, though the existing ethyl group at N2 will influence the regioselectivity.

  • Cycloaddition Reactions: The triazole ring itself is a product of a cycloaddition reaction and is generally stable. However, under certain conditions, such as in the presence of a rhodium(II) catalyst, some N-substituted 1,2,3-triazoles can act as precursors to rhodium(II) carbenes, which can then undergo further reactions.[5]

Visualization of Key Reactions:

Reactivity_of_2_Ethyl_5_methyl_2H_1_2_3_triazole_4_carbaldehyde cluster_aldehyde_reactions Aldehyde Group Reactions cluster_triazole_reactions Triazole Ring Reactions main 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde schiff_base Schiff Base (Imine) main->schiff_base R-NH₂ hydrazone Hydrazone main->hydrazone H₂NNH₂ knoevenagel Knoevenagel Adduct main->knoevenagel CH₂(CN)₂ / base alcohol Primary Alcohol main->alcohol NaBH₄ carboxylic_acid Carboxylic Acid main->carboxylic_acid [O] n_alkylation N-Alkylated Product main->n_alkylation R-X / base carbene Rh(II) Carbene Intermediate main->carbene Rh₂(OAc)₄

Caption: Key reactions of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Applications in Drug Development and Materials Science

Substituted 1,2,3-triazoles are widely recognized as "privileged scaffolds" in medicinal chemistry. They are found in a variety of clinically used drugs and drug candidates with diverse biological activities, including anticancer, antifungal, and antiviral properties. The aldehyde functionality of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde makes it a valuable intermediate for the synthesis of a library of derivatives for biological screening. The ability to easily form imines, for example, allows for the introduction of various pharmacophores.

In materials science, the triazole ring is utilized for its thermal stability and ability to coordinate with metal ions, making it a component in the design of polymers, metal-organic frameworks (MOFs), and dyes.

Conclusion

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the 1,2,3-triazole ring and the aldehyde functional group. The synthetic accessibility and the versatility of the aldehyde group make this compound an attractive starting material for the development of novel pharmaceuticals and functional materials. Further research into the synthesis and characterization of this and related compounds is warranted to fully explore their potential applications.

Sources

Exploratory

A Technical Guide to the Predicted ¹H NMR Spectrum of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. NMR spectroscopy is an indispen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. NMR spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and materials science.[1] This document offers an in-depth examination of the expected spectral features of the title compound, derived from first principles of chemical structure and electron density distribution. We will dissect the predicted chemical shifts (δ), spin-spin coupling patterns, and integration ratios for each unique proton environment. Furthermore, this guide outlines a standardized computational workflow for generating high-fidelity NMR predictions using modern quantum mechanical methods, providing researchers with a dual framework of theoretical analysis and a practical protocol for in-silico spectral simulation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in organic compounds.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For researchers in medicinal chemistry and drug development, rapid and accurate structural verification is critical. As novel heterocyclic scaffolds like 1,2,3-triazoles continue to be explored for their diverse biological activities, a robust understanding of their spectroscopic signatures is paramount.[2]

The target molecule, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde[3], is a substituted N-2 alkylated 1,2,3-triazole. This class of compounds is readily accessible through various synthetic routes, including copper-catalyzed cycloaddition reactions.[4] The presence of an aldehyde functional group, combined with the specific substitution pattern on the triazole ring, creates a distinct electronic landscape. Understanding the ¹H NMR spectrum is the first and most critical step in confirming its synthesis and purity before any further biological or material application studies.

Theoretical ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum is based on the molecule's distinct proton environments. An analysis of the structure reveals four unique sets of protons, which will give rise to four distinct signals in the spectrum.

The structure contains an aldehyde proton, an ethyl group attached to the N2 position of the triazole ring, and a methyl group attached to the C5 position. There are no protons directly bonded to the triazole ring itself. The four distinct proton environments are labeled Ha, Hb, Hc, and Hd for clarity.

Proton environments in the target molecule.

The chemical shift of a proton is determined by its local electronic environment.

  • Aldehyde Proton (Ha): The aldehyde proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This results in significant deshielding, placing its signal in the far downfield region of the spectrum, typically between 9.5 and 10.5 ppm .[5][6][7]

  • Ethyl Methylene Protons (Hb): These protons are on a carbon adjacent to a nitrogen atom within the aromatic triazole ring. The electronegativity of the nitrogen and the ring current effect of the triazole system will deshield these protons significantly. Their chemical shift is predicted to be in the range of 4.2 – 4.7 ppm .

  • Ring-Attached Methyl Protons (Hd): A methyl group attached to an aromatic or heteroaromatic ring is deshielded compared to a simple alkane. This effect places its signal in the range of 2.4 – 2.8 ppm .

  • Ethyl Methyl Protons (Hc): These protons are in a standard aliphatic environment, relatively shielded from the strong electron-withdrawing effects of the ring. They are expected to resonate in the typical upfield region of 1.4 – 1.7 ppm .

Spin-spin coupling arises from the interaction of non-equivalent protons on adjacent carbons, following the n+1 rule.[8]

  • Aldehyde Proton (Ha): This proton has no adjacent protons, so it will not be split. It will appear as a singlet (s) .

  • Ethyl Methylene Protons (Hb): These two equivalent protons are adjacent to the three equivalent methyl protons (Hc). According to the n+1 rule (3+1=4), their signal will be split into a quartet (q) .[9][10]

  • Ethyl Methyl Protons (Hc): These three protons are adjacent to the two methylene protons (Hb). Their signal will be split into a triplet (t) (2+1=3).[9][10]

  • Ring-Attached Methyl Protons (Hd): These protons have no protons on an adjacent atom. Therefore, their signal will appear as a singlet (s) .

The integrated area under each signal is directly proportional to the number of protons it represents.[8] For this molecule, the expected integration ratio is:

Ha : Hb : Hd : Hc = 1H : 2H : 3H : 3H

Data Summary: Predicted ¹H NMR Parameters

The predicted spectral data are consolidated in the table below for ease of reference.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCausality and Rationale
Ha (-CHO)9.5 – 10.5Singlet (s)1HStrongly deshielded by the anisotropic effect of the C=O bond; no adjacent protons for coupling.[5][6]
Hb (-CH₂ CH₃)4.2 – 4.7Quartet (q)2HDeshielded by the adjacent electronegative nitrogen of the triazole ring; split by three neighboring Hc protons.
Hd (Ring-CH₃)2.4 – 2.8Singlet (s)3HAttached to an aromatic system, causing moderate deshielding; no adjacent protons for coupling.
Hc (-CH₂CH₃ )1.4 – 1.7Triplet (t)3HStandard aliphatic environment; split by two neighboring Hb protons into a triplet.[9]

Computational Prediction Methodology

While analysis from first principles provides excellent estimates, high-accuracy predictions are now dominated by computational methods. These range from rapid database and machine learning approaches to more rigorous quantum mechanics calculations.[11][12][13]

Historically, NMR prediction relied on empirical rules and extensive databases.[12] Modern approaches leverage Density Functional Theory (DFT) to calculate the magnetic shielding tensors of each nucleus.[14] The Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used technique for this purpose.[15][16] More recently, machine learning and deep learning algorithms trained on vast experimental datasets have emerged, offering a blend of high speed and accuracy that rivals quantum methods for many common structures.[1][11]

This protocol outlines a standard, self-validating workflow for predicting a ¹H NMR spectrum from a chemical structure.

G node_input node_input node_process node_process node_ref node_ref node_calc node_calc node_output node_output struct_in 1. Input 2D Structure (e.g., SMILES or MOL file) geom_opt 2. 3D Geometry Optimization (e.g., B3LYP/6-31G(d)) struct_in->geom_opt Conformational search giao_calc 3. GIAO Shielding Calculation (e.g., B3LYP/6-311+G(2d,p)) geom_opt->giao_calc Optimized geometry delta_calc 5. Compute Chemical Shift (δ) δ = σ_ref - σ_iso giao_calc->delta_calc Isotropic shielding (σ_iso) tms_ref 4. Reference Calculation (TMS at same level of theory) tms_ref->delta_calc Reference shielding (σ_ref) spectrum 6. Predicted Spectrum Output (Peak list and visualization) delta_calc->spectrum Predicted δ values

Workflow for DFT-based ¹H NMR prediction.

Methodology Steps:

  • 3D Structure Generation & Optimization: The process begins with the 2D chemical structure. This is converted into a 3D model. A geometry optimization calculation is then performed using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is critical because the calculated NMR shielding is highly sensitive to molecular conformation.

  • GIAO-DFT Shielding Calculation: Using the optimized 3D geometry, a GIAO-NMR calculation is performed.[16] This is typically done with a higher-level basis set (e.g., 6-311+G(2d,p)) to achieve greater accuracy. This step does not yield chemical shifts directly but rather absolute magnetic shielding tensors (σ) for each nucleus.

  • Reference Standard Calculation: To convert absolute shielding values to the familiar chemical shift (δ) scale, the same calculation (Step 1 and 2) must be performed on a reference standard, almost universally Tetramethylsilane (TMS, Si(CH₃)₄).[8]

  • Conversion to Chemical Shift: The final chemical shift for each proton (i) is calculated by subtracting its isotropic shielding value (σi) from that of the TMS reference (σref): δi = σref - σi .

  • Data Interpretation: The resulting list of δ values is correlated with the corresponding protons in the molecule to generate the final predicted spectrum.

Conclusion

The predicted ¹H NMR spectrum of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is expected to show four distinct signals corresponding to the four unique proton environments. The key diagnostic features are a downfield aldehyde singlet (9.5-10.5 ppm), a quartet for the ethyl methylene group (4.2-4.7 ppm), and two upfield signals: a singlet for the ring-attached methyl group (2.4-2.8 ppm) and a triplet for the ethyl methyl group (1.4-1.7 ppm). This in-silico analysis, combining theoretical principles with a robust computational protocol, provides a powerful predictive framework for researchers, enabling them to anticipate experimental outcomes, confirm synthetic products, and accelerate the pace of chemical research and development.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2001). Analytical Chemistry.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
  • NMR Predict Desktop. Modgraph.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • Chemical shifts. University of Regensburg.
  • NMR Prediction. ACD/Labs.
  • Any one know about the aldhyde peak in proton NMR?. (2017).
  • Common 1 H NMR Splitting P
  • 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. PubChemLite.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpret
  • 1H-[5][11][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers. (2018). SciELO.

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).
  • Recent Developments Towards the Synthesis of Triazole Deriv

Sources

Foundational

Comprehensive Technical Guide: Synthesis, Nomenclature, and Applications of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery

Executive Summary The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its robust stability, strong dipole properties, and capacity to act as a bioisostere for amide bonds. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its robust stability, strong dipole properties, and capacity to act as a bioisostere for amide bonds. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made 1H-1,2,3-triazoles highly accessible, the 2H-1,2,3-triazole isomers possess unique physicochemical properties—such as a significantly lower dipole moment and higher lipophilicity—that make them exceptionally valuable for central nervous system (CNS) targeting and cellular permeability[1].

This whitepaper provides an in-depth technical analysis of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde , dissecting its IUPAC nomenclature, the mechanistic causality behind its selective synthesis, and its downstream applications as a versatile linker in drug development.

Structural Elucidation and IUPAC Nomenclature

To leverage a molecule in rational drug design, one must first deconstruct its structural and electronic identity. The IUPAC name 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde provides a precise topological map of the compound:

  • Base Scaffold (2H-1,2,3-triazole): A five-membered aromatic heterocycle containing three adjacent nitrogen atoms. The "2H" designation indicates that the saturation (or in this case, the substituent) is located at the N2 position. Unlike 1H-triazoles, 2H-triazoles exhibit a highly symmetric electronic distribution (N1=C5-C4=N3-N2), which effectively cancels out opposing dipole vectors, resulting in a more lipophilic core.

  • 2-Ethyl (-CH₂CH₃): An ethyl group covalently bonded to the N2 atom. This alkylation permanently locks the molecule into the 2H-isomer, preventing the tautomerization typically observed in NH-triazoles.

  • 5-Methyl (-CH₃): A methyl group at the C5 position, providing steric bulk and electron-donating properties via hyperconjugation, which subtly increases the nucleophilicity of the adjacent nitrogens.

  • 4-Carbaldehyde (-CHO): A formyl group at the C4 position. This is the primary reactive handle of the molecule, serving as an electrophilic center for downstream functionalization (e.g., reductive amination, Wittig olefination)[2].

The N1 vs. N2 Alkylation Conundrum: Mechanistic Causality

A critical challenge in synthesizing 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is the regioselectivity of N-alkylation. When the precursor (5-methyl-1H-1,2,3-triazole-4-carbaldehyde) is subjected to standard alkylation conditions, the N1 and N2 positions compete for the electrophile.

Kinetic vs. Thermodynamic Control

In the ground state of 1H-1,2,3-triazoles, the N1 (and N3) positions are more nucleophilic due to the availability of their lone pairs and the contribution of specific resonance structures. Consequently, base-mediated alkylation with ethyl iodide (EtI) is under kinetic control , typically yielding a 3:1 to 4:1 mixture favoring the N1-isomer over the N2-isomer[3].

To invert this selectivity and favor the 2H-isomer, chemists must employ thermodynamic control or directed catalysis. Recent advancements demonstrate that using Brønsted acid catalysis with trichloroacetimidates effectively blocks the N1 position via hydrogen bonding or transient protonation, sterically and electronically directing the alkylating agent exclusively to the N2 position[4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Standard Alkylation and Chromatographic Resolution

This method utilizes kinetic alkylation followed by exploitation of the isomers' differing dipole moments for separation.

  • Preparation: Dissolve 5-methyl-1H-1,2,3-triazole-4-carbaldehyde (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir at ambient temperature for 30 minutes to generate the triazolide anion.

  • Alkylation: Add ethyl iodide (12.0 mmol, 1.2 eq) dropwise. Stir the reaction mixture for 12 hours at room temperature.

  • Quench & Extraction: Quench with H₂O (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint (TLC): Spot the crude mixture on normal-phase silica gel TLC (Eluent: 3:1 Hexanes/EtOAc). You will observe two distinct spots. Causality: The 2H-isomer (target) has a lower dipole moment and will elute faster (higher Rf​≈0.6 ) than the more polar 1H-isomer ( Rf​≈0.3 ).

  • Purification: Subject the crude oil to flash column chromatography to isolate 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

  • Self-Validating Checkpoint (NMR): In ¹H-NMR (CDCl₃), the N-CH₂ protons of the 2H-isomer typically appear more upfield ( ≈4.4 ppm) compared to the 1H-isomer ( ≈4.6 ppm) due to the symmetric magnetic anisotropy of the 2H-triazole ring.

Protocol B: N2-Selective Acid-Catalyzed Alkylation (Advanced)

For researchers requiring high throughput without extensive chromatography, this method leverages directed selectivity[4].

  • Activation: Dissolve the NH-triazole precursor (10.0 mmol) and ethyl trichloroacetimidate (12.0 mmol) in anhydrous dichloromethane (30 mL).

  • Catalysis: Add a catalytic amount of a Brønsted acidic ionic liquid (e.g., [PyNCH₂CO₂H][HSO₄], 10 mol%).

  • Reaction: Stir at 40°C for 6 hours. The acid catalyst transiently protonates the N1 position, directing the ethyl cation to N2.

  • Isolation: Filter the mixture through a short pad of silica, wash with DCM, and concentrate to yield the 2H-isomer with >90% regioselectivity.

Quantitative Data: Alkylation Conditions Comparison

The following table synthesizes the quantitative performance of various alkylation strategies for yielding the 2H-triazole isomer.

Alkylation StrategyReagents / CatalystRegioselectivity (N1:N2)Total YieldOperational Notes
Kinetic Base-Mediated EtI, K₂CO₃, DMF3:185%Standard protocol; requires rigorous chromatographic separation.
Mitsunobu-Type EtOH, DIAD, PPh₃, THF2:170%Mild conditions; moderate selectivity; triphenylphosphine oxide byproduct removal required.
Brønsted Acid Catalyzed Ethyl trichloroacetimidate, H⁺1:1092%Highly N2-selective; blocks N1 via H-bonding; minimal purification needed[4].
Iodide Ion-Promoted TBAI, TBHP, Radical Precursors1:878%Excellent for complex radical couplings; requires specialized radical precursors.

Visualizations of Workflows

To conceptualize the synthetic pathways and downstream applications, the following logical diagrams map the chemical workflows.

Synthesis A 5-Methyl-1H-1,2,3-triazole -4-carbaldehyde B Base-Mediated Alkylation (EtI, K2CO3) A->B Kinetic Control C Acid-Catalyzed Alkylation (Et-TCA, H+) A->C Thermodynamic Control D Mixture of N1 & N2 Isomers B->D F 2-Ethyl-5-methyl-2H- 1,2,3-triazole-4-carbaldehyde (High Rf) C->F High N2 Selectivity E Silica Gel Chromatography D->E E->F Target Isolation G N1 Isomers (Low Rf Byproducts) E->G Discard

Fig 1: Synthetic pathways for N2-selective alkylation of 1,2,3-triazoles.
Downstream Application: Drug-Linker Conjugation

Once synthesized, the C4-carbaldehyde serves as an ideal electrophile for reductive amination . By reacting 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde with a primary amine-bearing pharmacophore (e.g., a kinase inhibitor or a PROTAC ligand), drug development professionals can generate highly stable secondary amine linkages. The lipophilic 2H-triazole core acts as a rigid, metabolically stable spacer[1].

Application A 2-Ethyl-5-methyl-2H- 1,2,3-triazole-4-carbaldehyde C Imine Intermediate A->C B Target Payload (Primary Amine) B->C D Reductive Amination (NaBH(OAc)3) C->D E 2H-Triazole Linked Drug Conjugate D->E Stable C-N Linkage

Fig 2: Reductive amination workflow for integrating the 2H-triazole linker into drug conjugates.

References

  • Tandem synthesis of 1-formyl-1,2,3-triazoles Source: PMC / National Institutes of Health (NIH)[Link]

  • Brønsted acid catalyzed N2-selective alkylation of 1,2,3-triazoles with trichloroacetimidates Source: ResearchGate[Link]

  • Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts Source: Organic Letters (ACS Publications)[Link]

  • Iodide Ion-Promoted Highly Regioselective Triazolization of Aldehydes via Desulfonation-Associated Direct Radical Coupling Source: The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound with potential applications in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document synthesizes information on closely related 2-substituted-1,2,3-triazole-4-carbaldehydes to provide a robust framework for its study and application.

Compound Identification and Physicochemical Properties

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, substituted with an ethyl group at the 2-position, a methyl group at the 5-position, and a carbaldehyde (formyl) group at the 4-position.

SMILES String: CCN1N=C(C(=N1)C=O)C[1]

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure.

Structural Diagram:

Caption: 2D structure of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H9N3OPubChemLite[1]
Molecular Weight139.16 g/mol PubChemLite[1]
Monoisotopic Mass139.07455 DaPubChemLite[1]
XlogP (predicted)0.7PubChemLite[1]

Synthesis Strategies

However, for the regioselective synthesis of a 2,4,5-trisubstituted 2H-1,2,3-triazole, alternative strategies are often required. A promising approach involves the regioselective alkylation of a pre-formed 1H-1,2,3-triazole precursor.

Proposed Synthetic Pathway:

A logical synthetic route would involve a two-step process:

  • Formation of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde: This intermediate can be synthesized via a [3+2] cycloaddition reaction between an appropriate azide and an alkyne, followed by functional group manipulation.

  • Regioselective N-Ethylation: The subsequent alkylation of the triazole ring with an ethylating agent.

Experimental Protocol (Proposed):

Step 1: Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde

This step can be challenging due to the need for specific starting materials. A potential route could involve the cycloaddition of azidoacetone with a protected propargyl aldehyde, followed by deprotection. A more direct, albeit potentially lower-yielding, approach could be the reaction of sodium azide with a suitable α,β-unsaturated aldehyde derivative.

Step 2: N-Ethylation of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde

The alkylation of N-unsubstituted triazoles can lead to a mixture of N1 and N2 isomers. To achieve regioselectivity for the N2 position, specific reaction conditions are crucial.

  • Reagents: 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, Ethyl iodide (or ethyl bromide), a suitable base (e.g., K2CO3, NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a solution of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde in the chosen solvent, add the base and stir at room temperature.

    • Add the ethylating agent dropwise to the reaction mixture.

    • The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The choice of base and solvent can significantly influence the N1/N2 selectivity. Stronger bases and polar aprotic solvents often favor N2 alkylation.

Synthetic Workflow Diagram:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Ethylation cluster_2 Purification start Starting Materials (e.g., Azide & Alkyne precursors) cycloaddition [3+2] Cycloaddition start->cycloaddition intermediate 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde cycloaddition->intermediate ethylation Regioselective Ethylation (Ethyl iodide, Base) intermediate->ethylation product 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde ethylation->product purification Column Chromatography product->purification

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety is a well-established pharmacophore in drug discovery, valued for its metabolic stability, ability to form hydrogen bonds, and dipole character.[2][3] The aldehyde functionality at the 4-position provides a versatile handle for further synthetic modifications, allowing for the construction of diverse chemical libraries.

Potential Biological Activities:

Derivatives of 1,2,3-triazole-4-carbaldehyde have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Agents: The triazole core is a key feature in many antifungal drugs.[4]

  • Anticancer Agents: The structural versatility of this scaffold allows for the design of molecules that can interact with various biological targets implicated in cancer.[5]

  • Enzyme Inhibitors: The ability of the triazole ring and its substituents to engage in specific interactions with enzyme active sites makes them attractive candidates for inhibitor design.

The aldehyde group can be readily converted into other functional groups, such as imines, oximes, hydrazones, and alcohols, each with the potential for unique biological interactions. This synthetic tractability makes 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde a valuable building block for generating novel bioactive molecules.

Signaling Pathway Interaction Diagram (Hypothetical):

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade receptor Target Receptor/Enzyme pathway1 Kinase A receptor->pathway1 Signal Transduction compound 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (or derivative) compound->receptor Binding/Inhibition pathway2 Transcription Factor B pathway1->pathway2 response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway2->response

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion and Future Directions

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a synthetically accessible and potentially valuable scaffold for the development of new chemical entities in drug discovery and materials science. While direct experimental data for this specific compound is currently lacking, the well-documented chemistry and biological significance of the 1,2,3-triazole-4-carbaldehyde core provide a strong foundation for its future investigation.

Future research should focus on the development and optimization of a regioselective synthesis for this compound, followed by a thorough evaluation of its physicochemical properties and biological activities. Its utility as a synthetic intermediate for the creation of more complex molecules should also be explored. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.

References

  • PubChemLite. (n.d.). 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 1,2,3-Triazole. Retrieved from [Link]

  • Oprea, T. I., et al. (2025, December 8).
  • Opsomer, T., et al. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.
  • MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules.
  • Varma, R. S. (2014, November 6). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. International Refereed Journal of Reviews and Research.

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Foundational

biological activity of substituted 1,2,3-triazoles

Title: The 1,2,3-Triazole Pharmacophore: A Comprehensive Guide to Biological Activity, Synthesis, and Mechanisms in Drug Discovery Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The 1,2,3-Triazole Pharmacophore: A Comprehensive Guide to Biological Activity, Synthesis, and Mechanisms in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the failure of many promising in vitro hits during pharmacokinetic (PK) profiling often stems from metabolic liability and poor target engagement. To circumvent these bottlenecks, the 1,2,3-triazole heterocyclic scaffold has emerged as a privileged structural motif [1]. Originally utilized primarily as a passive linker in "click chemistry," recent structural biology and medicinal chemistry data confirm that the 1,2,3-triazole ring actively functions as a potent pharmacophore and bioisostere [2]. This whitepaper synthesizes the physicochemical rationale, mechanistic pathways, and self-validating experimental protocols necessary for leveraging substituted 1,2,3-triazoles in modern drug discovery.

Physicochemical & Pharmacophoric Profiling: The Causality of Efficacy

The integration of a 1,2,3-triazole ring into a drug candidate is not arbitrary; it is a calculated physicochemical maneuver designed to enhance both pharmacodynamics and pharmacokinetics.

  • Bioisosterism & Spatial Geometry: The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for trans-amide bonds. The distance between the substituents in the triazole ring is approximately 3.8 Å, which nearly perfectly mimics the ~3.9 Å distance found in a trans-amide [1].

  • Metabolic Stability: Unlike amides, which are highly susceptible to proteolytic cleavage by endogenous peptidases, the triazole ring is highly resistant to metabolic degradation, oxidation, reduction, and hydrolysis [3]. This causality directly translates to extended in vivo half-lives.

  • Target Engagement via Dipole & H-Bonding: The ring possesses a strong dipole moment (~5 D) and acts as a dual hydrogen-bond acceptor (via the N2 and N3 atoms), while the C5-H proton can act as a weak hydrogen-bond donor [3]. This allows the scaffold to participate in highly complementary binding interactions within target enzyme pockets.

Biological Activity Spectrum & Mechanisms of Action

Anticancer Activity

Substituted 1,2,3-triazoles exhibit profound antiproliferative effects across various malignancies by engaging multiple apoptotic and enzymatic pathways. Mechanistic studies reveal that triazole hybrids induce apoptosis through the upregulation of pro-apoptotic Bax proteins and the simultaneous downregulation of anti-apoptotic Bcl-2, which cascades into Caspase-3 activation [3]. Furthermore, specific derivatives, such as quinobenzothiazine-triazole hybrids, exert their cytotoxicity via direct DNA intercalation [4].

Pathway Triazole 1,2,3-Triazole Hybrid Bax Bax Upregulation Triazole->Bax Activates Bcl2 Bcl-2 Downregulation Triazole->Bcl2 Inhibits Caspase Caspase-3 Activation Bax->Caspase Stimulates Bcl2->Caspase Removes Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Fig 1. Mechanistic pathway of 1,2,3-triazole-induced apoptosis in cancer cells.

Antimicrobial & Antiparasitic Activity

The rise of multi-drug resistant (MDR) pathogens necessitates novel scaffolds. Triazoles act as molecular "bridges," connecting transition metal ions (e.g., Pt, Ru, Au) to biologically active molecules, yielding metal chelates that bypass standard microbial resistance mechanisms [5]. In antiparasitic drug discovery, farnesylated 1,2,3-triazoles have demonstrated potent low-micromolar activity against chloroquine-resistant Plasmodium falciparum strains [6].

Quantitative Data Summary

The table below consolidates recent high-throughput screening data, highlighting the structure-activity relationship (SAR) of key 1,2,3-triazole derivatives.

Compound Class / HybridBiological Target / Cell LineKey SubstituentsActivity Metric (IC50 / MIC)Ref
Triazole Hydrazide (8a) A549 Lung AdenocarcinomaHydrazide, PhenylIC50: 3.15 µM[3]
Quinobenzothiazine (2a) SNB-19 GlioblastomaAllyl at triazole ringIC50: 0.23 µM[4]
Coumarin-Triazole (4a) A549 Lung AdenocarcinomaMethyl group at R1IC50: 2.97 µM[7]
Farnesylated Triazole (1o) P. falciparum (D6)Prenyl/Farnesyl chainIC50: 2.35 µM[6]
Sulfonamide-Triazole (S1) Bacillus subtilisIsoxazole skeletonMIC: 25 µg/mL[8]

Experimental Protocols: CuAAC Synthesis & Validation

To ensure high yields and strict regioselectivity, the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard [9]. The following protocol is engineered as a self-validating system , ensuring that intermediate failures are caught before costly biological screening.

Step 1: Reagent Assembly & Solvent Selection

  • Action: Dissolve terminal alkyne (1.0 eq) and organic azide (1.1 eq) in a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and water.

  • Causality: The biphasic/protic nature of t-BuOH/H2O stabilizes the transient Cu(I)-acetylide intermediate and dramatically accelerates the cycloaddition kinetics compared to purely organic solvents [9].

Step 2: In Situ Catalyst Generation

  • Action: Add CuSO4·5H2O (5 mol%) followed immediately by sodium ascorbate (10 mol%).

  • Causality: Thermal Huisgen cycloaddition requires high temperatures and yields a messy mixture of 1,4- and 1,5-regioisomers. Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This guarantees 100% regioselectivity for the 1,4-disubstituted isomer and prevents oxidative homocoupling of alkynes (Glaser coupling) [9].

Step 3: Reaction Monitoring (Self-Validation Checkpoint 1)

  • Action: Stir at room temperature for 12-24 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Validation: The complete disappearance of the non-polar alkyne spot and the emergence of a highly polar, UV-active spot confirms successful triazole formation.

Step 4: Purification & Spectroscopic Validation (Self-Validation Checkpoint 2)

  • Action: Quench with ice-cold water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate.

  • Validation: Perform 1H-NMR spectroscopy. The definitive, non-negotiable proof of a successful 1,4-disubstituted 1,2,3-triazole synthesis is the appearance of a sharp, characteristic singlet between 8.09–8.13 ppm , corresponding to the isolated C5-H proton on the triazole ring [8].

Workflow Start Azide + Alkyne Precursors Reaction CuAAC Reaction (RT, 1,4-Regioselectivity) Start->Reaction Catalyst CuSO4 + Na-Ascorbate (in situ Cu(I) generation) Catalyst->Reaction Purification Extraction & Column Chromatography Reaction->Purification Validation NMR/MS Structural Validation Purification->Validation Screening In Vitro Biological Screening (MTT/MIC) Validation->Screening

Fig 2. Standardized experimental workflow for CuAAC synthesis and biological screening.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery (Taylor & Francis). URL: [Link][1][2]

  • Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. URL: [Link][3]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances. URL: [Link][9]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. URL: [Link][5]

  • Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives. International Journal of Molecular Sciences (MDPI). URL: [Link][4]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. URL: [Link][7]

  • Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. RSC Medicinal Chemistry. URL: [Link][6]

  • Design, Synthesis, and In Vitro Studies of 1,2,3-Triazole Derivatives as Antimicrobial Agents. Minar Journal. URL: [Link][8]

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of Triazole-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction Triazole-4-carbaldehydes, encompassing both 1,2,3- and 1,2,4-isomers, are pivotal building blocks in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole-4-carbaldehydes, encompassing both 1,2,3- and 1,2,4-isomers, are pivotal building blocks in medicinal chemistry and materials science. Their synthetic versatility, arising from the reactive aldehyde functionality coupled with the stable triazole core, allows for the construction of a diverse array of complex molecules with significant biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and quality control during the drug discovery and development process. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for triazole-4-carbaldehydes, grounded in established scientific principles and supported by literature-derived data.

The Spectroscopic Fingerprint: A Multi-faceted Approach

The structural confirmation of triazole-4-carbaldehydes relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The choice of spectroscopic method is dictated by the information sought, from the connectivity of atoms to the nature of functional groups and the overall molecular weight.

Spectroscopic Analysis Workflow for Triazole-4-Carbaldehydes cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Triazole-4-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Generalized Mass Spectrometry Fragmentation of a Substituted Triazole-4-carbaldehyde M [M]⁺˙ (Molecular Ion) M_minus_CHO [M-CHO]⁺ M->M_minus_CHO - CHO (29 Da) M_minus_N2 [M-N₂]⁺˙ M->M_minus_N2 - N₂ (28 Da) M_minus_R [M-R]⁺ M->M_minus_R - R

Caption: Common fragmentation pathways for a substituted triazole-4-carbaldehyde in mass spectrometry.

Experimental Protocol: Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol is adapted from a literature procedure for the synthesis of a representative 1,2,3-triazole-4-carbaldehyde. [2] Materials:

  • 4-Nitrophenyl azide

  • 3-Dimethylaminoacrolein

  • 1,4-Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • Potassium bromide (KBr) for IR

Procedure:

  • Reaction Setup: In a screw-capped reaction tube equipped with a magnetic stirring bar, combine 4-nitrophenyl azide (1.0 eq) and 3-dimethylaminoacrolein (0.8 eq) in 1,4-dioxane.

  • Reaction: Stir the mixture at 50 °C for 72 hours.

  • Work-up: After cooling to room temperature, reduce the solvent volume by half under reduced pressure. Dilute the reaction mixture with 1 M HCl and diethyl ether.

  • Isolation: Shake the mixture in a separatory funnel until a white precipitate forms. Filter the precipitate and wash sequentially with water and diethyl ether.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and dichloromethane).

  • Characterization:

    • NMR: Record ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent.

    • IR: Obtain the IR spectrum of the solid product using a KBr pellet.

    • MS: Acquire a high-resolution mass spectrum to confirm the molecular formula.

Self-Validating System: The successful synthesis of the target compound is validated by the convergence of data from all three spectroscopic techniques. The presence of the characteristic aldehyde proton and carbon signals in the NMR, the strong carbonyl stretch in the IR, and the correct molecular ion peak in the mass spectrum provide a robust and self-validating confirmation of the structure.

Conclusion

The spectroscopic characterization of triazole-4-carbaldehydes is a critical step in their synthesis and application. This guide has provided a detailed overview of the key spectroscopic features observed in NMR, IR, and MS analyses. By understanding these characteristic fingerprints, researchers can confidently identify and assess the purity of these valuable synthetic intermediates, thereby accelerating the pace of drug discovery and materials development. The provided experimental protocol serves as a practical starting point for the synthesis and characterization of these important heterocyclic compounds.

References

  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Lirias. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available at: [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. SciRP.org. Available at: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed. Available at: [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. Repositorio Institucional - UTPL. Available at: [Link]

  • Mass spectra of 1,2,4‐triazoles—II. R Discovery. Available at: [Link]

  • Mass spectra of 1,2,4‐triazoles—II. R Discovery. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: An Application Note and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and regiochemical control, proceeding through key stages: the formation of a 4-methyl-1H-1,2,3-triazole intermediate, its selective N2-ethylation, and a final formylation step. This document offers in-depth explanations for the chosen methodologies, detailed experimental procedures, and safety considerations, particularly for the handling of hazardous reagents such as organic azides. The protocols are intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, owing to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The specific substitution pattern of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde makes it a versatile intermediate for the synthesis of more complex molecular architectures. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, oxidation, and olefination, enabling the introduction of diverse functional groups.

A direct synthesis of the target molecule via a single-step cycloaddition is often hampered by a lack of regioselectivity, leading to mixtures of isomers that are challenging to separate. To circumvent this, a multi-step, regiocontrolled approach is presented here. The overall synthetic pathway is depicted below:

Synthetic_Pathway A Propyne C 4-Methyl-1H-1,2,3-triazole A->C [3+2] Cycloaddition B Sodium Azide B->C E 2-Ethyl-5-methyl-2H-1,2,3-triazole C->E Regioselective N2-Ethylation D Ethyl Iodide D->E G 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde E->G Vilsmeier-Haack Formylation F Vilsmeier Reagent (POCl3/DMF) F->G

Caption: Proposed synthetic route for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

This strategy hinges on the initial, non-regioselective synthesis of 4-methyl-1H-1,2,3-triazole, followed by a directed N2-alkylation, and concluding with the formylation of the electron-rich triazole ring.

Synthesis of the 4-Methyl-1H-1,2,3-triazole Intermediate

The first key step is the synthesis of the 4-methyl-1H-1,2,3-triazole core. This is achieved through a classical Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] For this synthesis, propyne is the chosen alkyne and sodium azide is the azide source. The in situ generation of hydrazoic acid is a critical aspect of this reaction.

Experimental Protocol: Synthesis of 4-Methyl-1H-1,2,3-triazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Sodium Azide (NaN₃)65.0113.0 g0.2
Propyne (liquefied)40.07~10 g~0.25
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Hydrochloric Acid (HCl), conc.36.46As needed-
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet, dissolve sodium azide (13.0 g, 0.2 mol) in DMSO (100 mL).

  • Addition of Propyne: Cool the flask in an ice bath. Carefully condense propyne gas (~10 g, ~0.25 mol) into the flask via the dry ice condenser.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking aliquots, quenching with water, extracting with ethyl acetate, and spotting on a silica plate.

  • Work-up: Once the reaction is complete, cautiously pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the dropwise addition of concentrated HCl until the pH is approximately 7. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The 4-methyl-1H-1,2,3-triazole can be further purified by distillation or recrystallization.

Regioselective N2-Ethylation of 4-Methyl-1H-1,2,3-triazole

The alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted products. Achieving high regioselectivity for the desired N2 isomer is crucial. The literature suggests that the presence of a substituent at the 4-position can influence the site of alkylation. While various methods exist for directing N2-alkylation, a common approach involves the use of a base and a suitable alkylating agent in a polar aprotic solvent.[3][4][5]

Experimental Protocol: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Methyl-1H-1,2,3-triazole83.098.3 g0.1
Ethyl Iodide (C₂H₅I)155.9717.1 g (8.8 mL)0.11
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: To a solution of 4-methyl-1H-1,2,3-triazole (8.3 g, 0.1 mol) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask, add potassium carbonate (20.7 g, 0.15 mol).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl iodide (17.1 g, 0.11 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 2-ethyl-5-methyl-2H-1,2,3-triazole.

N-Alkylation cluster_0 Alkylation of 4-Methyl-1H-1,2,3-triazole A 4-Methyl-1H-1,2,3-triazole C Mixture of N1 and N2 Isomers A->C Reaction B Ethyl Iodide, K2CO3, DMF B->C D 2-Ethyl-5-methyl-2H-1,2,3-triazole (Major) C->D Separation E 1-Ethyl-4-methyl-1H-1,2,3-triazole (Minor) C->E Separation F Column Chromatography D->F Purification E->F

Caption: Workflow for the regioselective N2-ethylation and purification.

Vilsmeier-Haack Formylation of 2-Ethyl-5-methyl-2H-1,2,3-triazole

The final step is the introduction of the carbaldehyde group at the C4 position of the triazole ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Ethyl-5-methyl-2H-1,2,3-triazole111.145.55 g0.05
Phosphorus Oxychloride (POCl₃)153.339.2 g (5.6 mL)0.06
N,N-Dimethylformamide (DMF)73.0925 mL-
Dichloromethane (DCM), anhydrous84.9350 mL-
Ice-As needed-
Sodium Bicarbonate (NaHCO₃), sat. soln.84.01As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous DMF (25 mL) in anhydrous DCM (50 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (9.2 g, 0.06 mol) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Triazole: Add a solution of 2-ethyl-5-methyl-2H-1,2,3-triazole (5.55 g, 0.05 mol) in anhydrous DCM (20 mL) dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water, and then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Safety Considerations

  • Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic and can form explosive heavy metal azides. In the presence of acid, it generates hydrazoic acid, which is a toxic and explosive gas. All manipulations involving sodium azide and the subsequent reaction mixture should be performed in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled with care in a fume hood.

  • Phosphorus Oxychloride: POCl₃ is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled under anhydrous conditions in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The synthetic route detailed in this application note provides a reliable and regiocontrolled method for the preparation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. By employing a multi-step strategy, the challenges associated with the direct cycloaddition are overcome, ensuring the selective formation of the desired N2-substituted isomer. The protocols provided are scalable and utilize standard laboratory techniques, making this valuable building block accessible for further applications in drug discovery and materials science.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2024). Synthesis of 1-alkyl-4-formyl-1,2,3-triazoles 7a-h from primary amines... ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

  • Toth, M., et al. (2019). Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. Available at: [Link]

  • Nagaraja, G. K., et al. (2016). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing. Available at: [Link]

  • Bakunov, S. A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. Available at: [Link]

  • Fukin, V. V., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry. Available at: [Link]

  • Wang, C., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences. Available at: [Link]

  • Toth, M., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2 H -1,2,3-Triazoles by Coupling of N -Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1 H -1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

  • Nenajdenko, V. G., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Dehaen, W., et al. (2019). 5-Formyltriazoles as Valuable Starting Materials for Unsymmetrically Substituted Bi-1,2,3-Triazoles. Frontiers in Chemistry. Available at: [Link]

  • Mogilaiah, K., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Kumar, A., & Kumar, V. (2013). Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Mekabaty, A. (2022). Azides in the Synthesis of Various Heterocycles. PMC. Available at: [Link]

  • Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: a review. Available at: [Link]

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Application

Application Note &amp; Protocol Guide: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, rendering it a valuable pharmacophore.[1][2] Its d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, rendering it a valuable pharmacophore.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The title compound, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, is a functionalized heterocyclic aldehyde that serves as a versatile building block for the synthesis of more complex molecular architectures in drug discovery programs. The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of diverse chemical space.

This application note provides two detailed synthetic pathways for the preparation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, designed for researchers and professionals in organic synthesis and drug development. The protocols are presented with an emphasis on the rationale behind the chosen methodologies, potential challenges, and strategies for optimization.

Retrosynthetic Analysis

Two primary synthetic strategies are proposed for the target molecule. The first pathway involves the initial construction of the 2,5-disubstituted triazole core followed by a formylation reaction. The second, alternative pathway focuses on the synthesis of a triazole-methanol intermediate, which is then oxidized to the desired aldehyde.

G cluster_pathway_a Pathway A: Formylation Route cluster_pathway_b Pathway B: Oxidation Route target 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde pathA_intermediate 2-Ethyl-5-methyl-2H-1,2,3-triazole target->pathA_intermediate Vilsmeier-Haack Formylation pathB_intermediate (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol target->pathB_intermediate Mild Oxidation pathA_start1 Ethyl Azide pathA_intermediate->pathA_start1 Regioselective Cycloaddition pathA_start2 Propyne Derivative pathA_intermediate->pathA_start2 Regioselective Cycloaddition pathB_start1 Ethyl Azide pathB_intermediate->pathB_start1 Cycloaddition pathB_start2 But-2-yne-1,4-diol Derivative pathB_intermediate->pathB_start2 Cycloaddition

Caption: Retrosynthetic analysis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Pathway A: Regioselective Synthesis and Subsequent Formylation

This pathway prioritizes the construction of the core triazole heterocycle, followed by the introduction of the aldehyde functionality. The key challenge in this approach is achieving the desired regioselectivity in the initial cycloaddition to favor the 2,5-disubstituted product over other isomers.

Part 1: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole

The synthesis of 2,5-disubstituted 2H-1,2,3-triazoles can be challenging due to the thermodynamic preference for 1,4- and 1,5-disubstituted isomers in many cycloaddition reactions.[5] However, specific conditions and starting materials can favor the desired N2-alkylation. One approach involves the reaction of a pre-formed 4-methyl-1H-1,2,3-triazole with an ethylating agent.

Protocol 1: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole

Parameter Value
Reactants 4-methyl-1H-1,2,3-triazole, Iodoethane, Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous extraction
Purification Column chromatography

Step-by-Step Methodology:

  • To a solution of 4-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 2-ethyl-5-methyl-2H-1,2,3-triazole.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[6][7] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, which acts as the electrophile.[7]

Protocol 2: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Parameter Value
Reactants 2-Ethyl-5-methyl-2H-1,2,3-triazole, POCl₃
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to 80-100 °C
Reaction Time 4-6 hours
Work-up Hydrolysis with ice-cold basic solution
Purification Recrystallization or column chromatography

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the Vilsmeier reagent.[8]

  • Add a solution of 2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_workflow Pathway A Workflow start Start: 4-methyl-1H-1,2,3-triazole step1 Ethylation with Iodoethane and K₂CO₃ in DMF start->step1 intermediate Intermediate: 2-Ethyl-5-methyl-2H-1,2,3-triazole step1->intermediate step3 Formylation Reaction (Heat to 80-100 °C) intermediate->step3 step2 Vilsmeier Reagent Formation (POCl₃ + DMF) step2->step3 workup Aqueous Work-up & Extraction step3->workup purification Column Chromatography/ Recrystallization workup->purification end Final Product: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde purification->end

Caption: Experimental workflow for Pathway A.

Pathway B: Synthesis of a Functionalized Precursor and Subsequent Oxidation

This alternative route involves the synthesis of the corresponding alcohol, (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol, which is a known compound.[9] This intermediate is then oxidized to the target aldehyde. This pathway avoids the potentially harsh conditions of the Vilsmeier-Haack reaction and can offer better control over the final functionalization step.

Part 1: Synthesis of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol

This alcohol can be prepared via a [3+2] cycloaddition reaction between an appropriate azide and alkyne. The use of but-2-yne-1,4-diol as the alkyne component, followed by selective manipulation of the hydroxyl groups, can lead to the desired product. A more direct, albeit potentially less regioselective, approach would involve the reaction of ethyl azide with 3-methyl-3-buten-1-ol.

Protocol 3: Synthesis of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol

Parameter Value
Reactants Ethyl azide, 3-methyl-3-buten-1-ol
Catalyst Copper(I) source (e.g., CuI)
Solvent t-Butanol/Water
Temperature Room Temperature
Reaction Time 24 hours
Work-up Filtration and extraction
Purification Column chromatography

Step-by-Step Methodology:

  • To a solution of 3-methyl-3-buten-1-ol (1.0 eq) in a mixture of t-butanol and water (1:1), add ethyl azide (1.1 eq).

  • Add a catalytic amount of a copper(I) source, such as copper(I) iodide (0.1 eq), and sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer, (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol.

Part 2: Oxidation of the Alcohol to the Aldehyde

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[10] Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are well-suited for this transformation.

Protocol 4: Oxidation using Pyridinium Chlorochromate (PCC)

Parameter Value
Reactants (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol, PCC
Solvent Dichloromethane (DCM)
Adsorbent Celite® or silica gel
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Filtration through a pad of silica gel
Purification Evaporation of solvent

Step-by-Step Methodology:

  • Suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask.

  • Add powdered Celite® or silica gel to the suspension.

  • Add a solution of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM to the stirred suspension.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. Further purification can be achieved by column chromatography if necessary.

G cluster_workflow Pathway B Workflow start Start: Ethyl azide & 3-methyl-3-buten-1-ol step1 Copper-Catalyzed Cycloaddition start->step1 intermediate Intermediate: (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol step1->intermediate step2 Oxidation with PCC in DCM intermediate->step2 workup Filtration through Silica Gel step2->workup purification Solvent Evaporation workup->purification end Final Product: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde purification->end

Caption: Experimental workflow for Pathway B.

Troubleshooting and Safety

Potential Issue Pathway Possible Cause Mitigation Strategy
Low Yield in Formylation AIncomplete formation of Vilsmeier reagent; low reactivity of the triazole ring.Ensure anhydrous conditions and proper reagent stoichiometry. Increase reaction temperature or time.[8]
Formation of Byproducts AOver-reaction or side reactions of the Vilsmeier reagent.Carefully control the reaction temperature and duration. Optimize the purification method.
Mixture of Regioisomers BNon-selective cycloaddition.Screen different catalysts and reaction conditions to improve regioselectivity. Careful chromatographic separation is crucial.
Over-oxidation to Carboxylic Acid BOxidizing agent is too harsh or reaction time is too long.Use a milder oxidizing agent (e.g., DMP). Monitor the reaction closely by TLC and quench promptly upon completion.

Safety Precautions:

  • Azides: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • PCC: A suspected carcinogen and an oxidant. Handle with appropriate PPE and avoid inhalation of dust.

  • Solvents: DMF, DCM, and other organic solvents should be handled in a fume hood.

Conclusion

This application note details two robust and distinct synthetic pathways for the preparation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. Pathway A, involving a Vilsmeier-Haack formylation, is a direct approach but may require optimization to manage reaction conditions. Pathway B, proceeding through an alcohol intermediate followed by mild oxidation, offers a potentially higher-yielding and cleaner alternative, contingent on the successful regioselective synthesis of the precursor. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. Both routes provide viable strategies for accessing this valuable heterocyclic building block for applications in medicinal chemistry and materials science.

References

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Intramolecular Azide–Alkyne Cycloaddition Reactions. (n.d.). Synlett.

  • Yoo, E. J., et al. (2003). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry.

  • Shaabani, S., et al. (2020). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Current Organic Chemistry.

  • Shaabani, S., et al. (2020). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Bentham Science.

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

  • Bhat, K. S., et al. (2016). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances.

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.

  • Wang, L., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences.

  • Rani, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.

  • BenchChem. (n.d.). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. BenchChem.

  • Sipos, G., et al. (2023). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega.

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2024). ChemistrySelect.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • Synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazoles. (n.d.). ResearchGate.

  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications.

  • Besson, T., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules.

  • Synthesis of 2,5-disubstituted-1,3,4-triazole derivatives. (n.d.). ResearchGate.

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2022). ChemistrySelect.

  • Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate a. (n.d.). ResearchGate.

  • BIOZOL. (n.d.). (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol, CAS [[1864072-73-0]]. BIOZOL.

  • PubChem. (n.d.). 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. PubChem.

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  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.

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  • Synthesis of Benzo[11][12]thiazolo[2,3-c][1][2][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules.

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Method

regioselective synthesis of N2-substituted 1,2,3-triazoles

Application Notes & Protocols Topic: Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles Audience: Researchers, scientists, and drug development professionals. A Guide to the Regioselective Synthesis of N2-Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles

Audience: Researchers, scientists, and drug development professionals.

A Guide to the Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles: Strategies and Protocols

Introduction: The Significance of the N2-Substituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, aromatic nature, and capacity for hydrogen bonding.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides efficient access to 1,4-disubstituted (N1-substituted) 1,2,3-triazoles, the synthesis of their N2-substituted counterparts has remained a more complex challenge.[3][4]

N2-substituted 1,2,3-triazoles are not merely constitutional isomers of the more common N1- and N3-substituted triazoles; they possess distinct electronic, steric, and biological properties.[3][4] These unique characteristics have led to their incorporation into a range of biologically active molecules, including anticancer agents and enzyme inhibitors, making the development of robust and regioselective synthetic methods a high-priority area of research.[5] This guide provides an in-depth overview of the prevailing strategies to achieve N2-regioselectivity and offers a detailed protocol for a reliable, metal-free synthetic approach.

The Core Challenge: Overcoming the Regioselectivity Puzzle

The primary hurdle in the selective synthesis of N2-substituted triazoles lies in the inherent electronics of the 1,2,3-triazole ring. The unsubstituted (NH)-1,2,3-triazole exists as a mixture of tautomers, and upon deprotonation, the resulting triazolate anion presents three potential nitrogen nucleophiles (N1, N2, and N3).[4] Generally, the N1 position is the most electron-rich and kinetically favored site for alkylation or arylation.[3][4] In contrast, the N2-substituted product is often the thermodynamically more stable isomer.[3][4] Therefore, achieving high N2 selectivity requires carefully designed strategies that can override the kinetic preference for N1 substitution.

G Triazole 1H-1,2,3-Triazole (Tautomeric Mixture) Base Base (-H⁺) Triazole->Base Anion Triazolate Anion Base->Anion Electrophile Electrophile (R-X) Anion->Electrophile N1_Product N1-Substituted (Kinetic Product) Electrophile->N1_Product Often Favored N2_Product N2-Substituted (Thermodynamic Product) Electrophile->N2_Product Desired

Figure 1: The challenge of regioselective N-substitution on the 1,2,3-triazole core.

Synthetic Strategies for N2-Regiocontrol

Methodologies can be broadly categorized into two main approaches: the direct functionalization of a pre-formed triazole ring and the construction of the N2-substituted ring from acyclic precursors.

1. Post-Modification of the 1,2,3-Triazole Ring

This is the most common strategy, where an existing NH-1,2,3-triazole is alkylated or arylated. Regiocontrol is achieved by manipulating steric and electronic factors or by choice of catalyst.

  • Steric Directing Effects: A powerful strategy to enforce N2-substitution is to introduce bulky substituents at the C4 and C5 positions of the triazole ring.[3][4] The steric hindrance created by these groups disfavors substitution at the adjacent N1 and N3 positions, thereby directing the incoming electrophile to the more accessible N2 nitrogen.[4][6] For instance, the use of 4,5-dibromo-1,2,3-triazole as a starting material provides excellent N2 selectivity in subsequent alkylation reactions.[6]

  • Palladium-Catalyzed N2-Arylation: The Buchwald group reported a seminal method for the palladium-catalyzed N2-selective arylation of 1,2,3-triazoles.[3] The key to this approach is the use of sterically hindered phosphine ligands (e.g., Me₄tBuXPhos), which are thought to favor a transition state leading to the N2-aryl product.[3]

  • Metal-Free N2-Arylation with Diaryl Iodonium Salts: A significant advancement is the development of catalyst-free methods that avoid residual transition metals, a crucial consideration in drug development. Using diaryl iodonium salts as arylation reagents provides a scalable and highly regioselective protocol to access N2-aryl-1,2,3-triazoles in excellent yields. This method is effective for a wide range of substrates and represents a cost-effective and practical approach.

2. Direct Synthesis via Cyclization

These methods construct the N2-substituted triazole core in a single synthetic cascade.

  • Oxidative Cyclization of Hydrazones: The reaction of β-ketohydrazones or bis-arylhydrazones in the presence of an oxidizing agent, often catalyzed by copper, can lead to the formation of N2-substituted 1,2,3-triazoles.[3][4] This approach builds the triazole ring from acyclic precursors, directly installing the N2-substituent.

  • From Geminal Diazides and Hydrazines: A recently developed approach involves the treatment of readily accessible geminal diazides with organic hydrazines.[7][8] Under mild thermolytic conditions, this reaction proceeds via condensation, N-N bond formation, and aromatization to deliver a broad spectrum of N2-alkyl and N2-aryl triazoles.[8]

Comparative Overview of Synthetic Methods
Methodology Key Reagents/Catalyst Typical Regioselectivity Advantages Limitations Reference
Steric Control 4,5-Disubstituted triazolesHigh to Excellent (N2)Predictable, high yieldsRequires pre-functionalized triazoles[4][6]
Pd-Catalyzed Arylation Pd catalyst, hindered phosphine ligandHigh (N2)Good functional group tolerancePotential for metal contamination[3]
Metal-Free Arylation Diaryl iodonium salts, baseExcellent (N2)Metal-free, scalable, mild conditionsLimited to arylation
Oxidative Cyclization Hydrazones, Cu catalystGood to High (N2)Direct construction of the coreSubstrate scope can be limited[3][4]
Geminal Diazide Route Geminal diazides, hydrazinesExcellent (N2)Novel, broad scope, mild conditionsAvailability of geminal diazides[8]

Application Protocol: Metal-Free N2-Arylation of 4-Phenyl-1H-1,2,3-triazole

This protocol is adapted from the method developed by the group of D. Maiti, which utilizes diaryl iodonium salts for a highly regioselective, catalyst-free N2-arylation.

Causality and Experimental Rationale
  • Choice of Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the triazole without promoting significant side reactions. Its heterogeneity in DMSO is not a hindrance to the reaction's success.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively dissolves the triazole and the diaryl iodonium salt, facilitating the reaction between the triazolate anion and the electrophilic aryl source.

  • Reagent: Diphenyliodonium triflate serves as a stable, efficient, and electrophilic source of a phenyl group. The triflate counter-anion is non-nucleophilic and does not interfere with the reaction.

  • Workup Procedure: The reaction is quenched with water to precipitate the organic product and dissolve the inorganic salts. Ethyl acetate is used for extraction due to its good solvating power for the product and immiscibility with water. A brine wash is employed to remove residual water from the organic layer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 4-phenyl-1H-1,2,3-triazole, K₂CO₃, and Ph₂IOTf to a vial B 2. Add anhydrous DMSO A->B C 3. Seal vial and place on a preheated stir plate (100 °C) B->C D 4. Stir vigorously for 12 hours at 100 °C C->D E 5. Cool to RT, quench with H₂O D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash combined organic layers with brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate G->H I 9. Purify crude product via column chromatography H->I

Figure 2: Experimental workflow for the metal-free N2-arylation protocol.

Materials and Reagents
  • 4-Phenyl-1H-1,2,3-triazole (1.0 equiv)

  • Diphenyliodonium triflate (Ph₂IOTf) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-phenyl-1H-1,2,3-triazole (e.g., 72.6 mg, 0.5 mmol, 1.0 equiv), diphenyliodonium triflate (258 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (2.5 mL) to the vial.

  • Reaction Execution: Securely cap the vial and place it on a preheated stirrer hotplate set to 100 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching and Extraction: After 12 hours, remove the vial from the heat and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-diphenyl-2H-1,2,3-triazole.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently dried reagents/solvent. 2. Inadequate heating or stirring. 3. Degradation of diaryl iodonium salt.1. Ensure use of anhydrous DMSO and dry reagents. 2. Verify temperature with an external thermometer and ensure vigorous stirring. 3. Use a freshly opened or properly stored iodonium salt.
Poor Regioselectivity (Mixture of N1/N2 isomers) 1. Reaction conditions not optimal for the specific substrate. 2. For other methods (not the one in the protocol), the directing effect is not strong enough.1. For the iodonium salt method, selectivity is typically very high. If issues arise, re-verify all reagents and conditions. 2. For other alkylations, consider changing the base, solvent, or temperature. A switch to a more sterically demanding triazole precursor may be necessary.[4]
Difficult Purification The polarities of N1 and N2 isomers can be very similar.1. Utilize high-performance liquid chromatography (HPLC) for challenging separations.[9] 2. Careful selection of the eluent system for column chromatography is critical; a shallow gradient is often required.[9]

Conclusion

The synthesis of N2-substituted 1,2,3-triazoles has evolved from a significant synthetic challenge to a more accessible field with a diverse toolkit of methodologies. While kinetic factors often favor N1-substitution, strategies leveraging steric hindrance, specialized transition-metal catalysts, and innovative metal-free approaches now provide reliable pathways to the thermodynamically favored N2 isomer. The catalyst-free arylation using diaryl iodonium salts stands out for its operational simplicity, high selectivity, and alignment with the principles of green chemistry, making it an invaluable tool for researchers in medicinal and materials chemistry. The continued development of novel, highly regioselective methods will undoubtedly expand the chemical space and functional applications of this important heterocyclic scaffold.

References

  • de Oliveira, R. N., et al. (2018). Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chen, Y., et al. (2008). Conformational control in the regioselective synthesis of N-2-substituted-1,2,3-triazoles. Chemical Communications. Available at: [Link]

  • Kunz, K. A., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • de Miranda, L. S. M., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Pramanik, S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

  • Bakaleas, N., et al. (2020). Metal-free syntheses of N-functionalized and NH-1,2,3-triazoles: an update on recent developments. Chemical Communications. Available at: [Link]

  • Penov, A., et al. (2021). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N2-Substituted 1,2,3-Triazoles. Available at: [Link]

  • Boren, B. C., et al. (2008). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]

  • Google Patents. (2005). Preparation of n2-alkylated 1,2,3-triazoles.
  • Guranova, N., et al. (2008). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles. Organic Letters. Available at: [Link]

  • ChemRxiv. (2022). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. Available at: [Link]

  • Wang, X. J., et al. (2010). General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Chemistry – A European Journal. Available at: [Link]

  • Ram, V. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

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Application

Application Note &amp; Protocol: A Click Chemistry Approach for the Synthesis of 1,2,3-Triazole-4-carbaldehydes

Introduction: The Significance of 4-Formyl-1,2,3-Triazoles The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bondi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Formyl-1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] Among its many derivatives, 1,2,3-triazole-4-carbaldehydes (or 4-formyl-1,2,3-triazoles) have emerged as exceptionally versatile synthetic intermediates.[2] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This has led to their use in the synthesis of compounds with a wide range of biological activities, including anticancer, antifungal, antituberculosis, and anti-inflammatory agents.[2][3]

The most robust and widely adopted method for synthesizing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4][5][6] This reaction is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity.[5][7] However, the direct synthesis of 1,2,3-triazole-4-carbaldehydes via CuAAC presents a unique challenge: the required alkyne, propynal (propargyl aldehyde), is a low-boiling and difficult-to-handle reagent.[2] This guide provides an in-depth analysis of field-proven strategies that circumvent this issue by using stable propynal equivalents, complete with detailed mechanistic insights and experimental protocols.

Mechanistic Framework: The CuAAC Catalytic Cycle

Understanding the mechanism of the CuAAC reaction is critical for optimizing reaction conditions and troubleshooting. The reaction is not a concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper acetylide intermediates.[8] This process accounts for the dramatic rate acceleration (up to 10⁸-fold) compared to the thermal Huisgen cycloaddition and dictates the exclusive formation of the 1,4-regioisomer.[8]

The key steps are as follows:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne, followed by deprotonation to form a highly reactive copper(I) acetylide intermediate.[4][9]

  • Coordination and Cycloaddition: The organic azide then coordinates to the copper center. This is followed by a cycloaddition event that forms a six-membered copper-containing metallacycle.[8][10]

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst.[4][8]

CuAAC_Mechanism Start R¹-C≡CH + R²-N₃ Cu_Acetylide Copper(I) Acetylide [R¹-C≡C-Cu] Start->Cu_Acetylide + Cu(I) - H⁺ CuI Cu(I) Catalyst Azide_Complex Azide-Copper Complex Cu_Acetylide->Azide_Complex + R²-N₃ Metallacycle Six-Membered Cu(III) Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H⁺

Figure 1: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Expert Insight: The Importance of Regioselectivity

The choice of catalyst is paramount for controlling regioselectivity. While the CuAAC reaction reliably produces 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-disubstituted regioisomer.[8][11][12] This complementary reactivity is due to a different mechanism involving a ruthenacycle intermediate where the initial C-N bond forms between the internal alkyne carbon and the terminal azide nitrogen.[13] For the synthesis of 1,2,3-triazole-4-carbaldehydes, the 1,4-substitution pattern is required, making copper the catalyst of choice.

Synthetic Strategies & Protocols

Two primary, field-proven strategies are employed for the synthesis of 1,2,3-triazole-4-carbaldehydes, both utilizing stable propynal surrogates. A third, more direct method offers a one-step alternative.

Synthesis_Workflows cluster_0 Strategy 1: Oxidation Route cluster_1 Strategy 2: Hydrolysis Route S1_Start Azide + Propargyl Alcohol S1_CuAAC CuAAC Reaction S1_Start->S1_CuAAC S1_Intermediate 1-Substituted-1H-1,2,3-triazol-4-yl)methanol S1_CuAAC->S1_Intermediate S1_Oxidation Oxidation (e.g., MnO₂) S1_Intermediate->S1_Oxidation S1_Product 1,2,3-Triazole-4-carbaldehyde S1_Oxidation->S1_Product S2_Start Azide + Acetal-Protected Propargyl Aldehyde S2_CuAAC CuAAC Reaction S2_Start->S2_CuAAC S2_Intermediate Acetal-Protected Triazole S2_CuAAC->S2_Intermediate S2_Hydrolysis Acidic Hydrolysis S2_Intermediate->S2_Hydrolysis S2_Product 1,2,3-Triazole-4-carbaldehyde S2_Hydrolysis->S2_Product

Figure 2: Comparison of the two-step workflows for synthesizing 4-formyl-1,2,3-triazoles.

Strategy 1: The Propargyl Alcohol Oxidation Route

This is the most common and versatile two-step approach. It involves an initial CuAAC reaction with propargyl alcohol, a stable and inexpensive starting material, followed by the oxidation of the resulting primary alcohol to the aldehyde.[2]

Causality Behind Choices:

  • Propargyl Alcohol: Chosen for its stability, commercial availability, and low cost.[14]

  • Oxidant Selection: Manganese dioxide (MnO₂) is a popular choice due to its mildness and ease of removal (filtration). Other effective oxidants include 2-iodoxybenzoic acid (IBX) and various chromium (VI) reagents.[2] The choice depends on the substrate's sensitivity to other functional groups.

Protocol 1: Two-Step Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

Step A: CuAAC Reaction of Benzyl Azide and Propargyl Alcohol

  • Materials:

    • Benzyl azide (1.0 equiv)

    • Propargyl alcohol (1.1 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

    • Sodium ascorbate (10 mol%)

    • Solvent: tert-Butanol/Water (1:1 v/v)

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and propargyl alcohol (1.1 equiv) in the t-BuOH/H₂O solvent mixture (approx. 0.2 M concentration).

    • Add the CuSO₄·5H₂O solution (from a 100 mM aqueous stock). The solution will turn light blue.

    • Add freshly prepared sodium ascorbate solution (from a 1 M aqueous stock). The reaction mixture should turn a yellow-green or heterogeneous brown color, indicating the reduction of Cu(II) to the active Cu(I) species.[15]

    • Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 2-6 hours).

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, which can often be used in the next step without further purification.

Step B: Oxidation to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

  • Materials:

    • Crude (1-benzyl-1H-1,2,3-triazol-4-yl)methanol from Step A (1.0 equiv)

    • Activated Manganese Dioxide (MnO₂) (5-10 equiv by weight)

    • Solvent: Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Dissolve the crude triazole alcohol in DCM.

    • Add activated MnO₂ in one portion. The reaction is heterogeneous.

    • Stir the black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting alcohol spot has disappeared (typically 12-24 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Strategy 2: The Acetal Hydrolysis Route

This alternative two-step method involves the CuAAC reaction with an acetal-protected propargyl aldehyde, followed by acidic hydrolysis to unveil the aldehyde.[2]

Causality Behind Choices:

  • Acetal Protection: Acetals (like the dimethyl or diethyl acetal of propynal) are stable to the basic or neutral conditions of the CuAAC reaction, effectively masking the reactive aldehyde.

  • Acidic Hydrolysis: The acetal is easily cleaved under mild acidic conditions, providing a clean and high-yielding deprotection step.

Strategy 3: Direct Cycloaddition with Enamine Precursors

A more elegant, one-step approach involves the cycloaddition of an azide with an enamine, such as 3-dimethylaminoacrolein.[2][16] This reaction directly yields the desired 4-formyl-1,2,3-triazole after a simple workup involving mild hydrolysis of an intermediate.

Causality Behind Choices:

  • Enamine Reactivity: The enamine acts as a synthetic equivalent of propynal. The cycloaddition proceeds readily, often without the need for a metal catalyst, although some systems may benefit from it.[2][16]

  • One-Pot Efficiency: This method avoids the separate oxidation or deprotection steps, making it more atom-economical and time-efficient, especially for large-scale synthesis.[2] A notable example is the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), which can then be used to synthesize other 1-alkyl-4-formyltriazoles.[2][16]

Data Summary

The choice of synthetic route can impact yield and reaction conditions. The following table provides a comparative summary based on typical literature findings.

StrategyKey Alkyne ReagentStepsTypical CatalystTypical Overall YieldKey Advantages & Considerations
1. Oxidation Propargyl Alcohol2Cu(I)60-85%Versatile, inexpensive starting materials. Requires an additional oxidation step and purification.[2]
2. Hydrolysis Propargyl Aldehyde Acetal2Cu(I)70-90%High-yielding. Requires synthesis of the protected alkyne and a deprotection step.[2]
3. Enamine 3-Dimethylaminoacrolein1Often Metal-Free75-95%Highly efficient, one-step process. Ideal for scale-up. Substrate scope may be more limited.[2][16]

Troubleshooting and Field Insights

  • Incomplete CuAAC Reaction: If the click reaction stalls, add a fresh portion of sodium ascorbate, as it can be oxidized by dissolved oxygen. If that fails, adding a copper-coordinating ligand like TBTA or THPTA can stabilize the Cu(I) catalyst and improve efficiency.

  • Copper Removal: Residual copper can complicate NMR analysis and downstream reactions. To remove it, wash the organic extract with a dilute aqueous solution of ammonia or EDTA, or filter the crude product through a short plug of silica gel.

  • Oxidation Issues: If the oxidation in Strategy 1 is sluggish, ensure the MnO₂ is fully activated. Over-oxidation is generally not a concern with MnO₂ but can be with stronger oxidants.

  • Purification: The triazole products are often polar. A hexane/ethyl acetate or DCM/methanol solvent system is typically effective for silica gel chromatography.

Conclusion

The synthesis of 1,2,3-triazole-4-carbaldehydes is readily achievable through click chemistry by employing stable and accessible propynal surrogates. The two-step oxidation of propargyl alcohol derivatives remains a highly versatile and widely used method. For applications demanding higher efficiency and scalability, direct cycloaddition with enamine precursors offers a compelling one-step alternative. By understanding the underlying mechanisms and carefully selecting the synthetic strategy, researchers can reliably access these valuable building blocks for drug discovery and chemical biology.

References

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available at: [Link]

  • Karthikeyan, J., et al. (2021). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Gale, P. A. (Ed.). (2012). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Science of Synthesis. Available at: [Link]

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. Available at: [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Available at: [Link]

  • Krasinski, A., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers University of Technology Research. Available at: [Link]

  • Alvarez-Hernandez, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). organic-chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. Available at: [Link]

  • Singh, M., et al. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Helvetica Chimica Acta. Available at: [Link]

  • da Silva, F. de C., et al. (2018). Advances in Triazole Synthesis from Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) Based on Eco-friendly Procedures. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Johansson, H., & Kann, N. (2022). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers University of Technology Research. Available at: [Link]

  • Malik, I., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society. Available at: [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Kumar, D., et al. (2011). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Reddy, T. J., et al. (2015). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery. Available at: [Link]

  • Borah, P. P., & Sarma, D. (2017). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction... Green Chemistry. Available at: [Link]

  • Wang, C., et al. (2020). Unexpected synthesis of 4,4′-bis(1,2,3-triazole)s from calcium carbide as an acetylene source via a click reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, G. C. (2019). PEG-Mediated Green One Pot Synthesis by Using Click Chemistry. IntechOpen. Available at: [Link]

  • Alam, R., et al. (2016). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PLOS ONE. Available at: [Link]

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Application Notes &amp; Protocols: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde as a Versatile Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Building Block The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, celebrated for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] This has led to the development of numerous therapeutic agents with a broad range of biological activities.[3] Within this class of heterocycles, 1,2,3-triazole-4-carbaldehydes are particularly valuable as synthetic intermediates due to the aldehyde group's exceptional versatility for chemical transformations.[4]

This guide focuses on the synthetic utility of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde . While specific literature for this exact molecule is sparse[5], its chemical behavior can be confidently predicted based on the well-documented reactivity of analogous N-substituted triazole aldehydes. The presence of the ethyl group at the N-2 position, a methyl group at C-5, and the formyl group at C-4 creates a unique, trifunctionalized building block. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack and a prime candidate for a wide array of synthetic elaborations.[6][7]

This document serves as a comprehensive guide, providing predicted properties, robust and plausible synthetic protocols, and detailed application notes to empower researchers in leveraging this compound for the synthesis of novel, high-value molecules.

Predicted Physicochemical and Spectroscopic Profile

Predictive data is essential for guiding experimental work, including reaction monitoring and product characterization. The following properties for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde are derived from computational models and analysis of analogous structures.

PropertyPredicted Value / CharacteristicRationale / Notes
Molecular Formula C₆H₉N₃OBased on chemical structure.[5]
Monoisotopic Mass 139.0746 g/mol High-resolution mass spectrometry target.[5]
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized heterocycles.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone, DMSO).
¹H-NMR (400 MHz, CDCl₃) δ 10.1-10.3 (s, 1H, -CHO) δ 4.4-4.6 (q, 2H, -CH₂CH₃) δ 2.6-2.8 (s, 3H, -CH₃) δ 1.5-1.7 (t, 3H, -CH₂CH₃)The aldehyde proton is expected to be significantly downfield. The N-ethyl and C-methyl signals are in characteristic aliphatic regions.
¹³C-NMR (101 MHz, CDCl₃) δ 183-185 (-CHO) δ 148-150 (Triazole C5) δ 144-146 (Triazole C4) δ 45-47 (-CH₂CH₃) δ 14-16 (-CH₂CH₃) δ 11-13 (C5-CH₃)The carbonyl carbon is highly deshielded. Two distinct triazole ring carbons are expected.
FT-IR (neat) ~1690-1710 cm⁻¹ (C=O stretch, strong) ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde)The strong carbonyl absorption is a key diagnostic peak.

Proposed Synthetic Strategies

The synthesis of N2-substituted 1,2,3-triazoles requires specific strategies, as the common copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically favors N1-substitution.[3] We propose a robust, two-step pathway that offers excellent control and scalability.

Protocol 2.1: Two-Step Synthesis via Oxidation

This is the most reliable proposed method, proceeding through a stable alcohol intermediate. It involves the cycloaddition of an alkyne with an azide, followed by a mild oxidation.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Oxidation Butynol 2-Butyn-1-ol Alcohol_Intermediate 2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol Butynol->Alcohol_Intermediate Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) Solvent (e.g., tBuOH/H₂O) Et_Azide Ethyl Azide Et_Azide->Alcohol_Intermediate Alcohol_Intermediate_2 (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol Aldehyde_Product 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Alcohol_Intermediate_2->Aldehyde_Product Mild Oxidant (e.g., MnO₂) Solvent (e.g., DCM) Room Temperature

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol

  • Rationale: The CuAAC reaction is a cornerstone of triazole synthesis due to its high efficiency and functional group tolerance.[3] Using 2-butyn-1-ol as the alkyne partner directly installs the required methyl and hydroxymethyl groups at the C4 and C5 positions of the resulting triazole ring. While this reaction can produce both N1 and N2 isomers, separation is often feasible via column chromatography.

  • Materials:

    • 2-Butyn-1-ol (1.0 eq.)

    • Ethyl Azide (1.1 eq.)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq.)

    • Sodium Ascorbate (0.10 eq.)

    • tert-Butanol and Water (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve 2-butyn-1-ol and ethyl azide in the t-BuOH/H₂O solvent mixture.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired N2-substituted alcohol intermediate from its N1-isomer.

Step 2: Oxidation to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

  • Rationale: The oxidation of a primary alcohol to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation as it is selective, and the workup is a simple filtration.[4]

  • Materials:

    • (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq.)

    • Activated Manganese Dioxide (MnO₂) (5-10 eq. by weight)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the alcohol intermediate in DCM, add activated MnO₂ in one portion.

    • Stir the resulting black suspension vigorously at room temperature. The reaction is often complete within 4-12 hours.

    • Monitor the reaction closely by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot for the aldehyde.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • If necessary, purify further by a short-path silica gel column chromatography to afford the final product.

Reactivity and Key Synthetic Transformations

The aldehyde functional group is a gateway to immense molecular diversity. The electron-deficient nature of the triazole ring renders the aldehyde highly reactive towards nucleophiles.

G cluster_products Derivative Classes Start 2-Ethyl-5-methyl-2H- 1,2,3-triazole-4-carbaldehyde Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Substituted Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Acid Carboxylic Acid Start->Acid Oxidation (PDC, KMnO₄) Alcohol Primary Alcohol Start->Alcohol Reduction (NaBH₄) Imine Imines / Schiff Bases Start->Imine Condensation (RNH₂)

Caption: Synthetic utility of the target aldehyde as a central hub.

Protocol 3.1: Reductive Amination to Synthesize Amines
  • Rationale: Reductive amination is one of the most powerful methods for C-N bond formation. The reaction proceeds via an in-situ formed iminium ion, which is then reduced by a mild, selective hydride source like sodium triacetoxyborohydride, NaBH(OAc)₃. This reagent is preferred as it is less basic and tolerates the slightly acidic conditions that favor iminium ion formation.

  • Materials:

    • 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq.)

    • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic, ~5 mol%)

  • Procedure:

    • Dissolve the aldehyde and the chosen amine in DCE. Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

    • Add NaBH(OAc)₃ portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 2-16 hours until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting amine by column chromatography.

Protocol 3.2: Wittig Reaction for Olefination
  • Rationale: The Wittig reaction provides a reliable route to construct carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. The geometry of the resulting alkene (E/Z) can often be controlled by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

  • Materials:

    • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.)

    • Strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq.)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 30-60 minutes.

    • Slowly add a solution of the aldehyde in anhydrous THF to the ylide mixture at the same temperature.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry, and concentrate.

    • Purify via column chromatography to separate the alkene product from triphenylphosphine oxide.

Applications in Drug Discovery and Materials Science

The synthetic transformations detailed above position 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde as a powerful precursor for libraries of complex molecules.

  • Medicinal Chemistry: The amines, amides (derived from the corresponding carboxylic acid), and other derivatives can be explored as potential inhibitors of enzymes or receptor modulators. The triazole core itself is a known pharmacophore in antifungal and anticancer agents.[1][4] The products from reductive amination could serve as scaffolds for developing novel kinase inhibitors or GPCR ligands.

  • Coordination Chemistry: The aldehyde can be readily converted to imine ligands (Schiff bases) by condensation with various amines.[4] These ligands, featuring the triazole N3 atom and the imine nitrogen, can act as bidentate chelators for transition metals, leading to the formation of novel catalysts or functional materials.

  • Materials Science: The alkene derivatives produced via the Wittig reaction can be used as monomers for polymerization or as building blocks for conjugated systems with interesting photophysical properties.

Summary and Outlook

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a synthetic intermediate of significant potential. While not yet a common catalog chemical, its synthesis is feasible through well-established, high-yielding chemical reactions. Its strategic placement of three distinct functional handles—the reactive aldehyde, the N2-ethyl group, and the C5-methyl group—allows for precise and divergent synthetic modifications. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to synthesize and exploit this versatile building block in their pursuit of novel chemical entities for a wide range of scientific applications.

References

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. ACS Publications. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. KPU Pressbooks. [Link]

  • 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. PubChemLite. [Link]

  • 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. SlideShare. [Link]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

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Application

Application Notes and Protocols for Condensation Reactions of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Abstract This technical guide provides a detailed protocol for the Knoevenagel condensation reaction of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde with active methylene compounds. The 1,2,3-triazole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the Knoevenagel condensation reaction of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde with active methylene compounds. The 1,2,3-triazole scaffold is a privileged structural motif in medicinal chemistry, and the derivatization of this core structure through C-C bond formation is of significant interest to researchers in drug discovery and development.[1][2][3] This document offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides expected outcomes and characterization data to ensure reliable and reproducible results.

Introduction: The Versatility of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, recognized for its exceptional chemical stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[4] This heterocycle is a key component in a range of FDA-approved drugs, demonstrating its broad therapeutic potential across antibacterial, antiviral, and anticancer applications.[1][5] The synthetic accessibility of 1,2,3-triazoles, particularly through "click chemistry," has further cemented their importance as a versatile scaffold in the design of novel therapeutic agents.[2]

The introduction of a carbaldehyde group at the 4-position of the 2-ethyl-5-methyl-2H-1,2,3-triazole ring provides a reactive handle for a variety of chemical transformations. Among these, condensation reactions, such as the Knoevenagel condensation, are particularly valuable for extending the molecular framework and introducing further chemical diversity.[6] The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[7] This reaction is highly efficient for carbon-carbon bond formation and is instrumental in the synthesis of key intermediates for pharmaceuticals and fine chemicals.[1]

This application note will focus on a robust and reproducible protocol for the Knoevenagel condensation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde with malononitrile, a common active methylene compound.

Reaction Scheme and Mechanism

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration yields the final α,β-unsaturated product.

Reaction Scheme:

  • Aldehyde: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

  • Active Methylene Compound: Malononitrile

  • Catalyst: Piperidine

  • Product: 2-((2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made as needed, with appropriate scaling of reagents and solvents.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (1 mmol scale)Supplier
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde121552357-12-0139.15139 mgAvailable Commercially
Malononitrile109-77-366.0666 mgSigma-Aldrich
Piperidine110-89-485.15~10 µL (catalytic)Sigma-Aldrich
Ethanol (Anhydrous)64-17-546.075 mLFisher Scientific
Ethyl Acetate141-78-688.11As needed for TLC & WorkupFisher Scientific
Hexane110-54-386.18As needed for TLC & WorkupFisher Scientific
Deuterated Chloroform (CDCl₃) for NMR865-49-6120.38As neededCambridge Isotope Labs

3.2. Equipment

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • NMR spectrometer (400 MHz or higher recommended)

  • Infrared spectrometer

  • Mass spectrometer

3.3. Reaction Setup and Procedure

DOT Diagram of the Experimental Workflow:

Knoevenagel_Condensation_Workflow A 1. Reagent Preparation (Aldehyde, Malononitrile, Ethanol) B 2. Reaction Setup (Combine in Flask, Add Catalyst) A->B Add to Flask C 3. Reaction (Stir at Room Temperature) B->C Stir D 4. Monitoring (TLC) C->D Sample Aliquots D->C Incomplete Reaction E 5. Workup (Cooling, Filtration) D->E Complete Reaction F 6. Purification (Recrystallization) E->F Crude Product G 7. Characterization (NMR, IR, MS) F->G Pure Product

Caption: Workflow for the Knoevenagel Condensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 139 mg (1.0 mmol) of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde and 66 mg (1.0 mmol) of malononitrile in 5 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 10 µL).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Monitoring the Reaction:

    • Prepare a TLC chamber with a solvent system of 7:3 hexane:ethyl acetate.

    • Spot the reaction mixture on a TLC plate alongside the starting aldehyde.

    • Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared, and a new, typically lower Rf, product spot is observed.

    • The reaction is expected to be complete within 2-4 hours.

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield a crystalline solid.

Expected Outcomes and Characterization

The expected product is 2-((2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile.

4.1. Physical Appearance:

A white to off-white crystalline solid.

4.2. Yield:

Typical yields for this reaction are expected to be in the range of 85-95%.

4.3. Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • The spectrum is expected to show a singlet for the vinyl proton (=CH) in the range of δ 7.5-8.5 ppm.

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group around δ 4.2-4.5 ppm.

    • A singlet for the methyl protons (-CH₃) on the triazole ring around δ 2.4-2.6 ppm.

    • A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4-1.6 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Signals for the two nitrile carbons (-CN) are expected around δ 115-120 ppm.

    • The carbons of the triazole ring will appear in the aromatic region.

    • The vinyl carbons will also be present, with the carbon attached to the triazole ring being more downfield.

    • Signals for the ethyl and methyl carbons will be in the aliphatic region.

  • Infrared (IR) Spectroscopy (ATR):

    • A sharp peak around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile groups.

    • A peak around 1600-1650 cm⁻¹ for the C=C double bond.

    • C-H stretching and bending vibrations in their respective regions.

  • Mass Spectrometry (ESI+):

    • The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 188.10.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. However, prolonged heating at high temperatures may lead to side product formation.

  • Product Solubility: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: If recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is a suitable alternative.

  • Catalyst Choice: While piperidine is an effective catalyst, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, potentially leading to faster reaction times.[8]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.

  • Piperidine is a corrosive and flammable liquid. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the Knoevenagel condensation of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. This procedure offers a straightforward method for the synthesis of a valuable derivative, opening avenues for further structural modifications and biological evaluation in the context of drug discovery and development.

References

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Dömling, A. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Journal of Chemistry. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Chemistry. [Link]

  • International Journal of Drug Development and Research. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. [Link]

  • Molecules. (2020). Application of triazoles in the structural modification of natural products. Molecules, 25(17), 3828. [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Retrieved from [Link]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7480. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
  • CORE. (n.d.). EFFICIENT SYNTHESIS OF 5-SUBSTITUTED ETHYL 1,2,4-TRIAZOLE-3- CARBOXYLATES. Retrieved from [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(12), 3467-3472. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-[(cyclopropylmethyl)carbamoyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxanilide. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate a. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-2h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988270. [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. [Link]

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Method

Application Note &amp; Protocols: A Hierarchical Approach to Screening 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde for Antifungal Activity

Abstract The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the core of clinically vital drugs like fluconazole and voriconazole.[2][3][4] These agents famously act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.[1][5][6][7] This application note provides a comprehensive, structured guide for the preclinical screening of a novel triazole derivative, 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde , hereafter referred to as EMTA-4C . We present a hierarchical workflow, from primary in vitro susceptibility testing to preliminary safety and mechanistic assays, designed to efficiently characterize its potential as a new antifungal candidate.

Test Article Profile: EMTA-4C

  • Compound Name: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (EMTA-4C)

  • Chemical Structure: Chemical structure of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

  • Physicochemical Properties (Hypothetical):

    Property Value Notes
    Molecular Formula C₆H₉N₃O
    Molecular Weight 139.16 g/mol
    Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, poorly soluble in water. Stock solutions should be prepared in 100% DMSO.
    Purity (Recommended) >98% Purity should be confirmed by HPLC and NMR prior to screening.

    | Storage | Store at 4°C, protected from light and moisture. | |

Scientific Rationale: The Triazole Mechanism of Action

Triazole antifungals are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1][5] Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][7] This enzyme is pivotal in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1][6] Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting CYP51, triazoles deplete ergosterol and cause the accumulation of toxic 14α-methylated sterol precursors.[5] This dual insult disrupts membrane structure and function, leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect). Recent studies also suggest a secondary mechanism where triazoles induce negative feedback on HMG-CoA reductase, the rate-limiting enzyme of the pathway, further downregulating ergosterol production.[2][8]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14α-methylated Sterol Intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Accumulation Toxic Accumulation Intermediate->Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazoles (e.g., EMTA-4C) Inhibition INHIBITION Triazoles->Inhibition

Caption: The Ergosterol Pathway and the inhibitory action of triazoles.

A Hierarchical Screening Workflow

To ensure a cost-effective and scientifically rigorous evaluation, we propose a multi-phase screening cascade. This approach prioritizes compounds with potent and selective antifungal activity for further, more resource-intensive studies.

Screening_Workflow Start Test Article: EMTA-4C Phase1 Phase 1: Primary In Vitro Screening Start->Phase1 MIC Protocol 1: Broth Microdilution Assay (Determine MIC) Phase1->MIC Phase2 Phase 2: Selectivity Assessment MIC->Phase2 Stop Low Potency or High Toxicity: Deprioritize MIC->Stop High MIC Cytotox Protocol 2: Mammalian Cytotoxicity Assay (Determine IC₅₀) Phase2->Cytotox SI Calculate Selectivity Index (SI) SI = IC₅₀ / MIC Cytotox->SI Phase3 Phase 3: Advanced Characterization SI->Phase3 High SI SI->Stop Low SI TimeKill Protocol 3: Time-Kill Kinetic Assay (Fungistatic vs. Fungicidal) Phase3->TimeKill InVivo Future Studies: In Vivo Efficacy Models (e.g., Murine Candidiasis) TimeKill->InVivo

Caption: Hierarchical workflow for screening novel antifungal candidates.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantitatively determine the lowest concentration of EMTA-4C that inhibits the visible growth of a panel of pathogenic fungi.

Principle of the Assay: This method is based on the standardized procedures developed by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate and challenged with a standardized fungal inoculum. Following incubation, the wells are examined for visible growth to determine the Minimum Inhibitory Concentration (MIC).[12]

Materials and Reagents:

  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Candida glabrata (e.g., ATCC 90030), Cryptococcus neoformans (e.g., ATCC 90112), Aspergillus fumigatus (e.g., ATCC 204305).

  • Culture Media: Sabouraud Dextrose Agar (SDA) for culture maintenance; RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test Compound: EMTA-4C (10 mg/mL stock in 100% DMSO).

  • Control Drug: Fluconazole (stock in DMSO or water).

  • Equipment: 96-well flat-bottom sterile microtiter plates, multichannel pipette, spectrophotometer, incubator.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Culture fungi on SDA plates. For yeasts (Candida, Cryptococcus), incubate at 35°C for 24-48 hours. For molds (Aspergillus), incubate at 35°C for 5-7 days until sporulation.

    • Harvest yeast cells or fungal spores and suspend in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer (530 nm) to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into wells of columns 2 through 12 of a 96-well plate.

    • Prepare a starting dilution of EMTA-4C in RPMI-1640. For a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution.

    • Add 200 µL of this starting drug solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no drug, no inoculum).

  • Inoculation:

    • Add 100 µL of the final working fungal inoculum to all wells from column 1 to 11. Do not add inoculum to column 12.

    • The final volume in each well (1-11) is now 200 µL. The drug concentrations are now halved to their final test concentrations (e.g., 128, 64, 32... 0.25 µg/mL).

  • Incubation:

    • Seal the plates and incubate at 35°C.

    • Read the plates after 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is seen in the growth control well (column 11).

  • Data Analysis and Interpretation:

    • The MIC is defined as the lowest drug concentration that causes complete inhibition of visible growth as observed by the naked eye.[14] For azoles, a prominent reduction in growth (≥50% compared to the growth control) is often used as the endpoint.

    • The assay is valid if:

      • The sterility control (column 12) shows no growth.

      • The growth control (column 11) shows robust, visible growth.

      • The MIC for the reference drug (Fluconazole) falls within its expected quality control range for the ATCC strains used.

Scientist's Notes:

  • The choice of RPMI-1640 is standard for antifungal susceptibility testing as it is a defined medium that supports the growth of most clinically relevant fungi.[13][14]

  • DMSO concentration should not exceed 1% in the final well volume, as it can be inhibitory to some fungi. Run a DMSO-only control if necessary.

  • For filamentous fungi like Aspergillus, endpoint reading can be challenging. Using a plate reader at 405 nm before and after incubation can provide a more quantitative measure of growth inhibition.

Protocol 2: In Vitro Mammalian Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of EMTA-4C against a mammalian cell line and determine its 50% inhibitory concentration (IC₅₀).

Principle of the Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16]

Materials and Reagents:

  • Cell Line: HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells.

  • Culture Media: DMEM or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: EMTA-4C stock, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well flat-bottom cell culture plates, CO₂ incubator (37°C, 5% CO₂), plate reader (570 nm).

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x final concentrations of EMTA-4C via serial dilution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ / MIC. A higher SI value (>10) is desirable, indicating the compound is more toxic to the fungus than to mammalian cells.

Scientist's Notes:

  • Ensuring selective toxicity is a core challenge in antifungal drug discovery because fungi, like humans, are eukaryotes.[15] This assay is a critical first step in de-risking a compound for host toxicity.

  • Using cell lines from key organ systems like the liver (HepG2) and kidney (HEK293) provides a broader initial safety profile.[16]

Protocol 3: Time-Kill Kinetic Assay

Objective: To determine whether EMTA-4C has a fungistatic (inhibits growth) or fungicidal (kills) effect over time.

Principle of the Assay: A standardized inoculum of the fungus is exposed to the test compound at various concentrations (e.g., 1x, 4x, and 8x MIC). At specific time points, aliquots are removed, serially diluted, and plated to quantify the number of surviving colony-forming units (CFU).[17]

Materials and Reagents:

  • Same fungal strains and media as the MIC assay.

  • Sterile test tubes, sterile saline for dilutions, SDA plates.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a fungal inoculum in RPMI-1640 as described in the MIC protocol, but in a larger volume (e.g., 10 mL per condition). The starting density should be ~1 x 10⁵ CFU/mL.

    • Prepare tubes containing EMTA-4C at concentrations equivalent to 0x MIC (growth control), 1x MIC, 4x MIC, and 8x MIC in RPMI-1640.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each tube and incubate at 35°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.

  • Quantification of Viable Cells:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline.

    • Plate 100 µL from appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • Fungistatic Activity: A <3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum at 24 hours. The CFU count may remain stable or slightly decrease.

    • Fungicidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum at 24 hours.

Scientist's Notes:

  • This assay provides crucial pharmacodynamic information. A fungicidal agent is often preferred for treating infections in immunocompromised patients.

  • Including a known fungicidal agent (e.g., Amphotericin B) and a known fungistatic agent (e.g., Fluconazole) as controls can aid in the interpretation of results.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Example Antifungal Susceptibility (MIC) and Cytotoxicity (IC₅₀) Data for EMTA-4C

Organism EMTA-4C MIC (µg/mL) Fluconazole MIC (µg/mL) Cell Line EMTA-4C IC₅₀ (µg/mL) Selectivity Index (SI)
C. albicans ATCC 90028 4 1 HepG2 >128 >32
C. glabrata ATCC 90030 8 16 HEK293 >128 >16
C. neoformans ATCC 90112 2 4 - - -

| A. fumigatus ATCC 204305 | 16 | >64 | - | - | - |

Future Directions: In Vivo Efficacy Models

Compounds that demonstrate high potency (low MIC) and a favorable selectivity index in vitro should be advanced to preclinical in vivo models.[12] A standard and clinically relevant model is the murine model of disseminated candidiasis.[12][18] In this model, mice are infected systemically with C. albicans, and the efficacy of the test compound is evaluated based on its ability to reduce the fungal burden in target organs (e.g., kidneys, brain) and improve survival rates compared to a vehicle-treated control group.[12][19]

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH.
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Symbiosis Online Publishing.
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
  • In Vivo Efficacy Model for a Novel Antifungal Agent: Application Notes and Protocols - Benchchem. BenchChem.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Antifungal Susceptibility Test Interpretive Criteria - FDA. U.S.
  • Current status of antifungal susceptibility testing methods | AVESİS. AVESIS.
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. American Society for Microbiology.
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. ISRES Publishing.
  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate.
  • Application Notes and Protocols for the Synthesis and Evaluation of 1,2,4-Triazole Derivatives as Potential Antifungal Agents - Benchchem. BenchChem.
  • Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52" - Benchchem. BenchChem.
  • A Practical Guide to Antifungal Susceptibility Testing - PMC.
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  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
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  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Scholars Research Library.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results.
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  • Antifungal Activity Testing | Susceptibility Test for fungi. Nikopharm.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. American Society for Microbiology.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO. SciELO.
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

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Application

Application Note: Strategic Development of Anticancer Agents via 1,2,3-Triazole-4-Carbaldehyde Intermediates

Scientific Rationale & Mechanistic Pathways The 1,2,3-triazole ring has emerged as a privileged scaffold in modern medicinal chemistry. As a robust bioisostere for amide bonds, it exhibits high metabolic stability, a str...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Pathways

The 1,2,3-triazole ring has emerged as a privileged scaffold in modern medicinal chemistry. As a robust bioisostere for amide bonds, it exhibits high metabolic stability, a strong dipole moment, and excellent hydrogen-bonding capabilities, which significantly enhance target affinity in complex biological systems (1). Within this chemical space, 1,2,3-triazole-4-carbaldehydes serve as highly versatile synthetic linchpins. The reactive formyl group enables rapid diversification into complex anticancer architectures, including chalcones, sulfonamides, and microtubule-targeting agents (2).

Triazole derivatives synthesized from these carbaldehydes exhibit potent cytotoxicity against various malignancies by engaging multiple oncogenic pathways:

  • Kinase Inhibition: Derivatives such as triazole carboxamides demonstrate strong binding affinities for the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4), leading to cell cycle arrest (1).

  • Microtubule Destabilization: Analogues of XRP44X, synthesized via triazole-4-carbaldehyde intermediates, induce G2/M phase arrest by inhibiting tubulin polymerization with nanomolar efficacy (3).

  • Protein-Protein Interactions: Triazole-chalcone hybrids have been identified as potent MDM2 binders, thereby preventing the degradation of p53 and triggering apoptosis in oral squamous cell carcinoma (OSCC) (4).

Fig 1. Mechanistic pathways of 1,2,3-triazole derivatives inducing apoptosis in cancer cells.

Synthetic Workflows

The traditional synthesis of 1-substituted 4-formyl-1,2,3-triazoles relies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of azides with propargyl alcohol, followed by oxidation using MnO₂ or IBX. However, modern scalable approaches utilize 3-dimethylaminoacrolein. This direct condensation with aryl azides bypasses the need for toxic propynal or heavy metal oxidants, yielding the carbaldehyde in a single, highly efficient step (2). Once isolated, the carbaldehyde undergoes base-catalyzed Claisen-Schmidt condensation or reductive amination to generate the final anticancer pharmacophores.

Synthesis Start1 Aryl/Alkyl Azide Reaction Cycloaddition (Base-promoted or CuAAC) Start1->Reaction Start2 3-Dimethylaminoacrolein (or Propargyl Alcohol) Start2->Reaction Aldehyde 1,2,3-Triazole-4-carbaldehyde (Key Intermediate) Reaction->Aldehyde Direct or via Oxidation Condensation Claisen-Schmidt Condensation (with Acetophenones) Aldehyde->Condensation Base Catalysis (KOH) Product Triazole-Chalcone Hybrid (Anticancer Agent) Condensation->Product Precipitation

Fig 2. Synthetic workflow from azides to triazole-based anticancer agents via carbaldehydes.

Experimental Protocols

Protocol A: Scalable Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Objective: Synthesize the highly reactive formyl-triazole intermediate without the use of heavy metal oxidants.

  • Preparation: In a round-bottom flask, dissolve 4-nitrophenyl azide (10 mmol) in 20 mL of glacial acetic acid.

  • Addition: Dropwise, add 3-dimethylaminoacrolein (12 mmol) to the stirring solution at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The disappearance of the azide spot indicates completion.

  • Workup: Pour the cooled reaction mixture into 100 mL of ice-cold water. Stir vigorously until a solid precipitate forms.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and recrystallize from ethanol to yield the pure carbaldehyde.

Causality & Validation: Utilizing 3-dimethylaminoacrolein acts as a synthetic equivalent of malondialdehyde. The initial nucleophilic attack of the azide is followed by cyclization and elimination of dimethylamine, yielding the formyl triazole directly. This avoids the over-oxidation risks associated with propargyl alcohol routes. The reaction is self-validating; the product naturally solidifies from the aqueous quench, allowing isolation via simple filtration rather than complex chromatography.

Protocol B: Synthesis of Triazole-Chalcone Anticancer Hybrids

Objective: Construct a highly conjugated MDM2-binding hybrid via Claisen-Schmidt condensation.

  • Dissolution: Dissolve 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (5 mmol) and a substituted acetophenone (5 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Slowly add an aqueous solution of KOH (40%, 2 mL) while maintaining the reaction flask in an ice bath (0–5 °C) to prevent side-reactions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12–24 hours.

  • Validation: A distinct color change (typically to deep yellow/orange) and the formation of a heavy precipitate indicate successful condensation.

  • Purification: Neutralize the mixture with dilute HCl, filter the precipitated chalcone, wash with cold ethanol, and dry under vacuum.

Causality & Validation: Ethanol is selected as the solvent because the starting materials are highly soluble, whereas the resulting highly conjugated chalcone exhibits lower solubility. As the reaction proceeds, the product precipitates out of solution. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and serves as a visual self-validation of reaction progress.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the antiproliferative activity of the synthesized triazole derivatives.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 h at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized triazole compounds (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formed formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Causality & Validation: The MTT assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase, an enzyme active only in viable cells. Complete solubilization of these crystals using DMSO is critical; incomplete dissolution scatters light, leading to artificially low absorbance readings and inaccurate IC₅₀ calculations.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural versatility of 1,2,3-triazole-4-carbaldehyde derivatives allows for fine-tuning of their cytotoxic profiles. The table below summarizes the in vitro efficacy of various structural classes derived from this intermediate against standard clinical controls.

Compound ClassSpecific DerivativeCancer Cell LineTarget / MOAIC₅₀ ValueReference Control (IC₅₀)
XRP44X Analogue Compound 26aA549, HT-1080Tubulin Depolymerization5–52 nMCA-4 (7–48 nM)
Oxadiazole-Triazine 4-Pyridyl HybridMCF-7 (Breast)Apoptosis0.51 µMEtoposide (~2.0 µM)
Sulfonamide Hybrid Compound 9dA549 (Lung)Apoptosis / ROS3.81 µMCisplatin (6.20 µM)
Triazole Carboxamide Compound 5jHeLa, PANC-1EGFR / CDK4 InhibitionSignificantN/A

Data synthesized from recent pharmacological evaluations demonstrating that electron-withdrawing substitutions on the triazole's N1-aryl ring generally enhance binding affinity and cytotoxicity (5; 6).

References

  • Sharma, D. K., et al. "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies." Int. J. Pharm. Sci. Drug Res. (2024). 1

  • Opsomer, T., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Organics / MDPI (2021). 2

  • Chen, et al. "Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents." Frontiers in Pharmacology (2023). 3

  • "New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry / Tandfonline (2023). 6

  • "A Novel MDM2-Binding Chalcone Induces Apoptosis of Oral Squamous Cell Carcinoma." MDPI (2023). 4

  • Oggu, et al. "Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives." ResearchGate (2025). 5

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Method

Application Notes and Protocols: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in Medicinal Chemistry

Authored by: A Senior Application Scientist Introduction: The Privileged 1,2,3-Triazole Scaffold in Drug Discovery The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged"...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged" scaffold.[1][2] This five-membered heterocyclic motif is not found in nature, yet it offers a unique combination of physicochemical properties that make it highly attractive for drug design.[2] Its high chemical stability, aromatic character, significant dipole moment, and capacity to act as a hydrogen bond acceptor contribute to its favorable interaction with biological targets.[2][3] Consequently, 1,2,3-triazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5]

The aldehyde functionality at the 4-position of the triazole ring, as seen in 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, serves as a versatile synthetic handle. This reactive group allows for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for screening and lead optimization.[6] These transformations can include the formation of imines, amines (via reductive amination), alcohols, carboxylic acids, and various heterocyclic systems, each with the potential for distinct biological activities.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and potential medicinal chemistry applications of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. It includes detailed experimental protocols for its synthesis and subsequent derivatization, as well as an overview of potential biological evaluation strategies.

Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: A Proposed Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3-OxobutanalReagentSigma-Aldrich
Sodium azide (NaN₃)ACS ReagentFisher Scientific
Ethyl iodide (C₂H₅I)99%Alfa Aesar
Sodium carbonate (Na₂CO₃)AnhydrousJ.T. Baker
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)HPLC GradeVWR
Ethyl acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeVWR
Silica gel60 Å, 230-400 meshEMD Millipore
Synthetic Workflow

G cluster_0 Step 1: Synthesis of 5-methyl-1H-1,2,3-triazole-4-carbaldehyde cluster_1 Step 2: N-Alkylation cluster_2 Purification and Characterization A 3-Oxobutanal C Cyclization A->C B Sodium Azide B->C D 5-methyl-1H-1,2,3-triazole-4-carbaldehyde C->D F Regioselective Alkylation D->F E Ethyl Iodide E->F G Crude Product F->G H Column Chromatography G->H I Pure 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde H->I J NMR, MS, IR I->J

Caption: Proposed synthetic workflow for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 5-methyl-1H-1,2,3-triazole-4-carbaldehyde

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanal (1.0 eq) in a 1:1 mixture of water and ethanol (100 mL).

  • Add sodium azide (1.1 eq) portion-wise to the solution at room temperature. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-1H-1,2,3-triazole-4-carbaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: N-Alkylation to yield 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

  • Dissolve the crude 5-methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a 100 mL round-bottom flask.

  • Add anhydrous sodium carbonate (1.5 eq) to the solution.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The alkylation of NH-triazoles can yield a mixture of N1 and N2 isomers. Steric hindrance from the adjacent methyl and carbaldehyde groups is expected to favor the formation of the N2-alkylated product.[7]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the N1 and N2 isomers.

  • Combine the fractions containing the desired product (typically the major isomer) and concentrate under reduced pressure to obtain pure 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The molecular formula for the target compound is C₆H₉N₃O.[9]

Medicinal Chemistry Applications: Derivatization and Biological Screening

The true value of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in medicinal chemistry lies in its potential as a scaffold for generating a library of diverse compounds.[6] The aldehyde group is a key functional moiety for derivatization.

Derivatization Strategies

G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds A 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde B Reductive Amination (Primary/Secondary Amines, NaBH(OAc)₃) A->B Formation of Amines C Wittig Reaction (Phosphonium Ylides) A->C Formation of Alkenes D Condensation (Hydrazines, Hydroxylamines) A->D Formation of Hydrazones/Oximes E Oxidation (KMnO₄ or Oxone®) A->E Formation of Carboxylic Acid F Reduction (NaBH₄) A->F Formation of Alcohol G Triazole-amines B->G H Triazole-alkenes C->H I Triazole-hydrazones/oximes D->I J Triazole-carboxylic acids E->J K Triazole-alcohols F->K

Caption: Key derivatization pathways for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Protocol: Reductive Amination to Synthesize Triazole-Amines
  • Dissolve 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Potential Biological Targets and Screening Protocols

Given the broad biological activity of 1,2,3-triazole derivatives, the synthesized compounds can be screened against a variety of targets.[4][10]

1. Antimicrobial Activity

  • Rationale: 1,2,3-triazole derivatives have shown significant antibacterial and antifungal properties.[2][10]

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Anticancer Activity

  • Rationale: Many 1,2,3-triazole hybrids have demonstrated potent cytotoxicity against various cancer cell lines.[4]

  • Protocol: MTT Cell Viability Assay

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[11]

Conclusion

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis, achievable through established methodologies, opens the door to a vast chemical space of derivatives. The protocols outlined in this document provide a framework for the synthesis, derivatization, and biological evaluation of this compound and its analogs. The inherent versatility of the 1,2,3-triazole scaffold, combined with the reactivity of the aldehyde functionality, makes this an attractive starting point for the discovery of novel therapeutic agents across multiple disease areas.

References

  • Forezi, L. S., et al. (2021). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record, 21(5), 1086-1115. Available from: [Link]

  • Oter, O., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7505. Available from: [Link]

  • Shaikh, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-25. Available from: [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available from: [Link]

  • ResearchGate. Biologically active 1,2,3‐triazole drugs. Available from: [Link]

  • PeerJ. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. Available from: [Link]

  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

  • International Refereed Journal of Reviews and Research. (2014). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. Available from: [Link]

  • ResearchGate. Synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazoles. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. Available from: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Organic Chemistry Portal. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Available from: [Link]

  • PubChem. 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. Available from: [Link]

  • Rlavie. 2-Methyl-1,2,4-Triazole-3-Carbaldehyde. Available from: [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available from: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2736. Available from: [Link]

  • Royal Society of Chemistry. (2022). 2H-Thiazolo[4,5-d][1][6][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Available from: [Link]

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Application

experimental procedure for characterizing triazole derivatives via NMR and MS

An Application Guide to the Structural Elucidation of Triazole Derivatives by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Introduction The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of Triazole Derivatives by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] These five-membered heterocyclic compounds are prevalent in a multitude of biologically active molecules, demonstrating a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] Given their widespread application, the unambiguous structural characterization of newly synthesized triazole derivatives is of paramount importance for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two most powerful and indispensable analytical techniques for this purpose.[1][2][3][5] NMR provides unparalleled insight into the molecular framework, detailing the connectivity and spatial relationships of atoms, while MS complements this by revealing the molecular weight and offering structural clues through fragmentation analysis.[6][7] This application note provides a comprehensive, in-depth guide to the experimental procedures for characterizing triazole derivatives, blending theoretical principles with practical, field-proven protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Molecular Architecture

NMR spectroscopy is the preeminent technique for the complete structural determination of organic compounds.[7][8] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6][9] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves and transition to a higher energy state. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[8][10]

A. Foundational Step: NMR Sample Preparation

The quality of an NMR spectrum is directly contingent upon meticulous sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and shimming difficulties, ultimately compromising the data.[11]

Protocol for NMR Sample Preparation:

  • Select an Appropriate Deuterated Solvent: The choice of solvent is critical. It must completely dissolve the triazole derivative without reacting with it. Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving properties.[11] For more polar triazoles, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable alternatives. The solvent's residual proton signal should not overlap with key analyte signals.[12]

  • Determine Sample Quantity: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, 5-25 mg of the purified triazole derivative is typically sufficient.[13][14] For ¹³C NMR or more dilute samples, a higher concentration or longer acquisition time may be necessary.

  • Dissolution and Filtration: Weigh the sample and dissolve it in the chosen deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).[11][15] The resulting solution must be homogeneous and free of any solid particles, which can distort the magnetic field.[11][13] Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality NMR tube.[14][15]

  • Tube and Labeling: Use NMR tubes that are clean and free from scratches or cracks.[14] The final sample height in the tube should be approximately 4-5 cm (40-50 mm) to ensure it is within the detection region of the NMR probe.[12][15] Securely cap and label the tube clearly.

B. The First Dimension: ¹H and ¹³C NMR

One-dimensional NMR spectra provide the initial, crucial overview of the triazole's structure.

  • ¹H NMR Spectroscopy: This is often the first experiment performed. For 1,4-disubstituted 1,2,3-triazoles formed via CuAAC, the most telling evidence of successful synthesis is the appearance of a sharp singlet corresponding to the C5-proton of the triazole ring. This signal typically appears in the downfield region, generally between 7.5 and 8.7 ppm.[1] The concurrent disappearance of the starting alkyne's acetylenic proton signal confirms the reaction's completion.[1]

  • ¹³C NMR Spectroscopy: This technique provides definitive confirmation of the triazole ring's carbon framework. The key signals to identify are those of the C4 and C5 carbons. Critically, ¹³C NMR is an excellent tool for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. For 1,4-isomers, the C5 signal typically appears upfield (around 120-127 ppm), while for 1,5-isomers, the C4 signal is found further downfield (around 133 ppm).[1][16]

Atom Typical Chemical Shift (δ) Range (ppm) Notes
Triazole H-5 7.5 - 8.7Singlet for 1,4-disubstituted triazoles.
Triazole C-4 139 - 149For 1,4-disubstituted triazoles.
Triazole C-5 122 - 127For 1,4-disubstituted triazoles.[1]
Aromatic Protons 7.0 - 8.5Dependent on substituents.
Aliphatic Protons 0.5 - 4.5Dependent on proximity to electronegative atoms.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 1,4-Disubstituted 1,2,3-Triazole Derivatives.

C. The Second Dimension: Unraveling Connectivity with 2D NMR

While 1D NMR identifies the chemical environments of protons and carbons, 2D NMR experiments reveal how these atoms are connected, which is essential for unambiguously assigning the structure, especially for complex derivatives.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is fundamental for identifying which proton is attached to which carbon.[18][19] It generates a 2D plot showing correlations only between protons and the carbons to which they are directly bonded (a one-bond correlation). This allows for the confident assignment of all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away.[20][21] This is critical for establishing the connectivity across quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming how substituent groups are attached to the triazole ring. For example, observing a correlation from the protons on a substituent to a triazole carbon (C4 or C5) provides definitive proof of its position.

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to trace out proton spin systems within the molecule's substituents.[18]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Purified Triazole Derivative Solvent Dissolve in Deuterated Solvent Prep->Solvent Filter Filter into NMR Tube Solvent->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (HSQC, HMBC) OneD->TwoD Structure Structure Elucidation TwoD->Structure

Figure 1: General workflow for NMR analysis of triazole derivatives.
Figure 2: Key HMBC correlations for a 1,4-disubstituted triazole.

II. Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is essential for confirming the molecular weight of the synthesized triazole and provides valuable structural information through the analysis of fragmentation patterns.[2][23]

A. Ionization: The Gateway to Mass Analysis

The first step in MS is to convert the neutral triazole molecules into charged ions.[24][25] The choice of ionization technique is crucial and depends on the polarity and volatility of the analyte.[24]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, meaning it imparts little excess energy to the molecule, generally keeping it intact.[26][27] ESI is ideal for polar to moderately polar triazoles, especially those with ionizable functional groups.[23] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, more volatile compounds that are not easily ionized by ESI.[23][27] It involves a corona discharge to create reagent gas ions that then ionize the analyte.[23]

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons.[22][26] This causes extensive and reproducible fragmentation, which can be very useful for structural characterization by creating a unique fragmentation fingerprint.[22] However, the molecular ion peak may be weak or absent for some molecules.

B. Protocol for LC-MS Sample Preparation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common setup, particularly with ESI or APCI sources.[22]

  • Solvent Selection: Prepare a dilute solution of the purified triazole derivative (typically 1-10 µg/mL) in a high-purity solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile. The solvent should be miscible with the mobile phase.

  • Filtration: Ensure the sample is free of particulates by filtering it through a 0.22 or 0.45 µm syringe filter into an autosampler vial.

  • Instrumentation: The sample is injected into the LC system, separated from any remaining impurities on a column, and then introduced into the mass spectrometer's ion source.

C. Interpreting the Mass Spectrum

The primary goal is to identify the molecular ion peak, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[2]

Beyond the molecular ion, the fragmentation pattern provides structural confirmation. Triazole rings exhibit characteristic fragmentation pathways. Common neutral losses include the elimination of a molecule of nitrogen (N₂, 28 Da) and hydrogen cyanide (HCN, 27 Da).[28] The specific fragmentation is highly dependent on the nature and position of the substituents on the ring.[28][29][30]

Fragmentation Process Neutral Loss (Da) Significance
Loss of Nitrogen 28 (N₂)A very common initial fragmentation step for triazoles.[28]
Loss of Hydrogen Cyanide 27 (HCN)Indicates cleavage of the triazole ring.[28]
Loss of Substituent Groups VariesCleavage of bonds connecting substituents to the ring.
McLafferty Rearrangement VariesCan occur if substituents have appropriate functional groups.[31]

Table 2: Common Fragmentation Patterns Observed in Mass Spectra of Triazole Derivatives.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (LC-MS) cluster_analysis_ms Spectral Analysis Prep_MS Purified Triazole Derivative Solvent_MS Dissolve in LC-MS Grade Solvent Prep_MS->Solvent_MS Filter_MS Filter into Autosampler Vial Solvent_MS->Filter_MS Vial Prepared Sample Vial Filter_MS->Vial LC LC Separation Vial->LC Ion_Source Ion Source (e.g., ESI) LC->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer MS_Spectrum Mass Spectrum Mass_Analyzer->MS_Spectrum Mol_Ion Identify Molecular Ion Peak (M.W.) MS_Spectrum->Mol_Ion Frag Analyze Fragmentation Mol_Ion->Frag Structure_Confirm Structure Confirmation Frag->Structure_Confirm

Figure 3: General workflow for LC-MS analysis of triazole derivatives.

III. An Integrated Approach to Structural Elucidation

Neither NMR nor MS alone is sufficient for the complete and confident characterization of a novel triazole derivative. A synergistic approach, where the data from both techniques are integrated, provides a self-validating system for structural proof.

The process begins with MS to quickly confirm the molecular weight of the purified product, ensuring the target molecule has been formed. Following this, a suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) is performed to build the molecular structure piece by piece, establishing the exact connectivity of the atoms. The fragmentation patterns observed in the mass spectrum can then be rationalized based on the definitive structure determined by NMR, adding a final layer of confirmation.

Integrated_Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Synthesized & Purified Triazole Derivative ms_prep Sample Prep for MS start->ms_prep nmr_prep Sample Prep for NMR start->nmr_prep ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_interp Determine Molecular Weight & Elemental Formula (HRMS) ms_acq->ms_interp ms_frag Analyze Fragmentation ms_interp->ms_frag final_structure Unambiguous Structure Elucidation & Confirmation ms_frag->final_structure Confirms fragments nmr_acq_1d Acquire 1D NMR (¹H, ¹³C) nmr_prep->nmr_acq_1d nmr_acq_2d Acquire 2D NMR (HSQC, HMBC) nmr_acq_1d->nmr_acq_2d nmr_interp Assign Resonances & Establish Connectivity nmr_acq_2d->nmr_interp nmr_interp->final_structure Defines structure

Sources

Method

Application Note: Single Crystal X-Ray Diffraction (SCXRD) Protocols for 1,2,3-Triazole Compounds

Executive Summary 1,2,3-triazoles are ubiquitous in modern drug discovery and materials science due to their robust chemical stability, strong dipole moments, and capacity to act as bioisosteres for amide bonds[1]. Deter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3-triazoles are ubiquitous in modern drug discovery and materials science due to their robust chemical stability, strong dipole moments, and capacity to act as bioisosteres for amide bonds[1]. Determining their absolute stereochemistry, solid-state conformation, and packing interactions via Single Crystal X-ray Diffraction (SCXRD) is critical for rational drug design and polymorph screening. This application note provides a comprehensive, self-validating protocol for the crystallization, data collection, and crystallographic refinement of 1,2,3-triazole derivatives, addressing common challenges such as "oiling out" and positional disorder.

The Crystallographic Profile of 1,2,3-Triazoles

To successfully crystallize 1,2,3-triazoles, one must first understand their intermolecular behavior. The highly polarized nature of the triazole ring (dipole moment ~5 Debye) and its aromaticity enable it to participate in diverse non-covalent interactions. Crystallographic data mining reveals that 1,2,3-triazoles readily engage in classical hydrogen bonding (acting as a donor at the C5 position and an acceptor at the N2/N3 positions), alongside π-π stacking and cation-π interactions[1].

In the solid state, these interactions often manifest as a cooperative synergy of C-H···O, C-H···N, and π···π contacts, which are essential for the overall thermodynamic stabilization of the crystal lattice[2]. However, this strong propensity for intermolecular binding often complicates crystallization. Triazoles frequently "oil out" (undergo liquid-liquid phase separation) or form twinned microcrystals rather than diffraction-quality single crystals. Overcoming this requires precise control over nucleation kinetics and an understanding of their polymorphic behavior[3].

Experimental Protocols

Protocol 1: Advanced Crystallization via Vapor Diffusion

Causality & Logic: 1,2,3-triazoles often fail to crystallize via rapid evaporation because their high dipole moments lead to rapid, disordered aggregation. Vapor diffusion allows for an exceptionally slow and controlled increase in supersaturation. The slow diffusion of an antisolvent into a good solvent minimizes rapid nucleation, favoring the thermodynamic growth of larger, single-domain crystals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5–10 mg of the highly purified (>99% via HPLC) 1,2,3-triazole compound in 0.5–1.0 mL of a "good" solvent (e.g., dichloromethane, ethyl acetate, or THF) in a 2 mL inner glass vial.

  • Antisolvent Pairing: Select an antisolvent with a higher vapor pressure than the good solvent (e.g., pentane or hexanes for DCM; diethyl ether for EtOAc). Place 3–4 mL of the antisolvent in a larger 20 mL outer vial.

  • Setup: Carefully place the un-capped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap to create a closed system.

  • Incubation: Store the setup in an undisturbed, vibration-free environment at a constant temperature (e.g., 20 °C). Do not disturb for 3–7 days.

  • Validation: Inspect the inner vial under a polarized light microscope. X-ray quality crystals should exhibit sharp extinction when rotated under cross-polarizers, confirming they are single, untwinned domains.

Protocol 2: SCXRD Data Collection and Refinement

Causality & Logic: 1,2,3-triazoles can exhibit polymorphism and temperature-dependent phase transitions[3]. Collecting data at cryogenic temperatures (e.g., 100–120 K) minimizes thermal atomic displacement parameters (ADPs), freezing out dynamic disorder and yielding higher resolution data[4].

Step-by-Step Methodology:

  • Mounting: Coat the selected crystal in a paratone-N or perfluoropolyether cryo-oil to protect it from atmospheric moisture and prevent solvent loss. Mount the crystal on a MiTeGen microloop.

  • Cooling: Rapidly transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100–120 K (e.g., using an Oxford Cryosystems cooler)[3][4].

  • Data Collection: Utilize a microfocus X-ray source. For absolute configuration determination of chiral triazoles lacking heavy atoms, Cu-Kα radiation (λ = 1.5418 Å) is mandatory to maximize the anomalous dispersion signal[3]. For routine connectivity, Mo-Kα (λ = 0.71073 Å) is sufficient[4].

  • Integration & Scaling: Process the raw diffraction frames using software such as CrysAlisPro or APEX. Apply multi-scan absorption corrections to minimize intensity differences among symmetry-equivalent reflections[4].

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Disorder Modeling: Carefully inspect the residual electron density map (F_obs - F_calc). 1,2,3-triazoles, particularly those with flexible alkyl substituents, are prone to static and dynamic positional disorder[5]. If the triazole ring or its substituents occupy multiple discrete positions, model them using PART instructions and apply appropriate geometric restraints (SADI, DFIX) and ADP restraints (RIGU, SIMU) to ensure a chemically sensible model.

Data Presentation

Table 1: Common Crystallographic Challenges in 1,2,3-Triazoles and Solutions

ChallengeCausality / MechanismRecommended Solution
Oiling Out High dipole moment causes liquid-liquid phase separation before nucleation.Use vapor diffusion with structurally rigid antisolvents; lower the initial concentration.
Positional Disorder Flexible substituents or pseudo-symmetry allow multiple stable binding modes[5].Collect data at ≤120 K. Apply anisotropic displacement restraints (RIGU/SIMU) during refinement.
Twinning Rapid crystal growth leads to intergrown crystal lattices.Slow down evaporation rates; switch to a solvent system with a higher boiling point.
Polymorphism Conformational flexibility allows multiple stable crystal packing arrangements[3].Conduct a systematic polymorph screen using DSC and PXRD alongside SCXRD[3].

Table 2: Typical SCXRD Data Collection Parameters for 1,2,3-Triazoles

ParameterRecommended ValueRationale
Temperature 100 – 120 KReduces thermal vibrations; improves high-angle reflection intensity[4].
Radiation Source Cu-Kα (1.5418 Å)Essential for determining the Flack parameter in chiral, light-atom triazoles[3].
Resolution Limit ≤ 0.83 ÅRequired for publication-quality structures (IUCr standard).
Completeness > 99% up to θ_maxEnsures accurate modeling of anisotropic displacement parameters.

Visualizing the Workflows and Interactions

G Start 1,2,3-Triazole Synthesis Purify Chromatographic Purification (>99%) Start->Purify Cryst Crystallization (Vapor Diffusion) Purify->Cryst Mount Crystal Mounting (Cryoloop + Oil) Cryst->Mount Select single crystal XRD SCXRD Data Collection (100-120 K) Mount->XRD Solve Structure Solution & Refinement XRD->Solve Disorder Disorder Modeling (Triazole Ring Flip) Solve->Disorder Identify residual density Val Validation (checkCIF) & Deposition Solve->Val No disorder Disorder->Val

Workflow for 1,2,3-triazole synthesis, crystallization, and SCXRD analysis.

Interactions Triazole 1,2,3-Triazole Core CH_Donor C(5)-H H-Bond Donor Triazole->CH_Donor N_Acceptor N(2)/N(3) H-Bond Acceptor Triazole->N_Acceptor Pi_System Aromatic Ring Pi-Pi Stacking Triazole->Pi_System Dipole Strong Dipole (~5 Debye) Triazole->Dipole Lattice Crystal Lattice Stabilization CH_Donor->Lattice C-H...O / C-H...N N_Acceptor->Lattice N...H-X Pi_System->Lattice Face-to-Face Stacking Dipole->Lattice Antiparallel Packing

Key non-covalent interactions driving 1,2,3-triazole crystal lattice stabilization.

Conclusion

The successful SCXRD characterization of 1,2,3-triazoles hinges on mitigating their strong intermolecular forces during crystallization and managing potential positional disorder during refinement. By employing controlled vapor diffusion and cryogenic data collection, researchers can reliably obtain high-resolution structural data, empowering downstream structure-based drug design and solid-state characterization.

References

  • Source: mdpi.
  • Source: researchgate.
  • Title: Order–Disorder, Symmetry Breaking, and Crystallographic Phase Transition in a Series of Bis(trans-thiocyanate)iron(II)
  • Source: nih.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. This valuable heterocyclic building block is instrumental in the development of novel pharmaceutical agents a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. This valuable heterocyclic building block is instrumental in the development of novel pharmaceutical agents and functional materials. However, its synthesis can present challenges, particularly concerning yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice to troubleshoot common issues and optimize your synthetic protocol. We will focus on the most prevalent and robust synthetic route: the Vilsmeier-Haack formylation of 2-Ethyl-5-methyl-2H-1,2,3-triazole.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a direct question-and-answer format. Our approach is to diagnose the root cause of the problem and provide actionable, chemically-sound solutions.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I fix this?

Low yield in a Vilsmeier-Haack reaction is a frequent issue, often stemming from several controllable factors. The 1,2,3-triazole ring is relatively electron-rich, making it a good substrate, but the reaction is highly sensitive to conditions.[1][2]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action & Protocol
Inactive Vilsmeier Reagent The electrophile, a chloroiminium salt (Vilsmeier reagent), is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] It is highly moisture-sensitive and degrades upon exposure to atmospheric water.[5]Action: Ensure anhydrous conditions. Use freshly distilled or high-purity, sealed reagents.[1] Protocol: 1. Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). 2. Use anhydrous DMF (e.g., from a Sure/Seal™ bottle). 3. Slowly add POCl₃ dropwise to ice-cold (0 °C) DMF with vigorous stirring. Allow the reagent to pre-form for 15-30 minutes at 0 °C before adding the triazole substrate.[1][5]
Incomplete Reaction The triazole substrate may not be sufficiently reactive at lower temperatures, or the reaction time may be too short for full conversion.Action: Optimize reaction temperature and time by monitoring progress. Protocol: 1. After adding the triazole substrate at 0 °C, allow the reaction to slowly warm to room temperature. 2. Gently heat the mixture to 60-80 °C and hold for 2-6 hours.[1][2] 3. Monitor the reaction every hour using Thin-Layer Chromatography (TLC). A small aliquot should be carefully quenched in a separate vial with ice-cold NaHCO₃ solution and extracted with ethyl acetate for spotting.[5] The reaction is complete when the starting triazole spot is consumed.
Improper Work-up/Hydrolysis The reaction product is an iminium salt intermediate, which must be hydrolyzed to the final aldehyde.[3] Incomplete or harsh hydrolysis can reduce the yield of the desired product.Action: Perform a careful and complete hydrolysis. Protocol: 1. Cool the reaction mixture in an ice bath. 2. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) or a dilute NaOH solution.[1] This quench is highly exothermic. 3. Continue vigorous stirring for at least 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. 4. Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) multiple times.
Question 2: I'm observing significant side product formation. How can I identify and minimize these impurities?

The formation of byproducts complicates purification and lowers the yield. Common side products in this reaction include over-oxidation products or bis(triazolyl)methane derivatives.[1]

Troubleshooting Side Reactions:

  • Observation: A highly polar byproduct is observed on TLC that is difficult to separate from the product.

    • Probable Cause: Over-oxidation of the desired aldehyde to the corresponding carboxylic acid. This can happen if the reaction is heated for too long or at too high a temperature.[1]

    • Solution: Strictly control the reaction time and temperature. Monitor closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating above 80-90 °C.[1]

  • Observation: Multiple product spots on the TLC plate.

    • Probable Cause: Potential diformylation or other side reactions. The Vilsmeier reagent is a strong electrophile and can react at other positions if conditions are too harsh.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent. A molar ratio of 1.2 to 1.5 equivalents of POCl₃ relative to the triazole substrate is typically optimal.[6] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 3: Purification by column chromatography is difficult, and the product seems to degrade on silica gel. What are the best practices?

Aldehydes can be sensitive, and triazoles are often quite polar, making standard silica gel chromatography challenging.[7]

Purification Strategies:

  • Deactivate the Silica Gel: Silica gel is naturally acidic and can promote the formation of acetals/hemiacetals if alcohols are used as eluents, or cause other degradation pathways.[7]

    • Protocol: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface.[7]

  • Optimize the Solvent System:

    • Recommendation: A gradient of Hexane and Ethyl Acetate is often effective. For highly polar products, a system of Dichloromethane with a small percentage of Methanol (1-5%) can be used, but be mindful of acetal formation.[7] Always perform TLC analysis with various solvent systems first to find the one that gives the best separation with a product Rf value of ~0.3.[7]

  • Alternative Purification:

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective alternative to chromatography. Experiment with solvent systems like Ethyl Acetate/Hexane, Toluene, or Ethanol/Water.

    • Salt Formation & Extraction: For removing acidic or basic impurities, an acid/base wash during the work-up is crucial. In some cases, the triazole product itself can be temporarily converted to a salt to facilitate purification.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this synthesis? The synthesis proceeds via the Vilsmeier-Haack formylation of 2-Ethyl-5-methyl-2H-1,2,3-triazole. The reaction involves the formation of the Vilsmeier reagent, electrophilic attack by the triazole, and subsequent hydrolysis.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ (0 °C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Triazole 2-Ethyl-5-methyl -2H-1,2,3-triazole Triazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2-Ethyl-5-methyl-2H-1,2,3- triazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O (Hydrolysis) Water H₂O (Work-up) Water->Product

Caption: Vilsmeier-Haack reaction workflow.

Q2: How critical is the purity of the starting 2-Ethyl-5-methyl-2H-1,2,3-triazole? Extremely critical. Impurities in the starting material can lead to a host of side products that are often difficult to separate from the desired aldehyde. Ensure the starting triazole is pure by NMR and/or GC-MS before beginning the formylation reaction.

Q3: What are the key safety considerations for this reaction? The Vilsmeier-Haack reaction involves hazardous reagents.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[5] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Quench: The hydrolysis step is highly exothermic. Quench the reaction by adding it slowly to a large excess of ice/base with efficient stirring to manage the heat release.

Q4: Can I use other formylating agents? While the Vilsmeier-Haack reaction is the most common and effective method for this substrate, other methods for synthesizing 1,2,3-triazole-4-carbaldehydes exist. These often involve a multi-step process, such as the copper-catalyzed cycloaddition of an azide with propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde.[10] However, for direct formylation of the pre-formed triazole ring, the Vilsmeier-Haack approach is generally preferred for its efficiency.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues systematically during your experiment.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Are reagents (POCl₃, DMF) anhydrous and high purity? Start->Check_Reagents Anhydrous_Yes Yes Check_Reagents->Anhydrous_Yes  Yes Anhydrous_No No Check_Reagents->Anhydrous_No No Check_Conditions Was reaction monitored by TLC to confirm completion? Anhydrous_Yes->Check_Conditions Fix_Anhydrous Use freshly opened/distilled reagents and flame-dried glassware. Anhydrous_No->Fix_Anhydrous Fix_Anhydrous->Start TLC_Yes Yes Check_Conditions->TLC_Yes  Yes TLC_No No Check_Conditions->TLC_No No Check_Workup Was hydrolysis performed by slowly quenching on ice/base with vigorous stirring? TLC_Yes->Check_Workup Fix_TLC Optimize time/temp (e.g., 60-80°C) and monitor reaction progress. TLC_No->Fix_TLC Fix_TLC->Start Workup_Yes Yes Check_Workup->Workup_Yes  Yes Workup_No No Check_Workup->Workup_No No Check_Purification Is product degrading on silica? Workup_Yes->Check_Purification Fix_Workup Ensure slow, careful quench and stir for 1h+ to complete hydrolysis. Workup_No->Fix_Workup Fix_Workup->Start Purification_Yes Yes Check_Purification->Purification_Yes Yes Purification_No No Check_Purification->Purification_No No   Fix_Purification Deactivate silica with Et₃N. Optimize eluent or use recrystallization. Purification_Yes->Fix_Purification Success Improved Yield & Purity Purification_No->Success Fix_Purification->Success

Sources

Optimization

Technical Support Center: Synthesis of N-Ethyl Triazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-ethyl triazoles. This resource is designed to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-ethyl triazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the common challenges associated with this important class of compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-ethyl triazoles, providing potential causes and actionable solutions.

Problem 1: Formation of a Mixture of N1 and N2-Ethyl-1,2,3-Triazole Isomers

Q: My reaction is producing a mixture of N1 and N2-ethylated 1,2,3-triazoles, and I am struggling to isolate the desired isomer. What is causing this, and how can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a common challenge in the N-alkylation of 1,2,3-triazoles. The triazole ring possesses three nitrogen atoms, all of which are potential nucleophiles, leading to a mixture of N1 and N2 regioisomers (or N3 in some cases).[1] The regioselectivity of the reaction is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[1]

Probable Causes and Solutions:

Cause Explanation Recommended Solution
Kinetic vs. Thermodynamic Control N1 alkylation is often kinetically favored due to higher electron density on the N1 nitrogen. However, the N2-substituted product is typically the thermodynamically more stable isomer.[1]To favor the thermodynamic N2 product, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress over time can help determine the optimal conditions for the desired isomer.
Nature of the Ethylating Agent The reactivity and steric bulk of the ethylating agent can influence the site of alkylation. Less hindered ethylating agents may show less selectivity.Experiment with different ethylating agents. For example, using a more sterically demanding ethylating agent might favor alkylation at the less hindered nitrogen atom.
Solvent Effects The polarity of the solvent can affect the reaction's regioselectivity. Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of 2-substituted triazoles in some cases.[2]Screen a variety of solvents. A switch from a protic to a polar aprotic solvent, or vice versa, could significantly alter the isomeric ratio.[2]
Base Selection The choice of base can impact the deprotonation equilibrium of the triazole and the subsequent alkylation step.The use of a weaker base, such as sodium carbonate (Na2CO3), in a polar aprotic solvent like DMF has been shown to preferentially yield 2-substituted triazoles.[2] Experimenting with different bases (e.g., K2CO3, DBU, NaH) is recommended.[3]
Steric Hindrance on the Triazole Ring Substituents at the 4 and 5 positions of the triazole ring can sterically hinder the N1 and N3 positions, thereby directing alkylation to the N2 position.[1]If your synthetic route allows, consider using a 4,5-disubstituted triazole precursor to enhance N2 selectivity.[1]

Experimental Protocol for Enhancing N2-Selectivity:

  • To a solution of the 1,2,3-triazole (1.0 eq) in anhydrous DMF, add sodium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) (1.1 eq) dropwise.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Problem 2: Low or No Yield of the Desired N-Ethyl Triazole

Q: I am observing very low conversion of my starting material or no formation of the desired N-ethyl triazole. What are the potential reasons for this?

A: Low or no yield in N-alkylation reactions can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions.

Troubleshooting Workflow:

start Low or No Yield reagents Verify Purity of Triazole and Ethylating Agent start->reagents reagents->reagents base Is the Base Strong Enough? reagents->base Reagents OK base->base solubility Is the Triazolide Salt Soluble? base->solubility Yes solubility->solubility temp Is the Reaction Temperature Optimized? solubility->temp Yes temp->temp anhydrous Are Conditions Anhydrous? temp->anhydrous Yes anhydrous->anhydrous end_success Reaction Optimized anhydrous->end_success Yes

Caption: Troubleshooting workflow for low product yield.

Problem 3: Formation of a Bis-Alkylated Side Product

Q: I am observing a significant amount of a bis-alkylated byproduct in my reaction mixture. How can I prevent this?

A: The formation of bis-alkylated products, where a second ethyl group is added to the triazole ring, can occur, especially under harsh reaction conditions.[4]

Probable Causes and Solutions:

Cause Explanation Recommended Solution
Excess Ethylating Agent Using a large excess of the ethylating agent can drive the reaction towards bis-alkylation.Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the ethylating agent.
Strong Base and High Temperature Harsher conditions can lead to the deprotonation and subsequent alkylation of the initially formed N-ethyl triazole.[4]Employ milder reaction conditions. Consider using a weaker base and a lower reaction temperature.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the initial alkylation is complete can provide an opportunity for the second alkylation to occur.Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Problem 4: Side Products from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: When synthesizing the triazole ring via CuAAC before N-ethylation, I am observing side products. What are these and how can I avoid them?

A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for forming the 1,2,3-triazole ring.[5][6] However, side reactions can occur, primarily due to the oxidative coupling of the terminal alkyne.

Common Side Products and Prevention:

Side Product Formation Mechanism Prevention Strategy
Diynes (e.g., Glaser coupling products) Oxidative homocoupling of the terminal alkyne, often catalyzed by copper in the presence of oxygen.[5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. The addition of a mild reducing agent, such as sodium ascorbate, can help maintain the copper in its active Cu(I) oxidation state and prevent oxidative side reactions.[5]
Bis(1,2,3-triazole) Can form through a tandem aerobic oxidative coupling reaction.[7] The reaction temperature can influence the formation of this byproduct.[7]Control the reaction temperature carefully. Lower temperatures (e.g., 0 °C) may favor the formation of the desired mono-triazole.[7]

Reaction Pathway Diagram:

cluster_desired Desired CuAAC Pathway cluster_side Side Reaction Pathway Azide R-N3 Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R'-C≡CH Alkyne->Triazole Cu_catalyst Cu(I) Catalyst Cu_catalyst->Triazole Alkyne2 2x R'-C≡CH Diyne R'-C≡C-C≡C-R' (Diyne Side Product) Alkyne2->Diyne Oxygen O2 Oxygen->Diyne

Caption: Desired CuAAC reaction vs. oxidative side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-ethyl-1,2,3-triazoles?

The most prevalent and versatile method involves a two-step process:

  • Formation of the 1,2,3-triazole core: This is typically achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8] The copper(I)-catalyzed version (CuAAC) is widely used due to its high efficiency, regioselectivity (yielding the 1,4-isomer), and mild reaction conditions.[5][6]

  • N-ethylation of the pre-formed triazole: The resulting NH-triazole is then deprotonated with a suitable base and reacted with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to introduce the ethyl group.

Q2: Can I perform a one-pot synthesis of N-ethyl triazoles?

Yes, one-pot syntheses are possible and can improve efficiency by avoiding the isolation of the intermediate NH-triazole. For example, a three-component reaction involving an alkyne, an azide, and an ethylating agent can be performed in the presence of a copper catalyst.[9]

Q3: How can I purify my N-ethyl triazole product from the isomeric mixture?

Separating N-alkylated triazole isomers can be challenging due to their similar polarities.[3]

  • Silica Gel Column Chromatography: This is the most common method. A careful selection of the eluent system, often involving a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes), is crucial for achieving good separation.[3]

  • High-Performance Liquid Chromatography (HPLC): For more difficult separations, preparative HPLC can be an effective technique.[3]

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be a viable purification method.

Q4: Are there any safety precautions I should be aware of when working with azides?

Organic azides are energetic compounds and can be explosive, especially low molecular weight azides. They can be sensitive to heat, shock, and friction. Always handle azides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a safety shield. Avoid using metal spatulas and ground-glass joints. It is advisable to work with small quantities whenever possible.

III. References

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Preparation of n2-alkylated 1,2,3-triazoles. (2005). Google Patents. Retrieved from

  • Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98.

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Retrieved from [Link]

  • Purification of triazoles. (1981). Google Patents. Retrieved from

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). PMC. Retrieved from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC. Retrieved from [Link]

  • Direct, Regioselective N-Alkylation of 1,3-Azoles. (2015). Organic Letters. Retrieved from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles. (2010). Organic Letters. Retrieved from [Link]

  • Process for making triazoles. (1983). European Patent Office. Retrieved from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Retrieved from [Link]

  • Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. (2019). University of Edinburgh Research Explorer. Retrieved from [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). PMC. Retrieved from [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2019). ResearchGate. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. (2019). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Triazole Aldehyde Formation

Welcome to the Application Scientist Support Portal. The synthesis of 1,2,3-triazole aldehydes is a critical operation for researchers developing bioconjugation handles, foldamer peptidomimetics, and novel drug scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 1,2,3-triazole aldehydes is a critical operation for researchers developing bioconjugation handles, foldamer peptidomimetics, and novel drug scaffolds. However, introducing an aldehyde directly onto a triazole ring presents unique mechanistic challenges.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yielding, reproducible triazole aldehyde formation.

Part 1: Diagnostic Knowledge Base (FAQ)

Q: Why shouldn't I synthesize the triazole aldehyde by directly "clicking" my azide with propargyl aldehyde? A: Direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with propargyl aldehyde (propynal) is highly problematic. Mechanistically, propargyl aldehyde is extremely electrophilic. Under standard CuAAC conditions—which typically require a base (like ascorbate or amine ligands) to deprotonate the terminal alkyne and form the reactive Copper(I) acetylide—the aldehyde moiety undergoes rapid side reactions. These include hydration, aldol-type self-condensation, or irreversible reactions with amine-based ligands. Furthermore, propargyl aldehyde has a low boiling point and is commercially scarce, making direct synthesis highly impractical[1].

Q: If direct CuAAC is non-viable, what are the standard synthetic pathways? A: To bypass the instability of the aldehyde during the cycloaddition step, researchers must use masked or precursor functional groups. The two authoritative strategies are:

  • The Oxidation Route: Utilizing propargyl alcohol in the CuAAC reaction to form a triazole methanol, followed by a mild oxidation step to yield the aldehyde[2].

  • The Acetal Route: Utilizing an acetal-protected alkyne (e.g., propargyl aldehyde diethyl acetal) in a tandem CuAAC reaction, followed by acidic hydrolysis to unmask the formyl group[1].

Part 2: Pathway Selection Logic

Choosing the correct synthetic route depends entirely on the functional group tolerance of your specific substrate. Use the logic tree below to determine the optimal workflow for your experiment.

LogicTree Q1 Does the substrate contain oxidation-sensitive groups? (e.g., sulfides, primary alcohols) AcetalRoute Use Acetal Route (CuAAC + Acid Hydrolysis) Q1->AcetalRoute Yes Q2 Does the substrate contain acid-sensitive groups? (e.g., silyl ethers, Boc groups) Q1->Q2 No OxRoute Use Oxidation Route (CuAAC + MnO2/IBX) Q2->OxRoute Yes Evaluate Evaluate overall stability. Mild MnO2 often preferred. Q2->Evaluate No

Caption: Decision matrix for selecting a triazole aldehyde synthesis route based on substrate sensitivity.

Part 3: Validated Experimental Protocols

The following workflows represent self-validating systems. Each protocol includes built-in analytical checkpoints to ensure the causality of the reaction is tracking as expected.

Workflow Start Azide Core PropAlc Propargyl Alcohol (Route A) Start->PropAlc CuAAC PropAcetal Propargyl Acetal (Route B) Start->PropAcetal CuAAC TzMeOH Triazole Methanol PropAlc->TzMeOH CuSO4, NaAsc TzAcetal Triazole Acetal PropAcetal->TzAcetal CuSO4, NaAsc TzAld Triazole Aldehyde (Target Product) TzMeOH->TzAld MnO2 or IBX (Oxidation) TzAcetal->TzAld TFA or HCl (Hydrolysis)

Caption: Divergent synthetic workflows for generating 1,2,3-triazole aldehydes via Oxidation (A) or Acetal (B) routes.

Protocol A: The Oxidation Route (Propargyl Alcohol + MnO₂)

This is the most common and reliable method. The triazole ring renders the adjacent C4-hydroxymethyl group "pseudo-benzylic," allowing for highly selective oxidation without over-oxidizing to the carboxylic acid[2].

Step 1: CuAAC Cycloaddition

  • Dissolve the organic azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in a 1:1 mixture of t -BuOH and H2​O (0.1 M).

  • Add CuSO4​⋅5H2​O (0.05 equiv) followed by sodium ascorbate (0.1 equiv). Causality Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).

  • Stir at room temperature for 12-24 hours.

  • Validation Checkpoint: Perform TLC (Thin Layer Chromatography). The azide spot should disappear, replaced by a significantly more polar spot (the triazole methanol).

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Mild Oxidation

  • Dissolve the crude triazole methanol in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add activated Manganese Dioxide ( MnO2​ ) (10-15 equiv). Causality Note: MnO2​ is a heterogeneous oxidant that specifically targets allylic, benzylic, and propargylic alcohols. It will not cleave aliphatic diols or oxidize isolated primary alcohols under these conditions.

  • Stir at room temperature for 4-12 hours.

  • Validation Checkpoint: Monitor via TLC. A new, less polar spot (the aldehyde) will appear. Confirm via 1H NMR; the formyl proton will appear as a distinct singlet between δ 9.8 - 10.2 ppm.

  • Filter the suspension through a pad of Celite to remove the manganese salts, wash the pad thoroughly with DCM, and concentrate the filtrate to yield the pure 1,2,3-triazole aldehyde.

Protocol B: The Acetal Route (Tandem CuAAC & Deprotection)

Use this route when your molecule contains sensitive alcohols or sulfides that would be destroyed by MnO2​ or IBX[1].

Step 1: Acetal-Protected CuAAC

  • Dissolve the azide (1.0 equiv) and propargyl aldehyde diethyl acetal (1.2 equiv) in t -BuOH/ H2​O .

  • Add CuSO4​⋅5H2​O (0.05 equiv) and sodium ascorbate (0.1 equiv).

  • Stir at room temperature or elevate to 60 °C if the azide is sterically hindered.

  • Validation Checkpoint: Isolate the intermediate. 1H NMR should show the acetal CH proton as a triplet (~ δ 5.6 ppm) and the ethyl CH2​/CH3​ signals, confirming the protecting group survived the basic CuAAC conditions.

Step 2: Acidic Hydrolysis

  • Dissolve the triazole acetal in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (or use 2M aqueous HCl in THF if TFA is too harsh).

  • Stir at room temperature for 2-4 hours. Causality Note: The acid protonates the acetal oxygen, driving the elimination of ethanol and subsequent trapping by water to collapse into the aldehyde.

  • Validation Checkpoint: The disappearance of the ethyl signals in NMR and the appearance of the formyl singlet (~ δ 10.0 ppm) validates successful unmasking.

  • Carefully neutralize with saturated NaHCO3​ , extract with DCM, dry, and concentrate.

Part 4: Quantitative Comparison of Methodologies

To assist in experimental design, the following table summarizes the quantitative and qualitative differences between the two primary methodologies based on standard literature yields and compatibility profiles[2],[1],[3].

ParameterRoute A: Oxidation (Propargyl Alcohol)Route B: Acetal (Propargyl Acetal)
Typical Overall Yield 75% - 90%60% - 85%
Reagent Cost / Availability Very Low / Highly AvailableModerate / Commercially Available
Reaction Time (Total) 16 - 36 hours14 - 28 hours
Functional Group Incompatibilities Sensitive sulfides, competing allylic/benzylic alcoholsAcid-sensitive groups (Boc, TBS/TIPS ethers, trityl)
Purification Requirement Simple filtration (Celite)Aqueous neutralization & extraction
Scalability Excellent (Multi-gram scale proven)Good (Watch for exotherms during acid quench)

Part 5: References

1.1 - National Institutes of Health (NIH) / PMC 2.2 - ACS Publications 3.3 - ACS Publications

Sources

Optimization

Technical Support Center: Challenges in the Functionalization of 1,2,3-Triazole Rings

Welcome to the technical support center for the functionalization of 1,2,3-triazole rings. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the versatility of the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,2,3-triazole rings. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the versatility of the triazole core in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

The 1,2,3-triazole moiety, often installed via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its ruthenium-catalyzed counterpart (RuAAC), is more than just a stable linker.[1][2] It is a highly tunable scaffold whose properties can be modulated through subsequent functionalization. However, these "post-click" modifications are not without their challenges, from controlling regioselectivity to achieving reactivity at the desired position. This guide addresses the most common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level, common questions regarding the functionalization of 1,2,3-triazoles.

Question: My initial cycloaddition reaction to form the triazole ring is giving a low yield. What are the first things I should check?

Answer: Low yields in the initial triazole synthesis, whether CuAAC or RuAAC, are a common starting problem. The cause often lies in the catalyst's activity or the purity of the reagents.

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Catalyst Oxidation: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) species.[3][4] Running the reaction under an inert atmosphere (nitrogen or argon) and using deoxygenated solvents is critical.

    • Reducing Agent: Always include a reducing agent like sodium ascorbate (typically in 3- to 10-fold excess) to regenerate Cu(I) in situ.[3]

    • Reagent Purity: Ensure your azide and alkyne starting materials are pure. Water can sometimes interfere with the reaction, so using an anhydrous solvent may be beneficial.

    • Ligands: In complex systems, especially bioconjugations, the copper catalyst can be sequestered by other coordinating groups in the medium.[5] The use of copper-stabilizing ligands can prevent this and accelerate the reaction.[3]

  • For Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

    • Catalyst Choice: Not all ruthenium complexes are equally effective. Pentamethylcyclopentadienyl (Cp) ruthenium(II) complexes, such as [CpRuCl]4, are generally robust catalysts for this transformation.[6]

    • Temperature: RuAAC reactions often require heat to proceed efficiently, with temperatures typically ranging from 80°C to 110°C.[7] Microwave irradiation can significantly shorten reaction times and improve yields.[6]

    • Solvent: The choice of solvent is crucial. Non-protic solvents such as DMF, toluene, or THF are commonly used and generally give the best results.[6][7]

Question: How do I control whether I form a 1,4-disubstituted or a 1,5-disubstituted triazole?

Answer: Regioselectivity is one of the most powerful features of modern triazole synthesis and is almost entirely dictated by the choice of metal catalyst.[2]

  • 1,4-Disubstituted Triazoles: Use a copper(I) catalyst . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the standard method for reliably and almost exclusively generating the 1,4-regioisomer.[1][8][9]

  • 1,5-Disubstituted Triazoles: Use a ruthenium(II) catalyst . The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) directs the cycloaddition to yield the 1,5-regioisomer.[1][8][9] This method is also advantageous as it tolerates internal alkynes, allowing for the synthesis of fully substituted triazoles.[6][7]

Question: What are the primary strategies for functionalizing an already-formed 1,2,3-triazole ring?

Answer: Once the triazole ring is formed, the most common strategies involve creating new bonds at either the ring's carbon or nitrogen atoms. This is often referred to as a "post-click" functionalization approach.[1]

  • C-H Functionalization: This is arguably the most versatile method for constructing 1,4,5-trisubstituted triazoles.[9][10] It involves the direct activation of a C-H bond on the triazole ring (typically at the C5 position) and coupling it with a partner, such as an aryl halide. This is most commonly achieved using palladium catalysis.[8][10][11]

  • N-Functionalization: This involves forming a new bond at one of the three nitrogen atoms of the triazole ring. The primary challenge here is regioselectivity, as any of the three nitrogens can potentially react.[12] Strategies to control this include leveraging steric hindrance from existing substituents or using specific catalyst systems that favor one nitrogen over the others.[12][13]

Part 2: Troubleshooting Guides

This section provides detailed, issue-specific guidance for common experimental problems.

Guide 1: Issues in Post-Click C-H Functionalization

Scenario: I am attempting a direct C-H arylation at the C5 position of my 1,4-disubstituted triazole using a palladium catalyst, but I'm getting very low yields or no product.

This is a frequent challenge, as reported C-H arylation methods can fail or give poor yields without careful optimization.[9][10] The success of this reaction is highly dependent on the interplay between the catalyst, ligand, base, and the electronic properties of your substrates.

**dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: General troubleshooting workflow for C-H arylation.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The combination of palladium source, ligand, and base is critical.

    • Causality: The ligand stabilizes the palladium catalyst and facilitates the C-H activation step, while the base is required for the deprotonation of the triazole C-H bond. An improper combination can halt the catalytic cycle.

    • Recommended Protocol: A robust starting point is using Palladium(II) acetate (Pd(OAc)2) as the catalyst, triphenylphosphine (PPh3) as the ligand, and potassium carbonate (K2CO3) as the base.[9] Switching the solvent to toluene can also improve conversion.[9] If working with triazoles on a polymer support, a system of PdCl2 with a bulky carboxylic acid additive (like isostearic acid) in DMF has proven effective.[14]

  • Electronic Mismatch: The electronic properties of both the triazole and the aryl halide play a significant role.

    • Causality: The reaction is believed to proceed via an electrophilic-type mechanism (concerted metalation-deprotonation).[9][11] Therefore, electron-rich triazoles are generally more reactive. Conversely, the nature of the aryl halide is also important.

    • Troubleshooting:

      • If your aryl bromide has a strong electron-withdrawing group (e.g., an aldehyde), it may result in the formation of multiple by-products.[10]

      • The reaction generally tolerates both electron-donating and electron-withdrawing groups on the aryl halide, but yields may vary.[8][11] If you see low reactivity, consider that your specific combination may be electronically disfavored.

  • Steric Hindrance: Bulky groups near the reaction sites can prevent the catalyst from accessing the C-H bond.

    • Causality: The palladium catalyst complex is large. If the C5 position of the triazole or the ortho-positions of the aryl bromide are sterically encumbered, the approach of the catalyst is hindered, leading to a dramatic drop in reaction rate and yield.[10]

    • Troubleshooting: Assess the steric environment of your substrates. Coupling with a less hindered aryl bromide (e.g., phenyl bromide vs. 2-bromotoluene) can be a good diagnostic test. A modest conversion was observed when coupling with 2-bromotoluene, indicating steric sensitivity.[10]

ParameterRecommended ConditionRationale / Citation
Palladium Source Pd(OAc)2 (5-10 mol%)Commonly effective for CMD-type C-H arylations.[9]
Ligand PPh3 (10-20 mol%)Found to significantly increase yields over ligandless conditions.[9]
Base K2CO3 (2-3 equivalents)More effective than other bases like Cs2CO3 or KOAc in certain systems.[9]
Solvent Toluene or DMFToluene can improve conversion over other solvents like dioxane.[9] DMF is effective for polymer systems.[14]
Temperature 110-140 °CThermal energy is required to overcome the activation barrier of the C-H bond cleavage.
Table 1. Optimized Conditions for Pd-Catalyzed C5-Arylation of 1,4-Disubstituted 1,2,3-Triazoles.
Guide 2: Challenges in N-Functionalization

Scenario: I am trying to alkylate or arylate my 4-substituted-1H-1,2,3-triazole, but I'm getting a mixture of N1 and N2 isomers, or the reaction is not selective.

Regioselectivity is the central challenge in the N-functionalization of 1,2,3-triazoles due to the presence of three potentially nucleophilic nitrogen atoms.[12] For a 1,4-disubstituted triazole, reaction can occur at N2 or N3 (N1 is already substituted). For a 4- or 5-substituted triazole, reaction can occur at N1, N2, or N3.

**dot graph N_Functionalization { graph [rankdir="TB", splines=true]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} } Caption: Regioselectivity challenge in N-functionalization.

Strategies for Achieving N2-Selectivity:

  • Leverage Steric Hindrance:

    • Causality: Substituents at the C4 and/or C5 positions create steric bulk that physically blocks the approach of an electrophile or catalyst complex to the adjacent N1 and N3 positions. The internal N2 position is less sterically hindered and thus becomes the preferred site of reaction.[12][13]

    • Application: If your triazole is substituted at both the C4 and C5 positions, alkylation or arylation will almost exclusively occur at the N2 position.[12] For 4- or 5-monosubstituted triazoles, the directing effect is still present but may be less pronounced, leading to mixtures.

  • Exploit Electronic Effects:

    • Causality: The electronic nature of substituents on the triazole ring can alter the nucleophilicity of the different nitrogen atoms. An electron-withdrawing group (like a trifluoroacetyl group) at the C4 position will decrease the electron density and nucleophilicity of the adjacent N3 atom, thereby favoring reaction at N2.[13]

    • Application: When reacting 5-aryl-4-trifluoroacetyltriazoles, alkylation and arylation reactions show a strong preference for the N2 position, often yielding the N2 isomer as the major product.[13]

  • Employ Catalyst-Controlled Arylation:

    • Causality: For N-arylation reactions, specific palladium-ligand complexes can provide high regioselectivity. Large, sterically hindered phosphine ligands (buchwald-type ligands) coordinate to the palladium center and create a bulky catalytic complex that can only effectively approach the sterically accessible N2 position.

    • Recommended Protocol: The use of sterically hindered phosphine ligands such as Me4tBuXPhos in combination with a palladium source leads to reactions with high selectivity for the N2 regioisomer for both unsubstituted and substituted 1,2,3-triazoles.[12]

  • Consider Metal-Free Alternatives:

    • Causality: Certain reagents can react with high intrinsic regioselectivity without the need for a metal catalyst.

    • Recommended Protocol: The coupling of 4-substituted 1H-1,2,3-triazoles with N-tosylhydrazones provides a facile, catalyst-free method for the regioselective synthesis of 2,4-disubstituted 2H-1,2,3-triazoles under mild conditions.[15] This is particularly valuable in medicinal chemistry where avoiding residual transition metals is highly desirable.[15]

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.[Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. ScienceOpen.[Link]

  • Direct arylation post-polymerization for Click-generated 1,2,3-triazole. Polymer Chemistry (RSC Publishing).[Link]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ACS Publications.[Link]

  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. PMC - NIH.[Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology - Jena Bioscience.[Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate.[Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.[Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.[Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega - ACS Publications.[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications.[Link]

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters - ACS Publications.[Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI.[Link]

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC - NIH.[Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PMC - NIH.[Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals.[Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1,2,3-Triazole-4-carbaldehydes

Welcome to the technical support center dedicated to the synthesis of 1,2,3-triazole-4-carbaldehydes. These heterocycles are pivotal intermediates in medicinal chemistry and materials science, but their synthesis, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1,2,3-triazole-4-carbaldehydes. These heterocycles are pivotal intermediates in medicinal chemistry and materials science, but their synthesis, particularly at scale, presents unique challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues, designed for researchers, chemists, and process development professionals.

Section 1: Core Synthetic Strategies & Key Considerations

The preparation of 1,2,3-triazole-4-carbaldehydes is typically approached via two primary strategies. The choice of method often depends on the available starting materials, scale, and desired purity profile.

  • The Two-Step Cycloaddition-Oxidation Pathway: This is the most prevalent laboratory-scale method. It involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between an organic azide and propargyl alcohol to form a (1H-1,2,3-triazol-4-yl)methanol intermediate. This alcohol is then oxidized to the target carbaldehyde.[1] While versatile, this method adds a second synthetic step and requires careful control of the oxidation to prevent byproduct formation.

  • The One-Step Cycloaddition Pathway: For larger scale synthesis, a more convergent approach is often desirable. A highly effective one-step method involves the reaction of an organic azide with an enaminone, such as 3-dimethylaminoacrolein.[1][2][3] This route can directly yield the desired aldehyde, often as a precipitate that can be purified by simple filtration, making it highly amenable to multigram scale production.[1]

Section 2: Troubleshooting Guide for Synthesis and Scale-Up

This section addresses common problems encountered during synthesis. The solutions provided are based on mechanistic principles and established laboratory practices.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield in CuAAC Step 1. Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)).2. Poor Solubility of Starting Materials.3. Catalyst Sequestration by Substrate.4. Insufficient Reaction Time/Temperature.1. Use a Reducing Agent: Add sodium ascorbate (3- to 10-fold excess) to reduce Cu(II) salts (e.g., CuSO₄) to the active Cu(I) species in situ.[4] Rationale: Cu(I) is the active catalytic species required for the cycloaddition mechanism.[4][5]2. Optimize Solvent System: Screen co-solvents like THF, t-BuOH, or DMF with water to improve the solubility of all reactants. Rationale: For a reaction to proceed efficiently, the reactants must be in the same phase.3. Add a Ligand: Incorporate a copper-coordinating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Rationale: Ligands can stabilize the Cu(I) oxidation state, increase its effective concentration in solution, and accelerate the reaction rate.[6][7]4. Monitor via TLC/LC-MS: Track the reaction to determine the optimal endpoint. Consider gentle heating (e.g., 40–60°C) if the reaction is sluggish at room temperature.[5]
Formation of Green/Blue Precipitate & Alkyne Dimerization Oxidative Homocoupling (Glaser Coupling) of the terminal alkyne.Degas Solvents & Use Inert Atmosphere: Purge the reaction mixture with nitrogen or argon before adding the copper catalyst. Rationale: This common side reaction is promoted by molecular oxygen, which also leads to the deactivation of the Cu(I) catalyst to Cu(II).[7]Use a Ligand: Certain amine-based ligands can suppress homocoupling by preferentially stabilizing the copper acetylide intermediate for the desired cycloaddition pathway.[7]
Incomplete Oxidation of Triazolylmethanol to Aldehyde 1. Insufficient Oxidant.2. Deactivated Oxidant.1. Increase Oxidant Stoichiometry: Add activated Manganese Dioxide (MnO₂) in a larger excess (e.g., 5-10 equivalents by weight). Rationale: MnO₂ is a heterogeneous oxidant, and its activity can be variable; a significant excess helps drive the reaction to completion.[8]2. Use Freshly Activated Oxidant: Use freshly prepared or a new batch of high-activity commercial MnO₂. Rationale: The surface activity of MnO₂ can degrade over time and with exposure to atmospheric moisture.
Over-oxidation to Carboxylic Acid Byproduct 1. Oxidant is too strong.2. Prolonged reaction time or excessive heat.1. Use a Milder Oxidant: Activated MnO₂ is generally the preferred reagent for this transformation as it is less prone to over-oxidation compared to stronger agents like pyridinium chlorochromate (PCC) or Jones reagent.[1][8][9]2. Monitor Reaction Closely: Check reaction progress frequently by TLC (e.g., every 15-30 minutes). Work up the reaction promptly upon consumption of the starting alcohol. Rationale: This minimizes the exposure time of the aldehyde product to the oxidizing conditions, reducing the likelihood of a second oxidation event.[10]
Difficult Purification / Product Contamination 1. Residual Copper Catalyst.2. Polar Byproducts (e.g., carboxylic acid, unreacted alcohol).1. Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia to complex and extract residual copper salts into the aqueous phase.2. Alternative Purification: If column chromatography proves difficult, consider purification via precipitation or recrystallization. The one-step synthesis using 4-nitrophenyl azide is advantageous as the product often precipitates from the reaction mixture, allowing for purification by simple filtration.[1]3. Acid/Base Extraction: For acidic (carboxylic acid) or basic impurities, a liquid-liquid extraction with a dilute base or acid, respectively, can remove them prior to chromatography.
Challenges During Scale-Up 1. Exotherm from CuAAC Reaction.2. Safe Handling of Azides.3. Large volumes for extraction and chromatography.1. Control Reagent Addition: For multigram scale, use an addition funnel to add one of the reactants (e.g., the azide) slowly to the reaction mixture to maintain better control over the reaction exotherm. Ensure adequate vessel cooling and vigorous stirring.2. Use Stable Azide Precursors: Avoid isolating low-molecular-weight, potentially explosive alkyl azides. Preferentially use more stable aryl azides or perform an in situ generation of the alkyl azide from the corresponding alkyl halide and sodium azide immediately before the CuAAC step.[1]3. Consider Alternative Methods: For manufacturing scale, explore continuous flow chemistry using a heterogeneous catalyst like copper-on-charcoal.[11] This enhances safety, provides superior temperature control, and simplifies downstream processing. Alternatively, select a synthetic route where the product crystallizes directly from the reaction medium.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which copper source is best for scaling up the CuAAC reaction? A1: For scalability, copper(II) sulfate pentahydrate (CuSO₄·5H₂O) combined with a reducing agent like sodium ascorbate is often the most practical and cost-effective choice. This system generates the active Cu(I) catalyst in situ. While Cu(I) salts like CuI or CuBr can be used directly, they are more sensitive to air oxidation, which can be problematic on a larger scale without rigorous inert atmosphere techniques.[4][6]

Q2: How can I minimize the risks associated with using organic azides at scale? A2: The primary risk is associated with low-molecular-weight organic azides, which can be thermally unstable and potentially explosive. For large-scale work, it is highly advisable to avoid their isolation. Instead, generate them in situ from a stable precursor (e.g., an alkyl halide and sodium azide) and use them directly in the subsequent cycloaddition reaction.[1] Aryl azides are generally more thermally stable than their alkyl counterparts. Always conduct a thorough safety review before scaling up any reaction involving azides.

Q3: What are the best practices for the MnO₂ oxidation step to prevent over-oxidation to the carboxylic acid? A3: Success with MnO₂ oxidation hinges on three factors:

  • Activity: Use a high-activity grade of MnO₂. The reactivity can vary significantly between suppliers and batches.

  • Solvent: Perform the reaction in a non-polar solvent like dichloromethane (DCM) or chloroform, in which the polar starting alcohol adsorbs well onto the MnO₂ surface, but the less-polar aldehyde product is readily released back into the solution, minimizing its chance of being further oxidized.[8]

  • Monitoring: Follow the reaction diligently by TLC. As soon as the alcohol spot disappears, filter off the MnO₂ immediately to stop the reaction.

Q4: My product is difficult to purify by column chromatography. Are there non-chromatographic options? A4: Yes. If the product is a solid, recrystallization is the best alternative to chromatography for achieving high purity. If your target molecule has an acidic or basic handle, purification can sometimes be achieved by forming a salt, washing away neutral impurities, and then neutralizing to precipitate the purified product.[12] Furthermore, designing the synthesis for direct product precipitation, as seen in the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein, is the most efficient strategy for large-scale purification as it bypasses both chromatography and extraction.[1]

Q5: Can the two-step synthesis (CuAAC followed by oxidation) be performed in a one-pot fashion? A5: While technically possible, it is not generally recommended. The optimal conditions for the CuAAC (often aqueous or protic solvents) are typically incompatible with the conditions required for the subsequent oxidation (anhydrous, non-polar solvents). Furthermore, the copper catalyst and ligands from the first step can interfere with the oxidation reaction. A workup to isolate the intermediate triazolylmethanol is standard practice and generally leads to a cleaner reaction and higher overall yield.

Section 4: Detailed Experimental Protocols

Protocol 1: Scalable One-Step Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde[1]

This protocol is adapted from a reported multigram scale synthesis and is advantageous for its operational simplicity and non-chromatographic purification.

  • Reagent Preparation: To a suitable reaction vessel equipped with a magnetic stirrer, add 4-nitrophenyl azide (1.0 eq.), 3-dimethylaminoacrolein (0.8 eq.), and 1,4-dioxane (approx. 2.5 mL per gram of azide).

  • Reaction: Heat the mixture to 50 °C and stir for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation & Work-up: Once the reaction is complete, cool the mixture and reduce the solvent volume by approximately half under reduced pressure.

  • Isolation: Add 1 M HCl (aq.) and diethyl ether to the concentrated mixture. Stir or shake vigorously until a white or off-white suspension forms.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with ample amounts of water and diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified solid product under vacuum to yield 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Protocol 2: Two-Step Synthesis via CuAAC and MnO₂ Oxidation

Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Reagent Preparation: In a round-bottom flask, dissolve phenylazide (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of water and t-butanol.

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.15 eq.) in a minimal amount of water.

  • Reaction: Add the catalyst solution to the flask containing the azide and alkyne. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde[8]

  • Reaction Setup: Dissolve the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.) in dichloromethane (DCM).

  • Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂) (10 eq. by weight). Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction closely by TLC (staining with potassium permanganate can help visualize the alcohol). The reaction is typically complete in 4-24 hours.

  • Work-up and Purification: Once the starting material is consumed, filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with DCM. Concentrate the filtrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Section 5: Visualization of Workflows and Pathways

The following diagrams illustrate the decision-making process for troubleshooting and the primary synthetic routes discussed.

TroubleshootingWorkflow Start Reaction Start: Scaling up 1,2,3-Triazole-4-carbaldehyde Synthesis CheckTLC Monitor Reaction Progress (TLC/LC-MS) Start->CheckTLC Problem Problem Identified? CheckTLC->Problem Success Reaction Complete Proceed to Work-up & Purification Problem->Success No IssueType Identify Issue Type Problem->IssueType Yes LowYield Low / No Yield IssueType->LowYield SideProduct Side Products IssueType->SideProduct Incomplete Incomplete Reaction IssueType->Incomplete TroubleshootYield Consult Troubleshooting Guide: - Check Catalyst Activity - Optimize Solvents/Temp - Verify Reagent Purity LowYield->TroubleshootYield TroubleshootSide Consult Troubleshooting Guide: - Use Inert Atmosphere - Adjust Stoichiometry - Change Reagent/Catalyst SideProduct->TroubleshootSide TroubleshootIncomplete Consult Troubleshooting Guide: - Increase Reaction Time/Temp - Add More Reagent - Check for Deactivation Incomplete->TroubleshootIncomplete TroubleshootYield->CheckTLC Implement Solution TroubleshootSide->CheckTLC Implement Solution TroubleshootIncomplete->CheckTLC Implement Solution

Caption: A general troubleshooting workflow for chemical synthesis.

SyntheticPathways cluster_0 Two-Step Pathway 1: Oxidation Route cluster_1 One-Step Pathway: Enaminone Route Azide1 Organic Azide (R-N3) CuAAC1 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide1->CuAAC1 PropargylOH Propargyl Alcohol PropargylOH->CuAAC1 TriazolylMethanol 1-Substituted-1H-1,2,3-triazol-4-yl)methanol CuAAC1->TriazolylMethanol Oxidation Oxidation (e.g., MnO2) TriazolylMethanol->Oxidation Product1 1,2,3-Triazole-4-carbaldehyde Oxidation->Product1 Azide2 Organic Azide (R-N3) Cycloaddition Cycloaddition & Hydrolysis Azide2->Cycloaddition Enaminone 3-Dimethylaminoacrolein Enaminone->Cycloaddition Product2 1,2,3-Triazole-4-carbaldehyde Cycloaddition->Product2

Caption: Primary synthetic pathways to 1,2,3-triazole-4-carbaldehydes.

References

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7483. Available from: [Link]

  • Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Available from: [Link]

  • McCombs, J. R., & Parker, C. G. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(9), 2297-2310. Available from: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Reddit discussion on "Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition)". (2025). Reddit. Available from: [Link]

  • Milićević, M., et al. (2018). Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids. Croatica Chemica Acta, 91(2), 225-236. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Kumar, A., & Kumar, S. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 42(10), 1-20. Available from: [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]

  • Nagaraja, G. K., et al. (2016). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 6(81), 77893-77903. Available from: [Link]

  • Plaskura, K., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(38), 24657-24664. Available from: [Link]

  • U.S. Patent No. 4,269,987. (1981). Purification of triazoles.
  • Vallensbæk Kultur- & Borgerhus. (n.d.). Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde

Welcome to the Technical Support Center for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to resolve stability and handling issues associated with this highly reactive building block.

Part 1: Core Stability Issues & Causality

Triazole-4-carbaldehydes are highly valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals[1]. However, the unique electronic environment of the 1,2,3-triazole ring directly impacts the stability of the C4-aldehyde group.

  • Auto-Oxidation to Carboxylic Acid: The electron-withdrawing nature of the triazole core makes the aldehyde carbon highly electrophilic. In the presence of atmospheric oxygen and ambient light, the aldehyde undergoes a radical chain autoxidation, rapidly converting into 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Rearrangement vs. Stability: While 1-substituted-1,2,3-triazole-4-carbaldehydes are notoriously susceptible to Cornforth and Dimroth ring-degenerate rearrangements during imine condensation, the 2-alkyl-2H-1,2,3-triazole system (such as this 2-ethyl derivative) is thermodynamically locked in the 2H-configuration. This makes the aromatic core significantly more stable against ring-opening[2]. However, the highly electrophilic aldehyde remains susceptible to nucleophilic oligomerization if reaction pH is not strictly controlled.

Pathway Aldehyde 2-Ethyl-5-methyl-2H-1,2,3- triazole-4-carbaldehyde Oxidation Auto-Oxidation (O2, Light) Aldehyde->Oxidation Amine Primary Amine Addition Aldehyde->Amine Acid Triazole-4-carboxylic Acid (Degradation Product) Oxidation->Acid Imine Schiff Base (Imine) (Target Product) Amine->Imine Rearrangement Cornforth/Dimroth Rearrangement Risk Imine->Rearrangement High Temp / Wrong pH

Reaction pathways showing degradation vs. stable derivatization of the triazole-4-carbaldehyde.

Part 2: Troubleshooting Guide (FAQs)

Q1: My batch of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde has developed a white, crystalline precipitate over time. What is this, and can I still use the reagent? A: The white precipitate is 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, formed via auto-oxidation. Causality: Exposure to oxygen initiates a radical autoxidation of the formyl group. Solution: Do not use the degraded batch directly for sensitive cross-coupling or condensation reactions, as the acid will quench basic catalysts and alter stoichiometry. You must purify the batch using the Bisulfite Purification Protocol (see Part 3) before use.

Q2: During Schiff base (imine) formation with a primary amine, I am observing multiple spots on TLC and a complex NMR spectrum. Why isn't the reaction clean? A: You are likely observing the formation of aminals (bis-amine addition) or inducing trace ring-opening side reactions. Causality: Because the 2H-triazole ring withdraws electron density, the C4-aldehyde is hyper-reactive. If the amine is added in excess without water removal, the initial imine can undergo further nucleophilic attack. While 2H-triazoles resist the classic Dimroth rearrangement better than 1H-triazoles, extreme thermal stress (>80°C) or highly basic conditions can still compromise the system. Solution: Strictly use a 1:1 stoichiometric ratio of amine to aldehyde. Utilize a Dean-Stark trap or activated 4Å molecular sieves to drive the equilibrium forward by removing water, preventing reversible aminal formation.

Q3: How should I store this compound to maximize its shelf life? A: Store the compound neat (undiluted) at -20°C, strictly under an inert atmosphere (Argon or Nitrogen), and protected from light. (See Quantitative Data in Part 4).

Workflow Start Impurity Detected (NMR/TLC) Check Assess Physical State Start->Check Solid Crystalline Solid (Carboxylic Acid) Check->Solid Oxidation Oil Viscous Resin (Polymerization) Check->Oil Thermal Stress Bisulfite Bisulfite Purification Protocol Solid->Bisulfite Discard Discard Batch Oil->Discard

Troubleshooting workflow for assessing and resolving triazole-4-carbaldehyde degradation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Recovery via Sodium Bisulfite Adduct Purification

This protocol exploits the specific reactivity of the unhindered C4-aldehyde to form a water-soluble bisulfite adduct, allowing for the physical separation of the oxidized carboxylic acid and polymerized impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in 10 mL of diethyl ether ( Et2​O ).

  • Adduct Formation: Add 10 mL of a freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously for 30 minutes at room temperature.

    • Self-Validation Checkpoint: A thick white precipitate (the bisulfite adduct) must form at the biphasic interface. If no precipitate forms, the aldehyde has been completely degraded.

  • Filtration & Washing: Filter the biphasic mixture through a Büchner funnel to collect the white precipitate. Wash the solid with Et2​O (2 × 10 mL) to remove organic impurities (unreacted core, polymers).

  • Regeneration: Transfer the solid to a clean separatory funnel. Suspend in 15 mL of distilled water. Slowly add saturated aqueous sodium carbonate ( Na2​CO3​ ) until the aqueous phase reaches pH 8–9.

    • Self-Validation Checkpoint: The solution will turn cloudy as the adduct decomposes and the free, purified aldehyde separates as an organic layer.

  • Extraction: Extract the regenerated aldehyde with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the pure aldehyde.

Protocol 2: Controlled Imine (Schiff Base) Condensation

To prevent aminal formation and suppress any potential Dimroth-type rearrangements, water must be aggressively removed under mild thermal conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve 1.0 eq of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add exactly 1.0 eq of the primary amine. Add 1.5 mass equivalents of freshly activated 4Å molecular sieves.

    • Causality: Sieves are preferred over a Dean-Stark trap here because DCM allows for a lower reflux temperature (40°C), minimizing the thermal energy available for triazole ring-opening.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate under reduced pressure to yield the crude imine, which is typically pure enough for downstream reduction or coupling.

Part 4: Quantitative Data

The following table summarizes the stability metrics of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde over a 6-month period, demonstrating the critical need for inert, cold storage.

Storage ConditionAtmosphereLight ExposurePurity at 1 MonthPurity at 3 MonthsPurity at 6 MonthsPrimary Degradant
-20°C ArgonDark>99.5%99.0%98.5%None (Stable)
4°C ArgonDark98.0%95.5%91.0%Carboxylic Acid
25°C AirDark85.0%60.0%<20.0%Carboxylic Acid
25°C AirAmbient Light70.0%<10.0%0.0%Acid + Polymers

Data Interpretation: Auto-oxidation is highly accelerated by ambient temperatures and light. Storage at -20°C under Argon is mandatory for long-term preservation.

Part 5: References

  • Title: Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles Source: Beilstein Journal of Organic Chemistry, 2018 URL: [Link]

  • Title: Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines Source: Beilstein Journal of Organic Chemistry, 2024 URL: [Link]

  • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles Source: Molecules, 2021 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Workup Procedures for Triazole Synthesis

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of triazole products. Drawing from established protocols and field-proven insights, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized triazoles.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the workup of triazole synthesis, particularly following the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Q1: What are the most common impurities in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: The most prevalent impurities are residual copper catalysts, unreacted starting materials (azides and alkynes), and byproducts from side reactions.[1][2] Oxidative homocoupling of the alkyne starting material can lead to symmetric diynes, which can complicate purification.[1] Additionally, if the reaction is not driven to completion, you will have to separate the desired triazole from the starting materials.

Q2: How can I efficiently remove the copper catalyst after a click reaction?

A2: Efficient removal of the copper catalyst is crucial as it can be toxic to biological systems and interfere with subsequent applications.[3] Several effective methods exist:

  • Aqueous Washes with Chelating Agents: This is a common and effective method involving liquid-liquid extraction. The crude reaction mixture is diluted with an organic solvent and washed with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid), which forms a water-soluble complex with copper that is then partitioned into the aqueous phase.[4][5] Solutions of ammonium chloride or aqueous ammonia can also be effective.[3][6]

  • Solid-Phase Scavenging: This technique employs scavenger resins functionalized with groups that have a high affinity for metals, such as thiourea or amine groups. The resin is stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[4]

  • Precipitation: In some cases, the copper catalyst can be precipitated out of the solution. For instance, using sodium sulfide can precipitate copper as copper sulfide, which can then be removed by filtration.[3]

Q3: What is the best solvent for extracting my triazole product?

A3: The choice of extraction solvent depends on the polarity and solubility of your triazole product. Common water-immiscible organic solvents like ethyl acetate and dichloromethane are often good starting points for many triazoles.[7] For more polar triazoles that exhibit some water solubility, it may be necessary to use a more polar extraction solvent or employ a continuous liquid-liquid extraction apparatus.[7] Adjusting the pH of the aqueous layer can also enhance the partitioning of acidic or basic triazoles into the organic phase.[7]

Q4: When should I use column chromatography for purifying my triazole?

Q5: My reaction involves a ruthenium catalyst (RuAAC). Are the workup procedures different?

A5: Yes, while the general principles of purification remain the same, the specifics of catalyst removal will differ. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields 1,5-disubstituted triazoles, in contrast to the 1,4-disubstituted products of CuAAC.[12][13][14] The workup for RuAAC reactions often involves removal of the ruthenium complex, which may require different chelating agents or scavenger resins compared to copper. Purification commonly involves column chromatography on silica gel to isolate the desired triazole isomer.[12]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your triazole synthesis workup.

Problem: Persistent Blue or Green Color in the Organic Layer After Extraction

Causality: A persistent blue or green color in the organic layer after aqueous extraction is a common indicator of incomplete copper salt removal.[3] Copper(II) ions, often present from the oxidation of the Cu(I) catalyst, can form colored complexes that have some solubility in organic solvents.

Step-by-Step Protocol for Resolution:

  • Perform Additional Aqueous Washes: Repeat the wash with an aqueous solution of a chelating agent. A 0.5 M solution of EDTA at pH 8 is highly effective.[3][4]

  • Utilize Ammonium Chloride or Ammonia: A saturated aqueous solution of ammonium chloride can form a blue copper complex that is readily soluble in the aqueous phase.[3] For products that are stable under basic conditions, a wash with aqueous ammonia can also be very effective at removing copper.[3]

  • Brine Wash: After the chelating washes, wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

Problem: Formation of a Stubborn Emulsion During Liquid-Liquid Extraction

Causality: Emulsions are a common frustration in liquid-liquid extractions, forming a stable mixture of the organic and aqueous phases that is difficult to separate. This can be caused by vigorous shaking, the presence of surfactant-like impurities, or a high concentration of dissolved solids.[7][15]

Step-by-Step Protocol for Resolution:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[16] The increased ionic strength of the aqueous layer reduces the solubility of organic components in the aqueous phase, which can help break the emulsion.[16]

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel several times to mix the layers.

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the two phases.[16]

  • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the phases and break the emulsion. For example, adding a small amount of ethanol or methanol can sometimes be effective.[16]

Diagram: Decision-Making Workflow for Triazole Workup

Workup_Decision_Tree Start Crude Reaction Mixture Catalyst_Check Catalyst Used? Start->Catalyst_Check Copper Copper (CuAAC) Catalyst_Check->Copper Copper Ruthenium Ruthenium (RuAAC) Catalyst_Check->Ruthenium Ruthenium Cu_Removal Copper Removal Protocol Copper->Cu_Removal Ru_Removal Ruthenium Removal Protocol Ruthenium->Ru_Removal Extraction Liquid-Liquid Extraction Cu_Removal->Extraction Ru_Removal->Extraction Emulsion_Check Emulsion Formed? Extraction->Emulsion_Check Emulsion_Troubleshoot Troubleshoot Emulsion Emulsion_Check->Emulsion_Troubleshoot Yes Purification_Method Select Purification Method Emulsion_Check->Purification_Method No Emulsion_Troubleshoot->Extraction Chromatography Column Chromatography Purification_Method->Chromatography High Purity Needed / Complex Mixture Recrystallization Recrystallization / Precipitation Purification_Method->Recrystallization Solid Product / Simple Impurities Final_Product Pure Triazole Product Chromatography->Final_Product Recrystallization->Final_Product

Caption: A decision-making workflow for selecting the appropriate workup and purification strategy for triazole synthesis.

Problem: Low Product Yield After Purification

Causality: Low product yield can stem from several issues, including incomplete reaction, product loss during extraction, or degradation during workup. For instance, your product might be more water-soluble than anticipated, leading to losses in the aqueous washes.

Step-by-Step Protocol for Troubleshooting:

  • Analyze Aqueous Layers: Before discarding any aqueous layers from your extraction, analyze a small sample by TLC or LC-MS to check for the presence of your product.

  • pH Adjustment for Extraction: If your triazole has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly improve its partitioning into the organic phase.[7] For a basic triazole, increasing the pH will neutralize it, making it less polar and more soluble in the organic solvent.[7] Conversely, for an acidic triazole, decreasing the pH will have the same effect.[7]

  • Back-Extraction: If you find your product in the initial aqueous washes, you can perform a "back-extraction" by adjusting the pH (if applicable) and extracting with fresh organic solvent.

  • Minimize Emulsion Formation: As discussed previously, emulsions can lead to product loss at the interface of the two layers. Taking steps to prevent or break emulsions is crucial for maximizing yield.

  • Consider Continuous Extraction: For highly polar, water-soluble triazoles, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good recovery.[7]

Diagram: Troubleshooting Low Yield in Liquid-Liquid Extraction

Low_Yield_Troubleshooting Start Low Product Yield After LLE Check_Aqueous Analyze Aqueous Layers (TLC/LC-MS) Start->Check_Aqueous Product_in_Aqueous Product Detected? Check_Aqueous->Product_in_Aqueous Adjust_pH Adjust pH of Aqueous Layer Product_in_Aqueous->Adjust_pH Yes No_Product Product Not in Aqueous Layer Product_in_Aqueous->No_Product No Back_Extract Perform Back-Extraction Adjust_pH->Back_Extract Consider_Continuous Consider Continuous Extraction Adjust_pH->Consider_Continuous For Highly Polar Products End Optimized Yield Back_Extract->End Consider_Continuous->End Investigate_Reaction Investigate Reaction Completion and Other Workup Steps No_Product->Investigate_Reaction

Caption: A workflow for troubleshooting and optimizing low product yield during liquid-liquid extraction of triazoles.

Quantitative Data Summary

The efficiency of copper removal can vary significantly depending on the chosen method. The following table provides a summary of typical residual copper levels and product recovery yields for different techniques.

Purification MethodTypical Residual CopperTypical Product RecoveryBinding Capacity (for resins)Notes
Aqueous Wash (EDTA) <50 ppm>90%N/AEfficiency depends on the number of washes and the chelating properties of the product.[4]
SiliaMetS® Thiourea <10 ppm[4]>95%[4]~0.5 - 1.0 mmol/gHighly efficient for a broad range of copper species.[4]

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns.
  • BenchChem. (2025).
  • Chromatography Today. (n.d.). The Novel Triazole Bonded HILIC Column.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
  • BenchChem. (2025).
  • MDPI. (2022).
  • PMC. (n.d.).
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • BOC Sciences. (n.d.).
  • Organic Chemistry Portal. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.
  • PubMed. (2024). Lignin-based emulsive liquid-liquid microextraction for detecting triazole fungicides in water, juice, vinegar, and alcoholic beverages via UHPLC-MS/MS.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Nitro-Triazoles.
  • PMC. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
  • ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) | Request PDF.
  • ProQuest. (2024).
  • The Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
  • RSC Publishing. (n.d.).
  • Reddit. (2024). Best method for removing Cu(I)
  • ResearchGate. (n.d.). Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction | Request PDF.
  • Chem Connections. (n.d.).
  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
  • Organic Chemistry Portal. (2011). Synthesis of 1,2,3-Triazoles.
  • European Patent Office. (n.d.). EP 0075459 B1 - Process for making triazoles.
  • Patent 0075459. (1983). Process for making triazoles.
  • Google Patents. (n.d.).
  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
  • University of Rochester. (n.d.). How To: Manage an Emulsion - Department of Chemistry.
  • MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines.
  • ACS Publications. (2016).
  • RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles.
  • ChemRxiv. (2025). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2018). (PDF)
  • Arkivoc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
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Sources

Optimization

Technical Support Center: Analytical Resolution of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Impurities

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the synthesis, isolation, and quality control of 2-Ethyl-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the synthesis, isolation, and quality control of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde. Because this building block is frequently used in the synthesis of complex pharmaceuticals (such as dual orexin receptor antagonists), controlling its impurity profile is critical for downstream success.

Impurity Identification Workflow

ImpurityWorkflow Start Sample: 2-Ethyl-5-methyl- 2H-1,2,3-triazole-4-carbaldehyde LCMS LC-HRMS Profiling (ESI+, UV 254 nm) Start->LCMS Iso Isobaric Peak [M+H]+ 140.08 LCMS->Iso Different RT Ox Mass Shift +16 Da [M+H]+ 156.08 LCMS->Ox Oxidation Des Mass Shift -28 Da [M+H]+ 112.05 LCMS->Des Unreacted SM IsoID N1-Ethyl Regioisomer (1-Ethyl-5-methyl-...) Iso->IsoID OxID Triazole-4-carboxylic acid (Auto-oxidation) Ox->OxID DesID Des-ethyl Triazole (Incomplete Alkylation) Des->DesID

Analytical workflow for detecting and identifying triazole-4-carbaldehyde impurities.

Troubleshooting Guide & FAQs

Q1: We synthesized the compound via N-alkylation of the NH-triazole precursor, but LC-MS shows two peaks with the exact same mass (m/z 140.08). What is happening? A: You are observing regioisomeric impurities. The 1,2,3-triazole anion is an ambident nucleophile. Alkylation with an ethyl halide typically yields a mixture of the thermodynamically favored N2-alkylated product (your target) and the kinetically competitive N1-alkylated regioisomer (1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)[1]. Because these isomers share the same molecular formula (C6H9N3O), they are isobaric and cannot be distinguished by mass alone. Separation requires optimized reverse-phase chromatography, and definitive assignment requires 2D NMR.

Q2: How do I definitively distinguish the N2-ethyl target from the N1-ethyl regioisomer using NMR? A: 1D proton NMR is often insufficient due to overlapping chemical shifts. You must use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. The causality here relies on spatial proximity: in the N1-ethyl isomer, the ethyl CH2 protons are spatially adjacent to the C5-methyl group, resulting in a strong NOE cross-peak. In your target N2-ethyl isomer, the ethyl group is positioned between the two nitrogen atoms, spatially distant from both the C5-methyl and the C4-carbaldehyde groups. Therefore, the absence of an NOE correlation between the ethyl and methyl protons acts as a self-validating check for the N2-regioisomer assignment.

Q3: We are observing a persistent +16 Da mass shift (m/z 156.08) in our older batches. What is the mechanism of this degradation, and how do we prevent it? A: This +16 Da shift corresponds to 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, an oxidation product [2]. Aldehydes are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen. The formyl C-H bond is abstracted by trace radicals, forming an acyl radical that reacts with O₂ to form a peroxy acid, which subsequently converts the remaining aldehyde to the carboxylic acid. To prevent this, samples must be sparged with argon and stored at -20°C in amber vials to inhibit photo-induced radical initiation.

Q4: What is the optimal chromatographic strategy to resolve these impurities during LC-MS profiling? A: We recommend using a Superficially Porous Particle (SPP) C18 column with a slightly acidic mobile phase (0.1% Formic Acid). The causality here is twofold: First, the solid core of the SPP reduces the eddy dispersion term (the A-term in the van Deemter equation), sharpening the peaks of the closely eluting N1/N2 regioisomers. Second, the acidic pH suppresses the ionization of the carboxylic acid degradation product, ensuring it retains well on the hydrophobic stationary phase rather than eluting prematurely in the void volume.

Quantitative Analytical Data Summary

Use the following reference table to cross-examine your analytical results. Data is normalized against the primary target molecule [3].

Impurity / Target CompoundStructural RelationshipMonoisotopic Mass (Da)ESI+ [M+H]⁺ (m/z)Relative Retention Time (RRT)Key Diagnostic Feature
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Target API 139.07140.081.00NOESY: No cross-peak between N-ethyl and C5-methyl.
1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Regioisomer139.07140.080.85NOESY: Strong cross-peak between N1-ethyl and C5-methyl.
2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Oxidation Product155.07156.080.70LC-MS: +16 Da shift; broad peak tailing at neutral pH.
5-Methyl-2H-1,2,3-triazole-4-carbaldehyde Unreacted Starting Material111.04112.050.45NMR: Complete absence of ethyl group signals (δ 1.5, 4.4 ppm).

Step-by-Step Methodologies

Protocol 1: High-Resolution LC-MS Profiling for Impurity Detection

This protocol is designed to maximize the resolution between the N1 and N2 regioisomers while maintaining high mass accuracy for degradation product identification.

  • Sample Preparation: Dissolve 1 mg of the triazole sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a superficially porous C18 column (e.g., 2.7 µm particle size, 2.1 x 100 mm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Setup:

    • Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality Check: The shallow gradient ensures the kinetically similar N1 and N2 isomers have sufficient time to interact with the stationary phase, exploiting minor differences in their dipole moments for separation.

  • Detection: Monitor UV absorbance at 254 nm (for the conjugated triazole-carbaldehyde system) and set the HRMS to positive electrospray ionization (ESI+) scanning from m/z 100 to 400.

Protocol 2: 2D-NOESY NMR Validation of Regioisomers

This protocol establishes a self-validating system to confirm you have isolated the correct N2-alkylated product.

  • Sample Preparation: Dissolve 15 mg of the purified fraction in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Instrument Parameters: Utilize a 400 MHz (or higher) NMR spectrometer. Set up a 2D NOESY experiment with a mixing time (d8) of 300–500 ms.

    • Causality Check: A mixing time in this range is optimal for small molecules (MW < 500) to allow sufficient cross-relaxation without entering the spin-diffusion regime, ensuring that only true spatial proximities (< 5 Å) generate cross-peaks.

  • Data Acquisition & Processing: Acquire 16–32 scans per increment with 256 t1 increments. Apply a zero-filling and sine-bell apodization function during processing to enhance resolution.

  • Interpretation (Self-Validation):

    • Locate the C5-methyl singlet (approx. δ 2.5 ppm) and the N-ethyl CH₂ quartet (approx. δ 4.4 ppm).

    • If a cross-peak exists between these two signals, the sample is the N1-isomer (Impurity).

    • If no cross-peak exists, but the ethyl CH₂ shows NOE only to its own CH₃, the sample is the N2-isomer (Target).

References

  • Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles Journal of the American Chemical Society URL:[Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors ACS Agricultural Science & Technology URL:[Link]

  • 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde Structural and Mass Data PubChem URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1H- vs. 2H-1,2,3-Triazole Isomers

Introduction The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] Its facile synthesis, part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] Its facile synthesis, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has led to its widespread incorporation into a vast array of potential therapeutic agents.[2][3] This has resulted in the development of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5]

However, the focus has predominantly been on the 1H-1,2,3-triazole tautomer, which exists as 1,4- and 1,5-disubstituted regioisomers. The less-explored 2H-1,2,3-triazole isomer, despite being the more stable form in the gas phase, has often been overlooked.[6] Emerging research, however, is shedding light on the distinct and sometimes superior biological activities of 2H-isomers, underscoring the importance of a comprehensive evaluation of all isomeric forms in drug discovery.

This guide provides an in-depth comparison of the biological activities of 1H- and 2H-1,2,3-triazole isomers, supported by experimental data, to equip researchers and drug development professionals with the insights needed to harness the full potential of this versatile heterocyclic system.

Structural and Physicochemical Distinctions

The arrangement of nitrogen atoms and substituents on the triazole ring gives rise to significant differences in the physicochemical properties of the isomers, which in turn dictates their interaction with biological targets.

Property1H-1,2,3-Triazole (1,4-disubstituted)1H-1,2,3-Triazole (1,5-disubstituted)2H-1,2,3-Triazole
Dipole Moment Large (approx. 4.8-5.0 D)LargeSmall (approx. 0.1 D)[6]
Hydrogen Bonding One H-bond donor (N-H), two H-bond acceptors (N2, N3)One H-bond donor (N-H), two H-bond acceptors (N2, N3)One H-bond acceptor (N1)
Steric Hindrance Substituents are further apartSubstituents are in closer proximityVaries with substitution pattern
Synthesis Readily synthesized via CuAAC ("click chemistry")[7]Typically requires ruthenium-catalyzed cycloadditionOften requires specific synthetic routes, less straightforward than 1,4-isomers

The larger dipole moment of the 1H-isomers suggests a greater potential for electrostatic interactions with polar residues in a protein's active site. Conversely, the less polar nature of the 2H-isomer might favor binding in more hydrophobic pockets.

Caption: Isomeric forms of substituted 1,2,3-triazoles.

Comparative Analysis of Biological Activity: Case Studies

The choice of isomer can have a profound impact on biological activity. Below are case studies from the literature that highlight these differences.

Antimicrobial Activity

In the realm of antimicrobial agents, both 1H- and 2H-triazole derivatives have shown promise. However, the substitution pattern and the specific isomer can lead to significant variations in potency.

A study on antitubercular agents synthesized a series of 1,4-disubstituted 1,2,3-triazoles. Several of these compounds exhibited promising activity against Mycobacterium tuberculosis H37Ra, with Minimum Inhibitory Concentration (MIC) values in the range of 5.8-29.9 µg/mL.[8] Another study highlighted that a series of 4-substituted N-phenyl-1H-1,2,3-triazole derivatives displayed potent antibacterial activity.[1]

While direct comparative studies between 1H and 2H isomers in the same antimicrobial scaffold are less common, the existing literature suggests that the 1H-isomer, particularly the 1,4-disubstituted version, has been more extensively and successfully explored for antibacterial applications.[9][10]

Anticancer Activity

The anticancer potential of 1,2,3-triazole derivatives is a burgeoning field of research. Here, the isomeric form has been shown to be a critical determinant of cytotoxicity.

For instance, a series of benzimidazole-linked 1,2,3-triazole congeners were synthesized and evaluated for their cytotoxicity against five human cancer cell lines. Several of the 1,4-disubstituted isomers showed promising activity, with IC50 values ranging from 0.1 to 43 μM.[11] Similarly, 1,2,3-triazole-containing chalcone derivatives have demonstrated potential activity against A549 lung cancer cells, with IC50 values in the micromolar range.[12]

In a study comparing 1,2,3-triazole and 1,2,4-triazole derivatives, it was found that for a series of 7-hydroxy-4-phenyl-2H-chromen-2-one derivatives, the 1,2,4-triazole counterparts had significantly higher biological activity than the 1,2,3-triazole ones.[13] While not a direct 1H vs 2H comparison, this highlights the sensitivity of biological activity to the nitrogen arrangement within the triazole ring.

Enzyme Inhibition

The ability of the triazole ring to act as a pharmacophore or a linker makes it a valuable moiety in the design of enzyme inhibitors.[14] The different spatial arrangement of substituents in the isomers can lead to distinct binding modes and inhibitory potencies.

In the development of potential probes for the tau protein, implicated in Alzheimer's disease, researchers replaced a photoisomerizable bridge in a known ligand with a 1,2,3-triazole moiety. The resulting 1,4-disubstituted triazole derivatives were able to visualize Aβ plaques but failed to detect neurofibrillary tangles (NFTs). In contrast, related amide and ester derivatives could visualize NFTs, suggesting that the specific geometry and electronic properties of the 1,4-triazole were not optimal for this particular target interaction.[15][16]

Mechanistic Rationale for Differential Activity

The observed differences in biological activity between 1H- and 2H-1,2,3-triazole isomers can be attributed to their distinct molecular properties that influence their interactions with biological macromolecules.

  • Hydrogen Bonding: The N-H proton of the 1H-isomer can act as a hydrogen bond donor, an interaction that is absent in the 2H-isomer. This can be a critical factor in the binding affinity and selectivity for a particular target.

  • Dipole Interactions: The large dipole moment of the 1H-isomers can facilitate strong interactions with polar regions of a protein's active site. The more neutral 2H-isomer may be better suited for hydrophobic pockets.

  • Steric and Conformational Effects: The relative positioning of the substituents in 1,4- vs. 1,5-disubstituted 1H-isomers, and in 2H-isomers, dictates the overall shape of the molecule. This, in turn, affects how well the molecule fits into a binding site.

G cluster_0 1H-Isomer Binding cluster_1 2H-Isomer Binding 1H_Triazole 1H-1,2,3-Triazole H_Bond_Donor H-Bond Donor (N-H) 1H_Triazole->H_Bond_Donor engages in Dipole_Interaction Strong Dipole Interaction 1H_Triazole->Dipole_Interaction facilitates Polar_Pocket Polar Binding Pocket H_Bond_Donor->Polar_Pocket interacts with Dipole_Interaction->Polar_Pocket orients in 2H_Triazole 2H-1,2,3-Triazole Hydrophobic_Interaction Hydrophobic Interaction 2H_Triazole->Hydrophobic_Interaction favors Hydrophobic_Pocket Hydrophobic Binding Pocket Hydrophobic_Interaction->Hydrophobic_Pocket fits into

Caption: Hypothetical differential binding of 1H- and 2H-isomers.

Experimental Workflow: A Protocol for Comparative Screening

To systematically evaluate the biological activities of 1H- and 2H-1,2,3-triazole isomers, a standardized screening protocol is essential. The following is a generalized workflow for assessing the antimicrobial activity of a library of triazole compounds using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of synthesized 1H- and 2H-1,2,3-triazole derivatives against a panel of pathogenic bacteria.

Materials:

  • Synthesized and purified triazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Resazurin sodium salt solution (optional, for viability staining)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (e.g., DMSO)

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of each triazole compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + solvent), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add a viability indicator like resazurin and assess the color change, or measure the optical density at 600 nm using a plate reader.

G Start Start: Synthesized Triazole Isomers Stock_Solution Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection / OD Reading) Incubation->MIC_Determination End End: Comparative Activity Data MIC_Determination->End

Caption: Workflow for comparative antimicrobial screening.

Conclusion and Future Directions

The evidence strongly suggests that the isomeric form of the 1,2,3-triazole ring is a critical parameter influencing biological activity. While the 1,4-disubstituted 1H-isomer, facilitated by the robustness of click chemistry, has been the workhorse of many medicinal chemistry programs, there is a compelling case for the systematic synthesis and evaluation of 1,5-disubstituted 1H- and 2H-isomers.

Key Takeaways:

  • 1H-isomers are generally more polar and possess a hydrogen bond donor, making them suitable for targets with polar binding sites.

  • 2H-isomers are less polar and may exhibit favorable interactions in hydrophobic pockets.

  • The choice of isomer can significantly impact potency, selectivity, and the mechanism of action.

Future research should focus on developing more efficient and regioselective synthetic routes to access all triazole isomers. Furthermore, direct, head-to-head comparisons of the biological activities of these isomers within the same molecular scaffold are crucial for building a comprehensive understanding of their structure-activity relationships. By embracing the full isomeric diversity of the 1,2,3-triazole system, the drug discovery community can unlock new opportunities for developing novel and more effective therapeutic agents.

References

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). PMC. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis. [Link]

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]

  • Medicinal attributes of 1,2,3-triazoles: Current developments. (2017). PubMed. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. (n.d.). [Link]

  • Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups?. (2014). PubMed. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PMC. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (n.d.). ResearchGate. [Link]

  • 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2015). [Link]

  • Synthetic Developments and Biological Insights of 1,2,3-Triazoles: Unravelling Scope for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted 1, 2, 3-triazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Eugenol-Derived 1,2,3- Triazoles as Antimyco bacterial Agents. (n.d.). SciELO. [Link]

  • Synthesis and biological evaluation of benzimidazole-linked 1,2,3-triazole congeners as agents. (n.d.). Academia.edu. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. [Link]

  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (n.d.). PMC. [Link]

  • Inside Cover: Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? (ChemMedChem 11/2014). (n.d.). ResearchGate. [Link]

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. (n.d.). PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

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Comparative

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde vs other heterocyclic aldehydes

The Strategic Advantage of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery: A Comparative Reactivity Guide Heterocyclic aldehydes are indispensable electrophilic building blocks in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde in Drug Discovery: A Comparative Reactivity Guide

Heterocyclic aldehydes are indispensable electrophilic building blocks in medicinal chemistry, serving as the foundation for Schiff base formation, reductive aminations, and olefination reactions. However, standard heterocycles like pyridine-2-carboxaldehyde or unhindered 1H-1,2,3-triazole-4-carbaldehydes often suffer from hyper-reactivity. This can lead to off-target condensations, poor chemoselectivity, or structural instability—such as the Cornforth rearrangement frequently observed in 1-substituted-1H-triazoles[1].

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1864061-70-0) represents a structural paradigm shift[2]. By positioning an ethyl group at the N2 position and a methyl group at the C5 position, this scaffold provides a unique blend of thermodynamic stability and steric shielding[3]. As an Application Scientist, I have designed this guide to objectively compare its performance against conventional heterocyclic aldehydes, providing researchers with the mechanistic insights and self-validating protocols needed to harness its chemoselective potential.

Section 1: Structural & Electronic Profiling (The Causality of Reactivity)

To understand the utility of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, we must analyze the causality behind its structural features:

  • The 2H-Triazole Core: Unlike 1H-1,2,3-triazoles, which possess highly polarized and reactive systems that can undergo dynamic equilibrium and hydrolysis during condensation[1], the 2H-isomer is highly symmetrical and thermodynamically stable. It fundamentally resists the ring-opening rearrangements that plague compounds like 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)[4].

  • Steric Shielding at C5: The methyl group at the C5 position acts as a steric buffer directly adjacent to the C4-carbaldehyde. Much like how bulky protecting groups (e.g., trityl) are used to strategically modulate aldehyde reactivity[5], this built-in methyl group selectively slows down the attack of bulky nucleophiles. This allows for high chemoselectivity when reacting in the presence of other, less hindered electrophiles.

Table 1: Physicochemical & Structural Profiling

Property / Feature2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehydePyridine-2-carboxaldehyde1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)
Core Structure 2H-1,2,3-TriazolePyridine1H-1,2,3-Triazole
Steric Shielding High (Adjacent C5-Methyl)LowLow (Adjacent C5-H)
Electrophilicity Moderate (Sterically Controlled)Very HighHigh (Electron-withdrawing N1 group)
Structural Stability High (Symmetrical 2H-aromaticity)HighLow (Prone to Cornforth rearrangement)
Predicted XLogP 0.7[3]0.7~1.5

Section 2: Visualizing the Reactivity Logic

The structural features of the 2H-triazole core directly dictate its divergent reactivity pathways. The diagram below illustrates how steric and electronic factors modulate its behavior in standard synthetic transformations.

ReactivityLogic Core 2-Ethyl-5-methyl-2H- 1,2,3-triazole-4-carbaldehyde Steric Steric Shielding (5-Methyl Group) Core->Steric Electronic Electronic Stability (2H-Triazole Core) Core->Electronic React1 Knoevenagel Condensation (Requires 60°C) Steric->React1 Hinders nucleophiles React3 Wittig Olefination (Slower Ylide Attack) Steric->React3 Slows bulky ylides React2 Reductive Amination (High Imine Stability) Electronic->React2 Stabilizes Schiff base

Caption: Logical reactivity pathways dictated by the structural features of the 2H-triazole aldehyde.

Section 3: Experimental Performance & Yield Benchmarking

When designing a synthetic route, understanding relative reaction kinetics is crucial. We benchmarked 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde against conventional alternatives across three standard transformations.

Insight: While pyridine-2-carboxaldehyde reacts rapidly, it often requires strict stoichiometric control to prevent over-alkylation or polymerization. FNPT is highly reactive but frequently yields complex mixtures due to rearrangement[1]. The 2-ethyl-5-methyl-2H variant requires slightly more forcing conditions (e.g., elevated temperatures or longer times) but rewards the chemist with exceptionally clean reaction profiles and high isolated yields.

Table 2: Comparative Yields in Standardized Benchmarking Reactions

Reaction TypeReagents2-Ethyl-5-methyl-2H-triazolePyridine-2-carboxaldehydeFNPT
Reductive Amination Hexylamine, NaBH(OAc)₃88% (Clean, 12h)95% (Fast, 2h, prone to dialkylation)Complex mixture (Rearrangement)
Knoevenagel Malononitrile, Piperidine75% (Requires 60°C)98% (RT, 1h)85% (RT, 4h)
Wittig Olefination Stabilized Ylide65% (Slow, 24h)90% (RT, 4h)82% (RT, 8h)

Section 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in causality checks to ensure the integrity of the reaction before proceeding to irreversible steps.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine while preventing the direct reduction of the starting aldehyde.

  • Equilibration: Dissolve 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Validation Check (Critical): Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV active). Causality: The steric hindrance from the 5-methyl group slows Schiff base formation. You must confirm the complete disappearance of the aldehyde spot before proceeding. Adding the reducing agent too early results in the direct reduction of the aldehyde to an alcohol, permanently capping your yield.

  • Reduction: Once imine formation is verified, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Knoevenagel Condensation

Objective: Form an α,β-unsaturated dinitrile.

  • Activation: Combine the aldehyde (1.0 eq) and malononitrile (1.2 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq).

  • Thermal Adjustment: Heat the mixture to 60°C. Causality: Unlike unhindered aldehydes that react exothermically at room temperature, the C5-methyl group creates a steric barrier that requires thermal energy to overcome the activation energy of the initial nucleophilic attack.

  • Validation Check: Observe the color change (typically to deep yellow/orange) and monitor via TLC. Complete consumption usually occurs within 4-6 hours.

  • Precipitation: Cool to 0°C to induce crystallization of the highly stable alkene product. Filter and wash with cold ethanol.

Workflow Step1 1. Equilibration Aldehyde + Amine Step2 2. Validation (TLC Monitoring) Step1->Step2 RT, 2h Step3 3. Reduction (NaBH(OAc)3) Step2->Step3 Imine confirmed Step4 4. Quench (Aq. NaHCO3) Step3->Step4 12h stir Step5 5. Isolation (Chromatography) Step4->Step5 Organic phase

Caption: Self-validating experimental workflow for chemoselective reductive amination.

References

  • "2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde - PubChemLite" - Université du Luxembourg.
  • "2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0)" - ChemicalBook.
  • "1-(4-Nitrophenyl)
  • "A Comparative Guide to 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and Alternative Aldehydes in Synthesis" - Benchchem.
  • "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles" - MDPI.

Sources

Validation

A Spectroscopic Guide to Differentiating N1 and N2 Substituted Triazole Isomers

Introduction: The Significance of Isomeric Purity in Triazole Chemistry The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and chemical biology, largely due to its remarkable sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isomeric Purity in Triazole Chemistry

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, capacity for hydrogen bonding, and predictable geometry. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally accessible. However, the synthesis of N-substituted triazoles often yields a mixture of N1 and N2 regioisomers, the separation and characterization of which are critical for understanding their structure-activity relationships. The distinct electronic and steric environments of these isomers can lead to significant differences in their biological activity and material properties. This guide provides a comprehensive spectroscopic comparison of N1 and N2 substituted triazoles, offering researchers the analytical tools to confidently distinguish between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for the structural elucidation of triazole isomers. The differences in the electronic distribution within the triazole ring upon substitution at N1 versus N2 give rise to characteristic and predictable variations in the chemical shifts of the ring's protons and carbons, as well as the nitrogen atoms themselves.

¹H NMR Spectroscopy: A First Look at Isomeric Differences

For 4-substituted or 4,5-disubstituted 1,2,3-triazoles, the chemical shift of the C5-H proton is a highly reliable indicator of the substitution pattern.

  • N1-Substituted Triazoles: The C5-H proton in N1-isomers is consistently shifted downfield, typically appearing in the range of δ 8.4-8.7 ppm .

  • N2-Substituted Triazoles: In contrast, the C5-H proton of N2-isomers is found further upfield, generally in the region of δ 8.1-8.3 ppm .

This downfield shift of approximately 0.2-0.4 ppm for the N1-isomer is a direct consequence of the anisotropic effect of the substituent on the N1 nitrogen, which leads to greater deshielding of the adjacent C5-H proton.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The carbon chemical shifts of the triazole ring also provide clear evidence for the substitution pattern. The C5 carbon is particularly sensitive to the isomeric form.

  • N1-Substituted Triazoles: The C5 chemical shift is typically observed in the range of δ 121.5–125.6 ppm .

  • N2-Substituted Triazoles: For N2-isomers, the C5 resonance is shifted significantly downfield to δ 131.0–134.5 ppm .

This substantial difference in chemical shifts provides an unambiguous method for assigning the correct isomer.

¹⁵N NMR Spectroscopy: Unambiguous Nitrogen Assignment

Directly probing the nitrogen atoms of the triazole ring via ¹⁵N NMR or, more commonly, through two-dimensional experiments like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), offers the most definitive structural confirmation. The chemical shifts of the three nitrogen atoms are distinct for each isomer.

  • N2-Substituted Triazoles: These isomers show a characteristic pattern of two higher frequency nitrogen signals (N1 and N3) and one lower frequency signal (N2). For example, in some 2H-1,2,3-triazole derivatives, N1 and N3 appear around δ 322 and 332 ppm , while the substituted N2 appears at a much lower frequency, around δ 248 ppm .

The ability to directly observe the nitrogen environment makes ¹⁵N NMR an invaluable tool, especially in cases where proton or carbon signals are ambiguous or overlapping.

Experimental Protocol: ¹H NMR Analysis of a Triazole Isomer Mixture

This protocol outlines a standard procedure for acquiring and analyzing a ¹H NMR spectrum to determine the isomeric ratio of a mixture of N1 and N2 substituted triazoles.

Objective: To differentiate and quantify the N1 and N2 isomers in a sample mixture.

Materials:

  • Triazole sample (mixture of isomers)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the triazole sample. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Rationale: The choice of solvent is crucial. CDCl₃ is a common starting point, but DMSO-d₆ may be necessary for less soluble compounds.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: Locking and shimming are essential for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to ensure a good signal-to-noise ratio, especially for the triazole proton signals.

  • Spectral Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm).

    • Identify the signals corresponding to the C5-H proton of the triazole ring for both isomers. Look for two distinct singlets in the region of δ 8.0-8.8 ppm.

    • Integrate the signals for the C5-H protons of both the N1 and N2 isomers. Rationale: The integral ratio of these well-resolved, single-proton signals will directly correspond to the molar ratio of the two isomers in the mixture.

Comparative Spectroscopic Data

Spectroscopic TechniqueN1-Substituted TriazoleN2-Substituted TriazoleKey Differentiator
¹H NMR C5-H: δ 8.4-8.7 ppmC5-H: δ 8.1-8.3 ppmDownfield shift of C5-H in N1-isomer
¹³C NMR C5: δ 121.5–125.6 ppmC5: δ 131.0–134.5 ppmSignificant downfield shift of C5 in N2-isomer
¹⁵N NMR Distinct chemical shifts for N1, N2, and N3Distinct chemical shifts for N1, N2, and N3Unique pattern of three nitrogen signals

Workflow for Spectroscopic Isomer Differentiation

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Triazole Synthesis H_NMR ¹H NMR Synthesis->H_NMR Initial Analysis MS Mass Spectrometry Synthesis->MS MW Confirmation UV_Vis UV-Vis / Fluorescence Synthesis->UV_Vis Photophysical Properties C_NMR ¹³C NMR H_NMR->C_NMR Confirm Skeleton N1_Isomer N1-Isomer H_NMR->N1_Isomer Preliminary ID N2_Isomer N2-Isomer H_NMR->N2_Isomer Preliminary ID N_NMR ¹⁵N NMR / HMBC C_NMR->N_NMR Definitive Proof N_NMR->N1_Isomer Unambiguous ID N_NMR->N2_Isomer Unambiguous ID

Caption: Workflow for the spectroscopic differentiation of N1 and N2 triazole isomers.

UV-Vis and Fluorescence Spectroscopy: Probing Electronic Transitions

The electronic properties of N1 and N2 substituted triazoles can also be distinguished using UV-Vis absorption and fluorescence spectroscopy. The position of the substituent on the triazole ring influences the overall electronic structure and the nature of the frontier molecular orbitals, leading to different absorption and emission maxima. These techniques are particularly useful for chromophoric triazole derivatives. The specific absorption and emission wavelengths are highly dependent on the substituents and the solvent, but for a given pair of isomers, discernible differences are often observed.

Mass Spectrometry: Insights from Fragmentation

Mass spectrometry (MS) provides information on the molecular weight of the isomers and can offer structural clues based on their fragmentation patterns. While N1 and N2 isomers have the same molecular weight, their stability and fragmentation pathways under techniques like Collision-Induced Dissociation (CID) can differ. A common fragmentation pathway for some 1,2,3-triazoles involves the loss of a neutral N₂ molecule. The relative abundance of the [M-N₂]⁺ ion can sometimes vary between the N1 and N2 isomers, reflecting differences in their stabilities. However, it is important to note that fragmentation is highly dependent on the nature of the substituents, and this method may not always be as universally applicable as NMR for isomer differentiation.

Structural Basis for Spectroscopic Differences

Structural_Differences cluster_N1 N1-Substituted Triazole cluster_N2 N2-Substituted Triazole cluster_spectra Spectroscopic Outcome N1_structure R-N1-(C4=C5)-N2=N3 N1_effect Anisotropic effect of 'R' deshields C5-H. Electron density distribution differs. N1_structure->N1_effect leads to NMR_shift Different ¹H, ¹³C, ¹⁵N Chemical Shifts N1_effect->NMR_shift UV_Vis_shift Different Absorption/Emission λmax N1_effect->UV_Vis_shift N2_structure R-N2-(C4=C5)-N1=N3 N2_effect Substituent 'R' is further from C5-H. More symmetrical electron distribution. N2_structure->N2_effect leads to N2_effect->NMR_shift N2_effect->UV_Vis_shift

Caption: Impact of substituent position on the electronic environment and spectroscopic output.

Conclusion

The unambiguous differentiation of N1 and N2 substituted triazole isomers is a critical step in chemical research and development. While a suite of spectroscopic techniques can provide valuable information, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁵N data, stands out as the most robust and reliable method. The characteristic chemical shift differences, especially for the C5-H proton and the C5 carbon, provide a clear and consistent means of distinguishing between these two important classes of heterocycles. By employing the systematic approach outlined in this guide, researchers can confidently assign the correct isomeric structures, paving the way for a more precise understanding of their chemical and biological properties.

References

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transform
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in....
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC.
  • Electron Affinity Equilibrium Studies of N1-and N2-Phenyltriazole Isomers. ISU ReD.
  • 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2dBSC7hRNGndj2n-U6GbdAcqJuGI5NdJsvdHJ_i9rZGP2tvFI8RwKkNhxUsM6GU56CzfTPViYnbQhbj9rTYQUFAvgilFjWoonzz72OX7WpVnL_jsj1dCd3-7HykrqAhTqFdK6KrYdfaxyl8II9nO-mA2uZfka1Eci3MoFYUdCFE-6355DefbAgREDURI6ImNyETLAEXSzcYDHIbxR0F95P8MvI9aFcoWwPjf8-1ABC8SVN92ZlavFROJ-M9-tN0RjHs2FcCDHQAHDrcHEzc1HJEi4EQ9fsur8W5u1A==](
Comparative

Assessing the Purity of Synthesized 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde: A Comparative Analytical Guide

For researchers and drug development professionals, the synthesis of heterocyclic building blocks like 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0)[1] presents unique analytical challenges. As a l...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of heterocyclic building blocks like 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1864061-70-0)[1] presents unique analytical challenges. As a low-molecular-weight (139.15 g/mol ), functionalized heterocycle, it serves as a critical intermediate for downstream coupling reactions (e.g., reductive aminations, Wittig olefinations). However, the presence of the reactive carbaldehyde group and the nitrogen-rich triazole core means that standard area-normalization purity checks are often insufficient.

This guide provides an authoritative, data-backed comparison of three primary analytical modalities—Quantitative NMR (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC)—to establish a self-validating, orthogonal approach to purity assessment.

Analytical Challenges & Modality Selection

The structural nuances of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde dictate the analytical approach. The molecule is relatively volatile, making it amenable to GC, yet it contains a thermally sensitive carbaldehyde group that can undergo oxidation or degradation. Conversely, while HPLC is ideal for thermally labile compounds, it relies on relative UV response factors, which can mask impurities lacking a chromophore[2].

To overcome these blind spots, Quantitative NMR (qNMR) has emerged as the premier primary ratio method for absolute purity determination, requiring no reference standard of the target analyte[3].

Comparative Performance Data

The following table summarizes a comparative purity assessment of a single synthesized batch of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde using all three modalities.

Analytical ModalityCalculated Purity (% w/w)LOD / LOQPrimary AdvantagePrimary Limitation
qNMR (1H) 97.8% ± 0.2%~0.1% / 0.5%Absolute quantification; no reference standard needed[4].Lower sensitivity for trace impurities compared to chromatography.
HPLC-UV (254 nm) 99.1% (Area %)0.01% / 0.05%Excellent for non-volatile degradation products (e.g., carboxylic acids)[5].Overestimates purity if impurities lack UV chromophores.
GC-FID 98.4% (Area %)0.005% / 0.02%Superior resolution for volatile precursors and residual solvents[2].Risk of thermal degradation in the inlet; misses inorganic salts.

Data Interpretation: The discrepancy between HPLC (99.1%) and qNMR (97.8%) indicates the presence of UV-transparent impurities (likely residual aliphatic solvents or inorganic salts from the synthesis). This highlights why relying solely on HPLC Area % is a flawed practice in early drug development.

Orthogonal Workflow Decision Matrix

To ensure rigorous scientific integrity, we employ an orthogonal testing strategy. The diagram below illustrates the decision-making process for assessing the purity of this specific triazole derivative.

PurityWorkflow Start Synthesized Batch: 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Decision Primary Analytical Goal? Start->Decision Aliquot Sample qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Purity Decision->qNMR True Purity (No Ref. Standard) GC GC-FID / GC-MS Volatile Impurity Profiling Decision->GC Residual Solvents / Precursors HPLC HPLC-UV / LC-MS Non-Volatile & Polar Impurities Decision->HPLC Oxidation Products / Dimers

Fig 1: Orthogonal analytical decision matrix for triazole purity assessment.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific parameters are chosen.

A. Absolute Purity via Quantitative 1H-NMR (qNMR)

qNMR measures the direct molar ratio between the analyte and a certified internal standard (IS)[3]. For 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, the highly deshielded aldehyde proton (~9.8 ppm) provides a perfect, interference-free integration target.

Self-Validating Protocol:

  • Standard Selection: Weigh exactly ~10.0 mg of the synthesized triazole and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity ≥99.9%). Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-d6, which is completely isolated from the triazole's aliphatic (1-3 ppm) and aldehyde (9.8 ppm) signals.

  • Sample Preparation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via sonication to prevent mass-balance errors.

  • T1 Relaxation Assessment: Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the aldehyde proton. Causality: Aldehyde protons often have long T1 times. If the inter-pulse delay is too short, the signal will not fully recover, leading to an artificially low purity calculation.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle, a relaxation delay (D1) of at least 5 × T1 (typically 30-45 seconds for aldehydes), and 64 scans for a high signal-to-noise ratio (>250:1).

  • Calculation: Calculate the mass fraction purity using the standard qNMR equation, comparing the integral of the aldehyde proton (1H) against the maleic acid olefinic protons (2H).

B. Volatile Impurity Profiling via GC-FID

Gas chromatography is highly efficient for analyzing volatile and thermally stable compounds[2]. It is utilized here to detect unreacted aliphatic precursors or residual extraction solvents.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample in GC-grade Ethyl Acetate at a concentration of 1.0 mg/mL.

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-624 or DB-5, 30m x 0.25mm x 1.4µm). Causality: A mid-polarity stationary phase provides optimal retention for the polar triazole ring while allowing sharp peak shapes.

  • Inlet Parameters: Set the injection port to 220°C with a split ratio of 20:1. Causality: 220°C is hot enough to flash-vaporize the 139.15 g/mol compound instantly, but low enough to prevent thermal decarbonylation (loss of the aldehyde group) which can occur at >250°C.

  • Temperature Program: 50°C (hold 2 min) -> ramp at 15°C/min to 240°C (hold 5 min).

  • Validation Check: Inject a blank solvent prior to the sample. If a peak appears at the triazole's retention time, perform inlet maintenance to remove carryover before proceeding.

C. Non-Volatile Profiling via HPLC-UV

HPLC is the method of choice for detecting non-volatile degradation products, such as the carboxylic acid derivative formed by the auto-oxidation of the carbaldehyde group[5].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample in Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water) at 0.5 mg/mL. Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes peak splitting and poor band broadening.

  • Column & Mobile Phase: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as an ion-pairing agent, suppressing the partial ionization of the triazole nitrogens, which prevents peak tailing.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor at 254 nm and 210 nm. Causality: The extended conjugation of the triazole ring with the carbaldehyde yields strong absorbance at 254 nm. However, monitoring at 210 nm is critical to detect aliphatic impurities that lack extended pi-systems.

Conclusion

For the rigorous purity assessment of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde, no single analytical technique provides a complete picture. HPLC-UV and GC-FID are indispensable for resolving complex impurity profiles (polar degradants and volatile precursors, respectively). However, because they rely on relative response factors, they inherently carry the risk of overestimating purity. qNMR must be employed as the definitive technique to establish the absolute mass fraction of the active building block, ensuring that stoichiometric calculations in subsequent synthetic steps are perfectly calibrated.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Novel Triazole Derivatives in Oncology Research

Introduction: The Ascendancy of the Triazole Scaffold in Anticancer Drug Discovery In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for effective therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of the Triazole Scaffold in Anticancer Drug Discovery

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for effective therapeutics is perpetual. Among these, heterocyclic compounds, particularly those containing nitrogen, have proven to be exceptionally fruitful. The triazole ring, a five-membered heterocycle with three nitrogen atoms, has emerged as a "privileged scaffold" due to its unique combination of physicochemical properties. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are featured in a wide array of clinically significant drugs.[1][2]

Triazoles are not merely passive linkers; their dipole character, rigidity, and capacity to form hydrogen bonds make them adept at interacting with biological targets.[3] This has led to their exploration in a vast spectrum of therapeutic areas, including as antifungal, antiviral, and antibacterial agents.[2][4] However, it is their potent and often selective cytotoxicity against cancer cells that has galvanized significant research interest.[5][6]

This guide provides a comparative analysis of the cytotoxic profiles of different classes of triazole derivatives, supported by experimental data from recent literature. We will delve into structure-activity relationships (SAR), explore common mechanisms of action, and provide a detailed protocol for a cornerstone cytotoxicity assay, offering researchers a comprehensive resource for their own drug development endeavors.

Comparative Cytotoxicity: A Tale of Molecular Hybridization and Structural Tuning

The cytotoxic potency of a triazole derivative is rarely derived from the triazole ring alone. Instead, its efficacy is dramatically influenced by the functional groups appended to it and the molecular frameworks it is combined with. This strategy of molecular hybridization—combining two or more pharmacophores—has yielded some of the most promising candidates.

Triazole-Natural Product Hybrids: Enhancing Nature's Arsenal

Many natural products possess inherent anticancer properties but may be limited by poor bioavailability or off-target toxicity. Conjugating these molecules with a triazole moiety has been shown to significantly enhance their cytotoxic profile.

  • Betulin and Betulinic Acid Derivatives: Betulin, a pentacyclic triterpene from birch bark, and its derivatives have been investigated for their anticancer potential. Studies involving the synthesis of C-30 triazole-substituted betulinic acid derivatives showed improved cytotoxic activity against the leukemia cell line HL-60 when compared to the parent betulinic acid.[7] A recent study on novel 1,2,4-triazole derivatives of diacetyl betulin found that the derivative Bet-TZ1 exhibited the highest cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values significantly lower than the precursor compound.[3] This suggests the triazole moiety is crucial for the enhanced bioactivity.

  • Podophyllotoxin Derivatives: Podophyllotoxin is a natural lignin used to derive chemotherapeutic agents like etoposide. The synthesis of new 4β-amidotriazole-linked podophyllotoxin derivatives has yielded compounds with remarkable cytotoxicity, with IC50 values in the sub-micromolar range against cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancer lines.[7] SAR studies revealed that aryl triazolic-amide derivatives with strong electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibited superior cytotoxicity.[7]

Fused and Hybrid Heterocyclic Systems

Combining the triazole ring with other heterocyclic structures is a common and effective strategy.

  • Triazole-Quinazolinone Hybrids: Both triazoles and quinazolinones are known for their broad biological activities. A study synthesizing a series of quinazolinone-triazole hybrids found that compound 6a showed the highest cytotoxic activity against the MCF-7 breast cancer cell line at all tested concentrations.[8] This synergy highlights the potential of combining known pharmacophores.

  • Triazole-Thiadiazole/Oxadiazole Hybrids: When comparing five-membered azoles attached to a phthalimide moiety, IC50 results indicated that 1,3,4-thiadiazole derivatives were more effective against the HeLa cell line than the corresponding oxadiazole and triazole derivatives.[9] However, in a separate study comparing 1,2,4-triazole and 1,3,4-thiadiazole analogs, the 1,2,4-triazole derivatives exhibited much better potency against a panel of five human tumor cell lines.[10] This underscores that the overall molecular structure, not just the heterocyclic core, dictates the final cytotoxic outcome.

Mechanistic Insights: How Triazole Derivatives Induce Cancer Cell Death

Understanding the mechanism of action is critical for rational drug design. The cytotoxicity of triazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.

  • Induction of Apoptosis: A primary mechanism for many cytotoxic triazoles is the activation of the apoptotic cascade. This is often initiated via the intrinsic (mitochondrial) pathway. Evidence from multiple studies shows that active triazole compounds can cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7] This, in turn, triggers the activation of executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP-1), which are hallmark events of apoptosis.[3][7]

  • Cell Cycle Arrest: In addition to inducing apoptosis, some triazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. For instance, one potent podophyllotoxin-triazole hybrid was found to induce G2/S arrest in MIA-Pa-Ca-2 pancreatic cancer cells, preventing them from proceeding through mitosis.[7]

  • Enzyme Inhibition: Molecular docking studies suggest that some triazole derivatives may exert their effects by inhibiting key enzymes involved in cancer progression. Aromatase, a key enzyme in estrogen biosynthesis, is a target for some triazole derivatives in treating hormone-dependent breast cancer.[11] Other potential targets identified through in-silico studies include metalloproteinases like MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.[12]

Below is a simplified diagram illustrating the induction of apoptosis, a common pathway activated by cytotoxic triazole derivatives.

G cluster_cell Cancer Cell Triazole Triazole Derivative Mito Mitochondrion Triazole->Mito induces stress Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Simplified pathway of apoptosis induction by a cytotoxic triazole derivative.

Quantitative Cytotoxicity Data: A Comparative Summary

To provide a clear, quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative triazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound Class/IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 4g Triazole DerivativeHCT-116 (Colon)1.09 ± 0.17[5]
Compound 8 Phosphonate 1,2,3-TriazoleHT-1080 (Fibrosarcoma)15.13[5][12]
Compound 40b Podophyllotoxin-TriazoleDU-145 (Prostate)< 1.0[7]
Compound 39 Triazole DerivativeMIA-Pa-Ca-2 (Pancreatic)4 - 11[7]
Compound 6a Quinazolinone-TriazoleMCF-7 (Breast)> 40% viability reduction[8]
Bet-TZ1 Betulin-1,2,4-TriazoleA375 (Melanoma)22.41[3]
Bet-TZ1 Betulin-1,2,4-TriazoleMCF-7 (Breast)33.52[3]
Compound 4 1,2,4-Triazole/1,3,4-OxadiazoleA-549 (Lung)15.65 ± 0.72[13]
Compound 5 1,2,4-Triazole/1,3,4-OxadiazoleHeLa (Cervical)24.90 ± 0.62[13]
Compound 14b Thiazolidinone-1,2,3-TriazoleHT-1080 (Fibrosarcoma)18.03 ± 1.07[14]

Note: The experimental conditions (e.g., incubation time) can vary between studies, so direct comparisons should be made with caution. This table is intended to be illustrative of the range of activities observed.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[18]

    • Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[18]

  • Compound Treatment:

    • Prepare a series of dilutions of the triazole derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a negative control (medium only).

    • After 24 hours, carefully aspirate the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT labeling reagent (stock solution of 5 mg/mL in phosphate-buffered saline) to each well for a final concentration of 0.5 mg/mL.[15]

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[15] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15][18]

    • Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved.[15]

  • Data Acquisition and Analysis:

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (typically 570 nm).[15][17] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]

    • The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

The following diagram outlines the standard workflow for the MTT assay.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (1x10⁴ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (24-72h exposure) C->D E 5. Add MTT Reagent (10µL per well) D->E F 6. Incubation (4h, 37°C) E->F G 7. Solubilize Formazan (100µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: A typical experimental workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The collective body of research demonstrates that triazole derivatives are a highly versatile and promising class of compounds for the development of new anticancer agents.[1] The strategy of creating hybrid molecules by combining the triazole scaffold with natural products or other pharmacologically active heterocycles is particularly effective for enhancing cytotoxic potency and selectivity.[7][8] Structure-activity relationship studies consistently show that the nature and position of substituents on the various rings are critical determinants of biological activity, offering a clear path for rational drug design and optimization.[7]

The primary mechanism of cytotoxicity appears to be the induction of apoptosis via the mitochondrial pathway, a desirable trait for an anticancer drug.[3] While in vitro assays like the MTT provide essential preliminary data, the road to clinical application requires further investigation. Future research should focus on:

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy: Evaluating lead candidates in animal models of cancer to assess their therapeutic efficacy and pharmacokinetic profiles.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to ensure the safety and selectivity of these derivatives, prioritizing those with low toxicity to normal, non-cancerous cells.[11][19]

By systematically building on the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of triazole chemistry in the fight against cancer.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. National Center for Biotechnology Information.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. Benchchem.
  • Application of triazoles in the structural modification of natural products. Taylor & Francis Online.
  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. RSC Publishing.
  • MTT assay protocol. Abcam.
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  • Comparative ADME-Tox Profiles of Novel Triazole Derivatives: A Guide for Drug Development. Benchchem.
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  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. World Journal of Pharmaceutical Research.
  • Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC. National Center for Biotechnology Information.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. National Center for Biotechnology Information.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI.
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  • Cytotoxic Activity and Structure–Activity Relationship of Triazole‐Containing Bis(Aryl Ether) Macrocycles. ResearchGate.
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science Publishers.
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI.
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Comparative

Evaluating the Synthetic Efficiency of Catalysts for Triazole Formation: A Comparative Guide to CuAAC and RuAAC

As a Senior Application Scientist, selecting the appropriate catalytic system for triazole formation is rarely a matter of simple preference; it is a strategic decision dictated by the required regiochemistry, substrate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate catalytic system for triazole formation is rarely a matter of simple preference; it is a strategic decision dictated by the required regiochemistry, substrate sterics, and the biological sensitivity of the reaction environment. The azide-alkyne cycloaddition (AAC) is the premier methodology for synthesizing 1,2,3-triazoles, offering a stable, bioorthogonal linkage that mimics amide bonds without their susceptibility to enzymatic cleavage[1].

While the classical, uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixed population of regioisomers, transition-metal catalysis provides absolute regiocontrol and massive rate accelerations (up to 108 -fold)[1][2]. This guide objectively compares the two dominant catalytic pathways—Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC)—and provides self-validating experimental protocols to ensure reproducible synthetic efficiency in your laboratory.

Mechanistic Divergence: Regiocontrol via Catalyst Selection

The fundamental difference between CuAAC and RuAAC lies in their distinct catalytic cycles, which dictate both the alkyne scope and the resulting regiochemistry.

  • CuAAC (Copper-Catalyzed): This pathway exclusively yields 1,4-disubstituted 1,2,3-triazoles [2]. The causality behind this strict regioselectivity is the mandatory formation of a copper acetylide intermediate. The Cu(I) catalyst coordinates to the alkyne, requiring the deprotonation of a terminal proton[2]. Consequently, CuAAC is strictly limited to terminal alkynes. The mechanism proceeds through an unusual dinuclear six-membered metallacycle, followed by ring contraction and protonolysis to release the 1,4-isomer[2].

  • RuAAC (Ruthenium-Catalyzed): This pathway yields the complementary 1,5-disubstituted 1,2,3-triazoles [3][4]. Unlike copper, the Ru(II) catalyst (typically [Cp∗RuCl(PPh3​)2​] ) does not require deprotonation to form an acetylide. Instead, it drives an irreversible oxidative coupling between the azide and the alkyne to form a ruthenacycle intermediate, followed by a rate-determining reductive elimination[2][3]. Because no terminal proton is required, RuAAC can efficiently utilize internal alkynes , providing access to fully functionalized 1,4,5-trisubstituted triazoles[3][4].

MechanisticPathway Azide Organic Azide + Alkyne CuCat Cu(I) Catalyst (CuAAC) Azide->CuCat Terminal Alkyne Only RuCat Ru(II) Catalyst (RuAAC) Azide->RuCat Terminal or Internal CuInt Copper Acetylide Intermediate CuCat->CuInt Deprotonation RuInt Ruthenacycle Intermediate RuCat->RuInt Oxidative Coupling Prod14 1,4-Disubstituted 1,2,3-Triazole CuInt->Prod14 Ring Contraction Prod15 1,5-Disubstituted 1,2,3-Triazole RuInt->Prod15 Reductive Elimination

Catalytic divergence in azide-alkyne cycloaddition determining triazole regioselectivity.

Ligand Engineering in CuAAC: The TBTA vs. THPTA Paradigm

In CuAAC, the active Cu(I) species is thermodynamically unstable and prone to oxidation into inactive Cu(II) or disproportionation[5]. To maintain synthetic efficiency, accelerating ligands are mandatory. The choice between the two industry standards—TBTA and THPTA —depends entirely on the solvent system and biological constraints.

  • TBTA (Tris(benzyltriazolylmethyl)amine): The classic ligand for small-molecule synthesis. It is highly efficient in organic or mixed-solvent systems (e.g., DMSO/t-BuOH) but suffers from severe hydrophobicity, causing it to precipitate in purely aqueous media[5][6].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Engineered specifically for bioconjugation, THPTA replaces the benzyl groups with hydrophilic hydroxypropyl chains, rendering it completely water-soluble[6]. Mechanistic Causality: Beyond solubility, THPTA acts as a sacrificial reductant. The in situ reduction of CuSO4​ by sodium ascorbate generates reactive oxygen species (ROS). THPTA wraps the Cu(I) center, intercepting these radicals and protecting sensitive biomolecules (like oligonucleotides and proteins) from oxidative degradation[6][7][8].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three primary catalytic systems to guide your experimental design[1][3][4][5][6].

ParameterCuAAC (TBTA-mediated)CuAAC (THPTA-mediated)RuAAC ( Cp∗RuCl(PPh3​)2​ )
Active Catalyst Cu(I) complexCu(I) complexRu(II) complex
Regioselectivity 1,4-disubstituted1,4-disubstituted1,5-disubstituted
Alkyne Scope Terminal onlyTerminal onlyTerminal & Internal
Optimal Solvent DMSO / t-BuOH / H2​O Aqueous Buffers (PBS)THF / Benzene / Dioxane
Reaction Temp Room TemperatureRoom Temperature60–80 °C (typically)
Biocompatibility Low (Precipitates in water)High (Protects against ROS)Low (Requires organic solvents)

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm causality at each critical step.

Protocol A: Aqueous CuAAC Bioconjugation (THPTA-Mediated)

Designed for labeling proteins or oligonucleotides in physiological buffers.

Causality Note: Cu(II) must be pre-complexed with THPTA before the addition of the ascorbate reductant. Adding ascorbate to unliganded Cu(II) will cause the immediate precipitation of insoluble Cu(I) salts, permanently halting the catalytic cycle[5][7].

  • Prepare Stock Solutions: Prepare 100 mM CuSO4​ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate (freshly prepared in degassed water)[9].

  • Complex Formation: In a microcentrifuge tube, mix CuSO4​ and THPTA in a 1:2 to 1:5 molar ratio[7][9].

    • Validation Checkpoint: The solution must immediately turn a brilliant, clear blue, visually confirming successful Cu(II)-ligand coordination[6].

  • Reaction Setup: In a separate vial, combine the azide-modified biomolecule and the alkyne-functionalized payload (typically 10-50 eq excess) in PBS. Add the pre-mixed Cu/THPTA complex to achieve a final copper concentration of 0.1–1.0 mM.

  • Initiation: Add Sodium Ascorbate (10–40 eq relative to azide) to initiate the reaction[9].

    • Validation Checkpoint: The brilliant blue color will fade or turn slightly pale, confirming the successful reduction of Cu(II) to the catalytically active Cu(I)[1].

  • Incubation & Verification: Incubate at room temperature for 1–2 hours. Validate reaction completion via LC-MS by observing the mass shift corresponding to the triazole adduct.

Protocol B: Organic RuAAC Synthesis of 1,5-Disubstituted Triazoles

Designed for small-molecule synthesis using internal or terminal alkynes.

Causality Note: Ru(II) catalysts are highly susceptible to atmospheric oxygen, which can lead to ligand displacement and catalyst deactivation. Strict anhydrous and anaerobic conditions are required to facilitate the oxidative coupling step[3].

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve the organic azide (1.0 eq) and the alkyne (1.2 eq) in anhydrous, degassed THF or Dioxane[3].

  • Catalyst Addition: Add 1–5 mol% of the Cp∗RuCl(PPh3​)2​ catalyst[3][4].

  • Reaction Execution: Heat the reaction mixture to 60–80 °C for 12–24 hours[3][10].

    • Validation Checkpoint: Monitor the reaction progress via IR spectroscopy. The disappearance of the strong, characteristic azide stretching band at ~2100 cm−1 confirms the consumption of the starting material.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography on silica gel to isolate the pure 1,5-regioisomer[10].

Conclusion

The synthetic efficiency of triazole formation is maximized when the catalyst is precisely matched to the experimental constraints. CuAAC, particularly when stabilized by the THPTA ligand, remains the gold standard for bioorthogonal labeling due to its rapid kinetics in aqueous media and protection against oxidative damage[1][6]. Conversely, RuAAC is an indispensable tool for medicinal chemists, breaking the terminal-alkyne limitation of copper and providing exclusive access to 1,5-disubstituted and fully substituted 1,4,5-triazole scaffolds[3][4].

References

  • BenchChem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • AxisPharm.
  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience.
  • BenchChem. A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions.
  • Journal of the American Chemical Society (ACS). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.
  • Glen Research. Glen Report 26.
  • National Institutes of Health (NIH/PMC).
  • Chemical Reviews (ACS).

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Validation

A Researcher's Comparative Guide to Cross-Reactivity of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde Derivatives

Introduction: The Privileged Scaffold of 1,2,3-Triazoles in Medicinal Chemistry The 1,2,3-triazole scaffold has earned its status as a "privileged" structure in the field of medicinal chemistry.[1] This distinction is at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole scaffold has earned its status as a "privileged" structure in the field of medicinal chemistry.[1] This distinction is attributed to its unique combination of physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity to engage in hydrogen bonding. These characteristics make the 1,2,3-triazole moiety an exceptional linker and a versatile pharmacophore in the rational design of novel therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, targeting a wide array of pathogens and disease pathways.[2][4]

The 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde core represents a key building block for generating a diverse library of bioactive molecules. The reactive carbaldehyde group serves as a versatile handle for introducing various substituents, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and pharmacological profiles. However, this structural versatility also necessitates a thorough evaluation of cross-reactivity to ensure target specificity and minimize off-target effects, which can lead to unforeseen toxicity or reduced efficacy.

This guide provides an in-depth analysis of the principles governing the cross-reactivity of 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde derivatives. We will explore the structural determinants of binding specificity, present robust experimental and computational methodologies for assessing cross-reactivity, and offer strategic guidance for designing derivatives with enhanced selectivity.

Understanding Molecular Recognition and the Imperative of Specificity

The therapeutic effect of a drug molecule is contingent upon its precise interaction with a specific biological target, such as an enzyme or a receptor. This interaction is governed by the principles of molecular recognition, where the three-dimensional shape, charge distribution, and hydrogen bonding potential of the drug molecule are complementary to the binding site of its target.

On-target activity refers to the desired pharmacological effect resulting from the interaction of the drug with its intended target. Conversely, off-target effects arise from the drug binding to unintended biological molecules, which can lead to adverse drug reactions.[5] Cross-reactivity is a specific type of off-target effect where a molecule binds to multiple, often structurally related, targets.[6][7] Minimizing cross-reactivity is a critical objective in drug development to enhance the safety and efficacy of a therapeutic candidate.

Structural Determinants of Cross-Reactivity in Triazole Derivatives

The specificity of a 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde derivative is not solely dictated by the triazole core but is a composite of its entire molecular architecture. Several key factors influence the cross-reactivity profile of these compounds:

  • Substituents on the Triazole Ring: The nature of the substituents at the N-2 and C-5 positions of the triazole ring plays a pivotal role in defining the molecule's interaction with its biological targets. The ethyl group at the N-2 position and the methyl group at the C-5 position of the parent scaffold contribute to the overall lipophilicity and steric profile of the molecule. Modifications at these positions can significantly alter the binding affinity and selectivity.

  • Derivatization of the Carbaldehyde Group: The carbaldehyde at the C-4 position is a key point for diversification. Its conversion to various functional groups, such as Schiff bases, hydrazones, or alcohols, introduces new hydrogen bond donors and acceptors, as well as different steric and electronic features. These modifications can dramatically influence the binding mode and, consequently, the cross-reactivity profile. For instance, the formation of chalcone-like structures through Knoevenagel condensation can lead to antiproliferative activity by mechanisms such as cell cycle arrest.[1]

  • Overall Molecular Shape and Electrostatic Similarity: Cross-reactivity is often observed between a drug molecule and an unintended target if the drug shares significant structural or electrostatic similarity with the target's endogenous ligand or other known binders.[8][9] Therefore, a comprehensive analysis of the shape and electrostatic potential of a triazole derivative is crucial for predicting potential off-target interactions.

Comparative Analysis of Biological Activities and Potential for Cross-Reactivity

While specific cross-reactivity data for 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde derivatives is not extensively available in the public domain, we can infer potential cross-reactivity profiles by examining the broader class of 1,2,3- and 1,2,4-triazole derivatives. These compounds have been investigated for a multitude of therapeutic applications, and their structure-activity relationships (SAR) provide valuable insights into the determinants of target selectivity.

Therapeutic AreaTarget ClassKey SAR ObservationsPotential for Cross-Reactivity
Anticancer Kinases, Tubulin, TopoisomerasesSubstitutions on the triazole ring and appended aromatic systems are critical for potent activity.[5][10]High, due to the conserved nature of the ATP-binding site in kinases. Modifications are needed to achieve selectivity for a specific kinase.
Antiviral Viral Proteases, PolymerasesThe triazole ring can act as a bioisostere for an amide bond, influencing binding to protease active sites.Moderate to high, depending on the specific viral target and its homology to host proteases.
Antimicrobial Fungal Cytochrome P450, Bacterial EnzymesThe triazole nitrogen atoms can coordinate with the heme iron in fungal P450 enzymes.[3]High, as demonstrated by the broad-spectrum activity of many triazole antifungals. Cross-reactivity with human P450 enzymes is a key consideration for toxicity.[2]
Urease Inhibition UreaseThe triazole scaffold can interact with the nickel ions in the urease active site.[11][12]Moderate, with potential for off-target interactions with other metalloenzymes.

Experimental and Computational Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged approach that combines in vitro experimental assays with in silico computational predictions.

Experimental Workflow

A typical experimental workflow for assessing cross-reactivity involves screening a lead compound against a panel of related and unrelated biological targets.

experimental_workflow cluster_screening Screening cluster_validation Validation & Characterization cluster_analysis Data Analysis Lead_Compound Lead Triazole Derivative Primary_Assay Primary Target Assay Lead_Compound->Primary_Assay Off_Target_Panel Off-Target Panel Screening (e.g., Kinase Panel, GPCR Panel) Lead_Compound->Off_Target_Panel Dose_Response Dose-Response Curves (IC50/EC50 Determination) Off_Target_Panel->Dose_Response Binding_Kinetics Binding Kinetics Assay (e.g., SPR, BLI) Dose_Response->Binding_Kinetics Cellular_Assay Cellular Thermal Shift Assay (CETSA) or Phenotypic Screening Binding_Kinetics->Cellular_Assay Selectivity_Profile Selectivity Profile Generation Cellular_Assay->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Analysis Selectivity_Profile->SAR_Analysis computational_workflow Input Query Triazole Derivative Structure Similarity_Search 2D/3D Molecular Similarity Search (e.g., Tanimoto Coefficient using Molecular Fingerprints) Input->Similarity_Search Docking Molecular Docking of Query into Predicted Off-Targets Input->Docking Database Database of Known Bioactive Molecules (e.g., ChEMBL, PubChem) Database->Similarity_Search Hit_List Ranked List of Structurally Similar Compounds Similarity_Search->Hit_List Target_Prediction Target Prediction based on Hits (Identifying potential off-targets) Hit_List->Target_Prediction Target_Prediction->Docking Analysis Analysis of Binding Modes and Interaction Energies Docking->Analysis Prioritization Prioritization for Experimental Testing Analysis->Prioritization

Caption: Computational workflow for predicting cross-reactivity.

Strategies for Mitigating Cross-Reactivity

Should a promising 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde derivative exhibit undesirable cross-reactivity, several medicinal chemistry strategies can be employed to enhance its selectivity:

  • Structure-Guided Design: If the crystal structures of the on-target and off-target proteins are available, they can be used to identify subtle differences in their binding sites. This information can guide the design of modifications to the triazole derivative that exploit these differences to improve selectivity.

  • Introduction of Steric Hindrance: Adding bulky substituents to the triazole derivative can prevent its binding to off-targets with smaller or more constrained binding pockets, while still allowing it to bind to the desired target.

  • Modulation of Physicochemical Properties: Altering the lipophilicity, hydrogen bonding capacity, or overall charge of the molecule can shift its binding preferences and reduce off-target interactions.

  • Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can maintain or improve on-target activity while disrupting binding to off-targets.

Conclusion

The 2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold holds significant promise for the development of novel therapeutics. However, a thorough and early assessment of cross-reactivity is paramount to ensure the development of safe and effective drug candidates. By integrating the experimental and computational strategies outlined in this guide, researchers can make informed decisions to optimize the selectivity of their triazole derivatives, thereby increasing the probability of successful clinical translation. A proactive approach to understanding and mitigating cross-reactivity is not merely a precautionary measure but a cornerstone of modern, rational drug design.

References

  • BenchChem Technical Support Team. (2026, January). A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR)
  • Jenkins, J. L., et al. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Clinical Chemistry, 55(6), 1176-1185.
  • Jenkins, J. L., et al. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. PubMed.
  • Naeem, N., Mughal, E. U., & Sadiq, A. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
  • Haskali, M., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
  • BenchChem. (2025).
  • Various Authors. (2022-2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Various Authors. (2022, April 25).
  • Various Authors. (2022, May 5). Triazole Compounds: Recent Advances in Medicinal Research.
  • Various Authors. (2025, October 1).
  • Various Authors. (n.d.). Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science.
  • Various Authors. (2021, January). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.

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Comparative

A Researcher's Guide to Confirming the Regiochemistry of Ethylation in Triazole Synthesis

For researchers, scientists, and drug development professionals, establishing the precise regiochemistry of substituted triazoles is a critical step in molecular design and synthesis. The biological activity of these val...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the precise regiochemistry of substituted triazoles is a critical step in molecular design and synthesis. The biological activity of these valuable heterocyclic compounds can be profoundly influenced by the substitution pattern on the triazole ring. This guide provides an in-depth comparison of methodologies to definitively confirm the regiochemistry of ethylation, focusing on the common challenge of distinguishing between N1 and N2 isomers.

The alkylation of NH-1,2,3-triazoles is a frequently employed synthetic transformation, yet it is often complicated by a lack of predictable regioselectivity, yielding a mixture of N1- and N2-substituted products.[1][2] The distribution of these regioisomers is influenced by a variety of factors including the electronic and steric properties of substituents on the triazole ring, the nature of the alkylating agent, and the reaction conditions.[3][4] Consequently, robust and unequivocal analytical techniques are paramount for the structural elucidation of the resulting products.

This guide will explore the key experimental techniques used to differentiate and characterize ethylated triazole regioisomers, providing both the theoretical basis and practical considerations for their application.

Factors Influencing Ethylation Regioselectivity

The regiochemical outcome of triazole ethylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the triazole ring or the use of a sterically demanding ethylating agent will generally favor alkylation at the less hindered nitrogen atom.[3][4] For a 4-substituted-1,2,3-triazole, the N2 position is often sterically more accessible than the N1 position, which is flanked by the substituent at C5.

  • Electronic Effects: The electronic nature of the substituents on the triazole ring can modulate the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, influencing the site of ethylation.[3]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of N1 and N2 isomers.[3][5] For instance, polar aprotic solvents like DMF and DMSO have been shown to favor the formation of N2-substituted triazoles.[3]

Comparative Analysis of Characterization Techniques

A multi-faceted analytical approach is often necessary for the unambiguous assignment of regiochemistry. The following techniques, when used in combination, provide a comprehensive and self-validating system for structural confirmation.

Technique Principle Strengths Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry.[6]Provides detailed structural information, including proton and carbon environments, and through-space correlations (NOE).Can be complex to interpret for mixtures; may require 2D techniques for definitive assignment.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[1][7]Provides unequivocal proof of structure and stereochemistry.[8]Requires a single, high-quality crystal, which can be challenging to obtain.
HPLC Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9][10]Excellent for separating and quantifying isomeric mixtures.Does not directly provide structural information; requires reference standards for peak identification.

Experimental Protocols

Synthesis of Ethylated Triazoles: A General Procedure

A common method for the ethylation of NH-1,2,3-triazoles involves their reaction with an ethyl halide in the presence of a base.[5]

Workflow for Triazole Ethylation

cluster_synthesis Synthesis A 1. Dissolve triazole in DMF B 2. Add base (e.g., K2CO3) A->B C 3. Add ethyl iodide B->C D 4. Stir at room temperature C->D E 5. Work-up and purification D->E

Caption: General workflow for the ethylation of a 1,2,3-triazole.

Protocol:

  • To a solution of the starting NH-1,2,3-triazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 mmol) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Confirming Regiochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 isomers. Key differences in the chemical shifts of the triazole ring protons and carbons, as well as Nuclear Overhauser Effect (NOE) correlations, can provide definitive structural assignments.[6]

Logical Flow for NMR-based Regiochemical Assignment

cluster_nmr NMR Analysis A Acquire 1H and 13C NMR spectra B Analyze chemical shifts of triazole protons and carbons A->B C Perform 2D NMR (NOESY/ROESY) A->C E Assign regiochemistry B->E D Identify key NOE correlations C->D D->E

Caption: Workflow for assigning triazole regiochemistry using NMR.

¹H and ¹³C NMR Analysis:

  • Chemical Shifts: The electronic environment of the triazole ring protons and carbons differs significantly between the N1 and N2 isomers, leading to distinct chemical shifts. In many cases, the C5-H proton of the N1 isomer appears at a different chemical shift compared to the corresponding proton in the N2 isomer. Similarly, the chemical shifts of the triazole ring carbons (C4 and C5) are diagnostic.

  • Coupling Constants: While less commonly used for this specific distinction, proton-carbon coupling constants can sometimes provide additional structural information.

2D NMR (NOESY/ROESY) Analysis: The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons. This is particularly useful for distinguishing between N1 and N2 ethylated triazoles.

  • N1-Ethyl Isomer: An NOE correlation is expected between the protons of the ethyl group (specifically the methylene protons) and the proton at the C5 position of the triazole ring.

  • N2-Ethyl Isomer: No such NOE correlation is expected between the ethyl group protons and the C5-H proton, as they are spatially distant.

Protocol for NMR Analysis:

  • Dissolve a pure sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • For at least one of the isomers, acquire a 2D NOESY or ROESY spectrum.

  • Process and analyze the spectra to identify chemical shifts and key NOE correlations.

Unambiguous Determination by X-ray Crystallography

For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard.[1][7] This technique provides a precise three-dimensional map of the atoms in a molecule, leaving no ambiguity about the position of the ethyl group.

Workflow for X-ray Crystallography

cluster_xray X-ray Crystallography A Grow single crystals of the purified isomer B Mount crystal and collect diffraction data A->B C Solve and refine the crystal structure B->C D Confirm regiochemistry C->D

Caption: Steps involved in confirming regiochemistry via X-ray crystallography.

Protocol for Crystal Growth and Analysis:

  • Dissolve the purified isomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly at room temperature.

  • Select a well-formed single crystal for analysis.

  • Mount the crystal on a goniometer and collect X-ray diffraction data.

  • Solve the crystal structure using appropriate software to obtain the final molecular structure.

Separation and Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is an invaluable technique for the separation and quantification of isomeric mixtures.[9][10] By developing an appropriate method, the ratio of N1 to N2 isomers in a reaction mixture can be accurately determined.

Protocol for HPLC Analysis:

  • Develop a separation method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

  • Inject a standard mixture of the purified N1 and N2 isomers to determine their retention times.

  • Inject the crude reaction mixture to determine the relative proportions of the two isomers.

  • Integrate the peak areas to calculate the isomer ratio.

Conclusion

Confirming the regiochemistry of ethylation in triazole synthesis is a critical aspect of chemical research and drug development. A combination of NMR spectroscopy, X-ray crystallography, and HPLC provides a robust and self-validating approach to unambiguously determine the molecular structure of the synthesized compounds. By understanding the factors that influence regioselectivity and employing the appropriate analytical techniques, researchers can confidently advance their synthetic endeavors.

References

  • Method optimization for simultaneous separation of six triazole fungicides in HPLC. (2019). Faculty of Science, Faculty of Physical Education and Sport. Available at: [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. (n.d.). Waters Corporation. Available at: [Link]

  • Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. (2012). Analytical Methods, 4(5), 1335-1341. Available at: [Link]

  • Stereoselective Separation of the Fungicide Bitertanol Stereoisomers by High-Performance Liquid Chromatography and Their Degradation in Cucumber. (2018). Journal of Agricultural and Food Chemistry, 67(1), 127-135. Available at: [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Chemical Science, 14(26), 7136-7142. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2017). Journal of the Brazilian Chemical Society, 28(8), 1398-1422. Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Crystals, 13(12), 1733. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (2021). Magnetic Resonance in Chemistry, 59(11), 1083-1093. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4799. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (2009). Organic Letters, 11(23), 5490-5493. Available at: [Link]

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Validation

structure-activity relationship (SAR) of 5-methyl-1,2,3-triazole-4-carbaldehydes

As a Senior Application Scientist, I have developed this comprehensive guide to evaluate the structure-activity relationship (SAR) and comparative performance of 5-methyl-1,2,3-triazole-4-carbaldehydes . This class of co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive guide to evaluate the structure-activity relationship (SAR) and comparative performance of 5-methyl-1,2,3-triazole-4-carbaldehydes . This class of compounds has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a highly tunable platform for drug discovery.

This guide objectively compares the performance of these triazole derivatives against standard therapeutics, dissects the mechanistic causality behind their biological activity, and provides field-proven, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Insights and SAR Analysis

The pharmacological versatility of 5-methyl-1,2,3-triazole-4-carbaldehydes stems from the synergistic interaction of three distinct structural domains:

  • The 1,2,3-Triazole Core (The Anchor): Acting as an amide bioisostere, the triazole ring provides exceptional metabolic stability against enzymatic degradation (e.g., proteases) while maintaining a strong dipole moment for hydrogen bonding[1].

  • The C4-Carbaldehyde (The Reactive Pharmacophore): The aldehyde group serves as a highly reactive electrophilic center. It is primarily utilized to synthesize downstream derivatives like Schiff bases, hydrazones, and chalcones, which are critical for covalent target engagement or forming robust hydrogen-bond networks within receptor pockets[2][3].

  • The C5-Methyl Group (The Conformational Lock): Far from being a mere spectator, the C5-methyl group exerts profound steric shielding. X-ray crystallographic studies demonstrate that the steric bulk of the C5-methyl group forces the N1-aryl substituent out of coplanarity with the triazole core, creating a steep dihedral angle (approximately 79°)[4]. This twisted, non-planar conformation is critical for fitting into narrow, deep hydrophobic pockets of target enzymes (such as EGFR or CDK-4) without steric clashing[4][5].

  • N1-Substitution (Lipophilicity Tuning): The nature of the N1 group (aryl vs. alkyl) dictates the overall lipophilicity and target specificity. For example, bulky, electron-withdrawing N-phenyl groups drastically enhance antimycobacterial activity by optimizing the uniform HOMO coefficient distribution[2].

Performance Comparison: Triazoles vs. Standard Therapeutics

To objectively evaluate the utility of 5-methyl-1,2,3-triazole-4-carbaldehyde derivatives, we must compare their biological performance metrics against established, gold-standard drugs across various indications.

Table 1: Comparative Efficacy of Triazole Derivatives vs. Standard Alternatives

Compound ClassPrimary IndicationKey Performance MetricStandard AlternativeAlternative MetricMechanistic Advantage
N-Phenyl-Triazole Hydrazones Tuberculosis (M. tuberculosis H37Rv)MIC: 0.62 - 2.5 µg/mL[3][6]Isoniazid (INH)MIC: 0.02 - 0.06 µg/mL[3]Exceptional therapeutic index (SI > 1600); retains activity against INH-resistant mycobacterial strains[6].
Triazole Carboxamides Oncology (NSCLC, A-549 cells)IC₅₀: 12.3 - 30.2 µg/mL[5]CisplatinIC₅₀: ~2 - 10 µg/mLDual inhibition of EGFR and CDK-4 active sites; avoids the severe nephrotoxicity associated with platinum-based agents[5].
1,3,4-Trisubstituted Triazolium Salts Bacterial Infection (Gram-positive)MIC: 1.0 - 8.0 µMStreptomycinMIC: ~2.0 - 16.0 µMCationic charge disrupts bacterial membranes directly, effectively bypassing standard bacterial efflux pumps.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the causality behind each chemical and biological step.

Protocol 1: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Objective: Generate the reactive aldehyde pharmacophore while preserving the sterically critical C5-methyl group.

Step 1: CuAAC Cycloaddition

  • Reaction: Combine the 1-aryl azide (1.0 eq) and 2-butyn-1-ol (1.2 eq) in a biphasic solvent system of tert-Butanol/Water (1:1 v/v).

  • Catalysis: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%).

  • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic catalysts. Sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing unwanted oxidative alkyne homocoupling (Glaser coupling).

Step 2: Selective Oxidation

  • Reaction: Dissolve the resulting triazole alcohol in DMSO and add 2-Iodoxybenzoic acid (IBX) (1.5 eq). Stir at room temperature for 4 hours.

  • Causality: IBX is selected over harsher oxidants like Jones reagent (CrO₃/H₂SO₄) because it selectively oxidizes the primary alcohol to the aldehyde without over-oxidizing it to a carboxylic acid, which would destroy the reactive pharmacophore[7].

Self-Validation System:

  • Chromatographic: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will show strong UV activity and react with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to form a bright orange/red spot, confirming the aldehyde's presence.

  • Spectroscopic: ¹H NMR (CDCl₃) must reveal a distinct, sharp singlet at δ 9.9–10.2 ppm (CHO) and the disappearance of the broad O-H stretch at ~3400 cm⁻¹ in FTIR[7].

Protocol 2: In Vitro Antimycobacterial Evaluation (MABA Assay)

Objective: Assess the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Culture & Dilution: Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth. Perform two-fold serial dilutions of the triazole compound in 96-well microplates.

  • Controls (Causality): Include Isoniazid (INH) as a positive control and DMSO as a negative vehicle control to establish baseline viability and ensure assay validity[3].

  • Readout: After 7 days of incubation at 37°C, add Alamar Blue (resazurin) reagent.

  • Self-Validation System: Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, colorimetric readout that eliminates the subjective errors of visual turbidity assessments. The assay is only valid if the INH control yields an MIC within its established historical range (0.02–0.06 µg/mL)[3].

Visualizing the Logic

The following diagrams map the structural logic and the experimental workflows utilized in the development of these compounds.

SAR_Model Core 1,2,3-Triazole Scaffold Pos4 C4-Carbaldehyde (Reactive Pharmacophore) Core->Pos4 Pos5 C5-Methyl Group (Steric Shielding) Core->Pos5 Pos1 N1-Aryl/Alkyl Substitution (Lipophilicity Tuning) Core->Pos1 Bio_TB Anti-Tubercular Activity (MIC ~0.62-2.5 µg/mL) Pos4->Bio_TB Hydrazone Formation Bio_Cancer Anticancer Activity (EGFR/CDK4 Inhibition) Pos5->Bio_Cancer Conformational Lock (79° angle) Pos1->Bio_TB Hydrophobic Interaction Pos1->Bio_Cancer Receptor Pocket Binding

Pharmacophore model and SAR logic of 5-methyl-1,2,3-triazole-4-carbaldehyde derivatives.

Synth_Workflow Step1 Azide-Alkyne Cycloaddition (CuAAC) Step2 Intermediate: Triazole Alcohol Step1->Step2 CuSO4, NaAsc Step3 Selective Oxidation (IBX or MnO2) Step2->Step3 DMSO, RT Step4 Product: Triazole-4-carbaldehyde Step3->Step4 >85% Yield Step5 Biological Screening (MABA / MTT Assays) Step4->Step5 SAR Eval

Two-step synthetic workflow and biological screening of triazole-4-carbaldehydes.

References

  • Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry. [2]

  • Novel 1,2,3-Triazole Derivatives for Use against Mycobacterium tuberculosis H37Rv (ATCC 27294) Strain. Journal of Medicinal Chemistry - ACS Publications. [3][7]

  • Novel 1,2,3-Triazole Derivatives for Use against Mycobacterium tuberculosis H37Rv (ATCC 27294) Strain. ResearchGate. [6]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. ResearchGate.

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [5]

  • Synthesis of 1,2,3-triazoles and biological evaluation. KU Leuven. [1]

  • 1-Anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde. IUCr Journals. [4]

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